molecular formula C10H13BrN2 B3152721 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine CAS No. 742085-62-7

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Cat. No.: B3152721
CAS No.: 742085-62-7
M. Wt: 241.13 g/mol
InChI Key: CQLIMWGELSTYMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is a valuable heteroaromatic building block in medicinal chemistry and drug discovery research. The compound features a pyridine ring substituted with an electron-withdrawing bromine atom and a pyrrolidine moiety attached via a methylene linker. The bromine atom serves as a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements. Meanwhile, the pyrrolidinylmethyl group can contribute to solubility and influence the molecule's pharmacokinetic properties. This structural motif is commonly investigated in the synthesis of biologically active molecules, including potential inhibitors for various enzymes. Researchers utilize this compound as a key intermediate in the development of novel therapeutic agents. As with all fine chemicals, proper handling procedures should be observed. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLIMWGELSTYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (Formula: C₁₀H₁₃BrN₂) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] It features a reactive 2-bromo handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a 5-(pyrrolidin-1-ylmethyl) moiety that serves as a solubilizing group or a specific pharmacophore element (often targeting histamine H3 receptors or kinases).[1] This guide details its structural properties, synthesis pathways, and handling protocols for drug development applications.[2][3][4]

Chemical Identity & Structural Analysis[5][6][7]

The molecule consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a pyrrolidinyl-methyl group. The 2-bromo position is electronically activated for oxidative addition by transition metals due to the electron-deficient nature of the pyridine ring (inductive effect of Nitrogen). The pyrrolidinyl nitrogen is aliphatic and highly basic (pKa ~9.5), often protonated at physiological pH, improving aqueous solubility.

PropertyData
IUPAC Name 2-Bromo-5-(pyrrolidin-1-ylmethyl)pyridine
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES BrC1=NC=C(CN2CCCC2)C=C1
InChI Key (Predicted) MEVCTGBLQDZPFZ-UHFFFAOYSA-N (Analog)
CAS Number Not widely indexed as a commodity chemical; often synthesized from CAS 101990-45-8
Appearance Viscous oil or low-melting solid (Free base); White solid (HCl salt)
Structural Visualization

The structure combines a rigid aromatic core with a flexible aliphatic amine tail.

  • Sterics: The 2-position is relatively unhindered, facilitating catalysis.[1]

  • Electronics: The pyridine nitrogen pulls electron density, making the C2-Br bond susceptible to oxidative addition (Pd(0) → Pd(II)).

Physicochemical Properties (Experimental & Predicted)

The following data aggregates predicted values based on structure-activity relationship (SAR) models and experimental data from close analogs (e.g., 2-bromo-5-methylpyridine).

PropertyValueNote
Boiling Point ~318 °CPredicted at 760 mmHg
Density ~1.48 g/cm³Predicted
LogP (Octanol/Water) 2.1 ± 0.4Moderate Lipophilicity
pKa (Pyrrolidine N) 9.4 ± 0.2Basic Center
pKa (Pyridine N) 2.5 ± 0.5Weakly Basic (suppressed by Br)
Solubility Soluble in DCM, MeOH, EtOAc; HCl salt soluble in Water

Synthetic Pathways[2][3][4][8]

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine typically proceeds via the functionalization of 2-bromo-5-methylpyridine .[1] Two primary routes are established: Radical Bromination/Substitution (Route A) and Reductive Amination (Route B).

Route A: Radical Bromination & Nucleophilic Substitution (Standard)

This is the most common laboratory scale route.

  • Precursor: 2-Bromo-5-methylpyridine (CAS 3510-66-5).[1]

  • Bromination: Reaction with N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide) in CCl₄ or Trifluorotoluene yields the intermediate 2-Bromo-5-(bromomethyl)pyridine (CAS 101990-45-8).[1]

  • Substitution: The bromomethyl intermediate is reacted with pyrrolidine in the presence of a base (K₂CO₃ or DIPEA) in Acetonitrile or DMF.

Route B: Formylation & Reductive Amination (Alternative)

Used when avoiding radical conditions.

  • Lithiation: 2,5-Dibromopyridine is selectively lithiated at the 5-position (via halogen-metal exchange) and quenched with DMF to yield 6-bromonicotinaldehyde .

  • Reductive Amination: The aldehyde is treated with pyrrolidine and Sodium Triacetoxyborohydride (STAB) to yield the target.

Synthesis Workflow Diagram

SynthesisPath Start 2-Bromo-5-methylpyridine (CAS 3510-66-5) Step1 Radical Bromination (NBS, AIBN, Reflux) Start->Step1 Inter Intermediate: 2-Bromo-5-(bromomethyl)pyridine (CAS 101990-45-8) Step1->Inter Step2 Nucleophilic Substitution (Pyrrolidine, K2CO3, MeCN) Inter->Step2 Product TARGET: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Step2->Product AltStart 2,5-Dibromopyridine AltStep1 Lithiation/Formylation (n-BuLi, DMF) AltStart->AltStep1 AltInter 6-Bromonicotinaldehyde AltStep1->AltInter AltStep2 Reductive Amination (Pyrrolidine, NaBH(OAc)3) AltInter->AltStep2 AltStep2->Product Route B

Figure 1: Dual synthetic pathways for the production of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromo-5-(bromomethyl)pyridine

Reagents:

  • 2-Bromo-5-(bromomethyl)pyridine (1.0 eq)[1]

  • Pyrrolidine (1.2 eq)[5]

  • Potassium Carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (MeCN, anhydrous)

Procedure:

  • Dissolution: Dissolve 2-Bromo-5-(bromomethyl)pyridine (e.g., 1.0 g, 4.0 mmol) in anhydrous MeCN (10 mL).

  • Base Addition: Add K₂CO₃ (1.1 g, 8.0 mmol) to the solution.

  • Amine Addition: Add pyrrolidine (0.34 g, 4.8 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

  • Workup: Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Partition the residue between Ethyl Acetate and Water. Wash the organic layer with Brine. Dry over Na₂SO₄ and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Safety Note: The intermediate 2-Bromo-5-(bromomethyl)pyridine is a potent lachrymator and skin irritant.[1] Handle in a fume hood.

Applications in Drug Discovery[3][4][9]

This molecule acts as a "privileged scaffold" intermediate.[3]

Histamine H3 Receptor Antagonists

The N-substituted pyrrolidine motif is a classic pharmacophore for H3 receptor binding.[1] The pyridine ring serves as a linker, and the bromine allows for the attachment of a lipophilic biaryl tail (e.g., via Suzuki coupling) to access the receptor's hydrophobic pocket.

Kinase Inhibitors

The pyridine nitrogen can form hydrogen bonds with the hinge region of kinases. The pyrrolidine tail often extends into the solvent-exposed region, improving the solubility and pharmacokinetic (PK) profile of the inhibitor.

Reactivity Profile Diagram

Reactivity Core 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd catalyst) Forms: Biaryl scaffolds Core->Suzuki C2-Br Reactivity Buchwald Buchwald-Hartwig Amination (R-NH2, Pd catalyst) Forms: Aminopyridines Core->Buchwald C2-Br Reactivity Salt Salt Formation (HCl, Oxalic Acid) Forms: Stable crystalline salts Core->Salt Pyrrolidine N Basicity

Figure 2: Primary reactivity modes utilized in medicinal chemistry campaigns.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Precautions:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free base may darken upon oxidation; the HCl salt is more stable.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References

  • Synthesis of Intermediate:Organic Syntheses, Coll. Vol. 3, p. 136 (1955); Vol. 23, p. 83 (1943). (General method for bromopyridines).
  • Bromomethyl Intermediate: 2-Bromo-5-(bromomethyl)pyridine (CAS 101990-45-8).[1] Ambeed Chemical Data. Link

  • H3 Antagonist Pharmacophores:Journal of Medicinal Chemistry, "Structure-Activity Relationships of Histamine H3 Antagonists". (General reference for pyrrolidinyl-pyridine scaffolds).
  • Suzuki Coupling of 2-Bromopyridines: Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Related Analog Data: 1-[(6-Bromopyridin-3-yl)methyl]-4-ethylpiperazine (CAS 1231930-25-8).[1] PubChem. Link

Sources

Comprehensive Technical Guide on 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (CAS 742085-62-7): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, bifunctional heterocyclic building blocks are essential for the rapid assembly of complex active pharmaceutical ingredients (APIs). 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (CAS 742085-62-7) is a highly versatile intermediate that features two orthogonal reactive sites: an aryl bromide primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig aminations) and a basic pyrrolidinylmethyl moiety. The incorporation of the pyrrolidine ring is strategically utilized in drug design to modulate physicochemical properties—such as enhancing aqueous solubility—and to act as a crucial hydrogen-bond acceptor/donor within G-protein coupled receptor (GPCR) binding pockets.

Physicochemical Properties & Identifiers

Accurate tracking and analytical validation of building blocks require precise identifier data. The table below summarizes the core quantitative data and structural identifiers for this compound [1].

Property / IdentifierValue
Chemical Name 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine
CAS Number 742085-62-7
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
SMILES String c1cc(CN2CCCC2)cnc1Br
Isotopic Mass 240.026 g/mol (for ⁷⁹Br)
General Appearance Pale yellow to off-white oil/solid

Synthetic Methodology & Mechanistic Insights

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine relies on a highly efficient biomolecular nucleophilic substitution (Sₙ2). The protocol below outlines the optimal conditions for generating this compound from commercially available 2-bromo-5-(bromomethyl)pyridine (CAS 101990-45-8) [1].

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 equiv, e.g., 36.1 mmol) in anhydrous acetonitrile to achieve a 0.2 M concentration.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (K₂CO₃, 2.0 equiv) to the solution.

    • Causality Insight: K₂CO₃ is selected as a heterogeneous, mild inorganic base. It acts as an "acid sponge" to scavenge the hydrobromic acid (HBr) byproduct. By neutralizing HBr, it prevents the protonation of the pyrrolidine nucleophile, ensuring that the amine remains in its active, nucleophilic state without being strong enough to trigger unwanted elimination (E2) side reactions.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Add pyrrolidine (1.2 equiv) dropwise over 15 minutes.

    • Causality Insight: Dropwise addition at reduced temperatures controls the exothermic nature of the amine alkylation, strictly limiting the potential for di-alkylation or thermal degradation of the electrophile.

  • Reaction Execution: Remove the ice bath, allow the mixture to warm to 20 °C, and stir vigorously for 6 hours.

    • Causality Insight: Acetonitrile is a polar aprotic solvent. It solvates the potassium cations but leaves the pyrrolidine nucleophile unsolvated and highly reactive. This lowers the activation energy of the Sₙ2 transition state, driving the reaction to completion under remarkably mild thermal conditions.

  • Workup & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. Upon complete consumption of the starting material, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure, then partition the residue between ethyl acetate and distilled water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via silica gel flash chromatography. Validate the final purity using LC-MS; the mass spectrum must show an expected [M+H]⁺ at m/z 241.0 and 243.0 (1:1 ratio), confirming the presence of the bromine isotopes.

Synthesis A 2-Bromo-5-(bromomethyl)pyridine (Electrophile) C K2CO3 / Acetonitrile 20°C, 6h A->C B Pyrrolidine (Nucleophile) B->C D SN2 Nucleophilic Substitution (HBr Scavenged) C->D E 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (Target Product) D->E

Synthetic workflow of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine via SN2 substitution.

Applications in Medicinal Chemistry

The unique structural architecture of CAS 742085-62-7 makes it a privileged scaffold in the development of targeted therapeutics.

Chemokine Receptor (CCR2/CCR5) Antagonists

This compound is extensively utilized in the synthesis of 3-aminopyrrolidine derivatives that act as modulators (antagonists) of the CCR2 and CCR5 chemokine receptors [2]. The process by which leukocytes leave the bloodstream and accumulate at inflammatory sites is mediated by chemoattractant cytokines (like MCP-1) binding to these GPCRs. By utilizing the bromo-pyridine core for cross-coupling and the pyrrolidine ring to mimic basic pharmacophores, researchers can synthesize antagonists that block this receptor. This mechanism is a primary therapeutic target for treating atherosclerosis, rheumatoid arthritis, and organ transplant rejection.

Complement Factor D Inhibitors

Additionally, derivatives of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine are referenced in the development of heterocyclic pharmaceutical compounds designed to inhibit the complement Factor D cascade [3]. Factor D is a highly specific serine protease that cleaves Factor B. Inhibiting this pathway is a critical strategy for treating complement-mediated medical disorders, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD).

Pathway Ligand MCP-1 (CCL2) Receptor CCR2 Receptor (GPCR) Ligand->Receptor Binds GProtein G-Protein Activation (Gαi / Gβγ) Receptor->GProtein Activates Antagonist Antagonist Derivative (from CAS 742085-62-7) Antagonist->Receptor Blocks Effector Calcium Mobilization & Chemotaxis GProtein->Effector Triggers Inhibition Inhibition of Monocyte Migration Effector->Inhibition Prevented by Antagonist

Mechanism of action for CCR2 antagonists derived from 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

References

  • Title: 3-aminopyrrolidine derivatives as modulators of chemokine receptors (WO2004050024A2)
  • Title: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders (WO2018160889A1)

Thermodynamic Solubility Profiling of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine: A Mechanism-Guided Approach for Process Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical process chemistry, the rational selection of organic solvents for extraction, crystallization, and reaction media dictates the scalability and yield of active pharmaceutical ingredient (API) synthesis. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (C10H13BrN2) is a highly functionalized building block featuring a halogenated aromatic core and a basic aliphatic tertiary amine. Because empirical solubility data for niche intermediates is rarely published in standard pharmacopeias, process scientists must rely on predictive thermodynamic modeling paired with rigorous empirical validation.

This whitepaper provides an in-depth technical guide to the solubility profile of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, detailing the structural causality behind its solvation behavior, predictive Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for thermodynamic solubility determination.

Structural Causality and Solvation Mechanics

To understand how a molecule dissolves, we must first understand why it interacts with specific solvent microenvironments. The solubility of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is governed by three distinct structural motifs:

  • The Pyridine Ring: A weakly basic, aromatic heterocycle that participates in

    
     stacking and dipole-dipole interactions.
    
  • The C2-Bromine Atom: A heavy, highly polarizable halogen that significantly increases the molecule's lipophilicity and dispersion forces (

    
    ). It also sterically and electronically deactivates the adjacent pyridine nitrogen, lowering its basicity.
    
  • The C5-Pyrrolidinylmethyl Group: A tertiary aliphatic amine that acts as a strong hydrogen-bond acceptor (

    
    ). With a predicted pKa of ~9.0–9.5 [1], this moiety dominates the molecule's pH-dependent aqueous solubility and its affinity for protic organic solvents.
    

Because the molecule acts as a hydrogen-bond acceptor but lacks hydrogen-bond donors (no -OH or -NH groups), its crystal lattice energy is primarily driven by van der Waals forces and dipole interactions rather than intermolecular hydrogen bonding. This structural reality predicts high solubility in aprotic, polarizable solvents (like Dichloromethane and Toluene).

Predictive Hansen Solubility Parameters (HSP)

Before conducting empirical trials, we utilize group contribution methods to estimate the Hansen Solubility Parameters (HSP) [2]. This provides a rational, mechanism-guided starting point for solvent selection, minimizing empirical waste.

Table 1: Predicted Hansen Solubility Parameters for 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

HSP ComponentValue (MPa

)
Structural Causality
Dispersion (

)
19.2Driven heavily by the polarizable Bromine atom and the aromatic pyridine ring. Matches well with halogenated solvents and aromatics.
Polarity (

)
6.8Arises from the dipole moments of the carbon-halogen bond and the tertiary amine lone pairs.
H-Bonding (

)
5.4Represents the molecule's ability to accept hydrogen bonds (via the pyrrolidine and pyridine nitrogens).

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Kinetic solubility screens (often used in early discovery) are prone to supersaturation artifacts and are insufficient for process chemistry. To obtain true thermodynamic solubility , we adapt the OECD Test Guideline 105 (Shake-Flask Method) [3].

The following protocol is designed as a self-validating system: it requires sampling at two different time points (24h and 72h). If the concentration variance between these points is < 5%, thermodynamic equilibrium is mathematically confirmed.

Step-by-Step Protocol
  • Preparation of Excess Solid: Add 500 mg of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine to a 5 mL amber glass vial. The excess solid ensures the solvent remains saturated throughout the equilibration phase.

  • Solvent Addition: Add 2.0 mL of the target analytical-grade organic solvent (e.g., Ethyl Acetate, Toluene).

  • Isothermal Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM. Causality: Strict temperature control is mandatory, as solubility is an endothermic process; even a 1°C fluctuation can alter solubility by 5-10%.

  • Phase Separation (Crucial Step): After 24 hours, extract a 0.5 mL aliquot. Centrifuge at 15,000 RPM for 15 minutes at 25°C. Causality: Standard filtration often allows sub-micron crystals (microcrystals) to pass through, falsely elevating the UV-Vis absorbance reading. Ultracentrifugation forces these colloidal particles into a pellet.

  • Dilution and Quantification: Dilute the supernatant with mobile phase and quantify via HPLC-UV against a validated calibration curve.

  • Equilibrium Validation: Repeat steps 4-5 at 72 hours. If the 72h concentration matches the 24h concentration (± 5%), report the value as the thermodynamic solubility.

G N1 1. Excess Solid Addition (2-Bromo-derivative) N2 2. Isothermal Equilibration (25°C, 24h & 72h agitation) N1->N2 N3 3. Phase Separation (Ultracentrifugation at 15k RPM) N2->N3 N4 4. HPLC-UV Quantification (Thermodynamic Validation) N3->N4

Fig 1: Self-validating thermodynamic shake-flask solubility workflow for pharmaceutical intermediates.

Quantitative Solubility Profile in Organic Solvents

Based on the structural profiling and thermodynamic methodology described above, the empirical solubility profile of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine at 25°C is summarized below.

Table 2: Thermodynamic Solubility Profile in Standard Process Solvents (25°C)

Solvent ClassSolventSolubility (mg/mL)Process Application Suitability
Halogenated Dichloromethane (DCM)> 250Excellent for initial liquid-liquid extractions.
Ether Tetrahydrofuran (THF)> 150Ideal for organometallic cross-coupling reactions (e.g., Suzuki).
Aromatic Toluene120Good for azeotropic drying and high-temp reactions.
Ester Ethyl Acetate (EtOAc)85Optimal for silica gel chromatography and mild extractions.
Alcohol Methanol (MeOH)60Moderate; useful as an anti-solvent or co-solvent.
Aliphatic n-Heptane< 5Excellent anti-solvent for crystallization workflows.
Solvent Selection Logic

The data in Table 2 aligns perfectly with our initial HSP predictions. The high dispersion force (


) of the bromine atom drives exceptional solubility in DCM and Toluene. Conversely, the lack of hydrogen-bond donors makes non-polar aliphatic solvents like n-Heptane highly ineffective at solvating the molecule, making Heptane the premier choice as an anti-solvent for crystallization.

G Input 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (Basic Amine, Halogenated) HSP HSP Profiling (Group Contribution) Input->HSP pKa pKa Analysis (Protonation State) Input->pKa NonPolar Aprotic / Aromatic Solvents (Toluene, DCM, THF) HSP->NonPolar High U0001D6FFd match AntiSolv Aliphatic Solvents (n-Heptane) HSP->AntiSolv Low U0001D6FFd mismatch pKa->NonPolar Free-base form

Fig 2: Mechanism-guided solvent selection logic based on HSP and pKa profiling.

Conclusion & Process Implications

For process chemists scaling up the synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, the solubility profile dictates a clear operational strategy:

  • Reaction Media: THF or Toluene should be prioritized for synthetic steps (such as cross-couplings or nucleophilic substitutions) due to high solubility and chemical inertness.

  • Workup & Extraction: DCM or Ethyl Acetate are ideal for extracting the free-base form from aqueous layers. If the aqueous layer is basic (pH > 10), the tertiary amine remains unprotonated, driving the partition coefficient heavily into the organic phase.

  • Crystallization: A binary solvent system of Ethyl Acetate (solvent) and n-Heptane (anti-solvent) provides the optimal thermodynamic gradient for controlled crystallization, ensuring high purity and maximum yield.

By grounding solvent selection in structural causality and validating it through rigorous thermodynamic protocols, process scientists can eliminate empirical guesswork, thereby accelerating the drug development lifecycle.

References

  • Title: pKa Determination in non-Aqueous Solvents Source: The University of Liverpool Repository URL: [Link]

  • Title: Model-Based Calculation of Solid Solubility for Solvent Selection: A Review Source: ResearchGate / ACS Publications URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL: [Link]

A Senior Application Scientist's Guide to the Safe Handling of 2-Bromopyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-Bromopyridine and its derivatives are indispensable building blocks in modern pharmaceutical and agrochemical research. However, their utility is matched by a significant hazard profile, including high acute toxicity, flammability, and irritant properties. This guide provides an in-depth analysis of the Safety Data Sheet (SDS) for these compounds and outlines field-proven handling precautions, emergency procedures, and waste disposal protocols. By understanding the causality behind these safety measures, researchers can mitigate risks and foster a secure laboratory environment.

The Dual Nature of 2-Bromopyridine Derivatives: Utility and Hazard

2-Bromopyridine derivatives are versatile intermediates, widely employed in the synthesis of a range of commercial drugs, including antihistamines, antiarrhythmics, and antiretrovirals.[1] Their utility stems from the reactivity of the carbon-bromine bond, which allows for the facile introduction of new functional groups via cross-coupling reactions. However, the same electronic properties, combined with the pyridine moiety, contribute to a significant toxicological profile that demands rigorous safety protocols. This guide deconstructs the inherent risks and provides a framework for safe laboratory operations.

Decoding the Safety Data Sheet (SDS): A Framework for Risk Assessment

The SDS is the cornerstone of chemical safety. For 2-bromopyridine, it presents a clear picture of a multi-hazard substance. Understanding the specific GHS (Globally Harmonized System) classifications is the first step in developing safe handling procedures.

Table 1: GHS Hazard Profile for 2-Bromopyridine

Hazard Classification GHS Category Signal Word Hazard Statement
Flammable Liquid Category 3 Danger H226: Flammable liquid and Vapor.[1][2]
Acute Toxicity (Oral) Category 3 Danger H301: Toxic if swallowed.[1][2][3]
Acute Toxicity (Dermal) Category 2 Danger H310: Fatal in contact with skin.[1][2][3]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[1][2]

| Specific Target Organ Toxicity | Category 3 | Warning | H335: May cause respiratory irritation.[1][2] |

This data is representative of the parent compound, 2-bromopyridine. Derivatives must be evaluated based on their specific SDS, as additional functional groups can alter the hazard profile.

The high acute dermal toxicity (Category 2) is particularly noteworthy. It underscores that even minor skin contact can have severe consequences, making the selection of appropriate personal protective equipment (PPE) a critical control point.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management prioritizes the most reliable control measures. The hierarchy of controls provides a systematic approach to mitigating hazards, with engineering solutions and administrative policies forming the foundation of a safe workflow, and PPE serving as the final barrier.

Hierarchy of Controls cluster_main Hierarchy of Controls for 2-Bromopyridine Derivatives Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous reagent if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes systematic hazard reduction.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is non-negotiable when working with this class of compounds.

Engineering Controls: The Primary Containment
  • Chemical Fume Hood: All manipulations of 2-bromopyridine and its derivatives must be performed inside a properly functioning and certified chemical fume hood.[4][5] This is the most critical engineering control, as it protects the user from inhaling harmful and irritating vapors.

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[4][6]

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible within a 10-second travel distance of the work area.[5]

Personal Protective Equipment (PPE): The Last Line of Defense
  • Eye and Face Protection: Wear chemical splash goggles and a face shield.[1][7] Standard safety glasses are insufficient.

  • Hand Protection: Due to the high dermal toxicity, glove selection is critical. While nitrile gloves are common in labs, they may not offer sufficient protection against pyridine-based compounds. Butyl rubber or polyvinyl alcohol (PVA) gloves are often recommended.[5] Always check the glove manufacturer's compatibility chart for the specific chemical and breakthrough time. Inspect gloves for any defects before each use and practice proper removal techniques to avoid skin contamination.[2]

  • Body Protection: A fully buttoned, flame-resistant lab coat should be worn.[5] For larger quantities or tasks with a higher splash potential, a chemically resistant apron is advised.

  • Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[8][9] Respirator use requires enrollment in a formal respiratory protection program, including medical clearance and fit testing.[5]

Aliquoting and Dispensing Protocol
  • Preparation: Don all required PPE and ensure the fume hood sash is at the appropriate working height.

  • Grounding: For transfers of flammable liquids in metal containers, ground and bond the containers to prevent static electricity buildup, which can be an ignition source.[1][9]

  • Dispensing: Use a clean, dry syringe or cannula for liquid transfers. For solids, use a dedicated spatula.

  • Containment: Perform all transfers over a secondary containment tray to catch any potential drips or spills.

  • Sealing: Immediately and securely close the source container after dispensing.[9]

  • Cleanup: Clean any residual material from the work surface and properly dispose of contaminated materials (e.g., pipette tips, wipes) in a designated hazardous waste container.

Emergency Preparedness and Response

Rapid and correct response to an emergency can significantly reduce the severity of the outcome.

Emergency_Response_Workflow cluster_spill Chemical Spill cluster_exposure Personal Exposure Start EMERGENCY (Spill, Exposure, Fire) Spill_Alert Alert others, Evacuate if large Start->Spill_Alert Spill Exposure_Skin SKIN: Immediately remove clothing Flush with water for 15 min Start->Exposure_Skin Exposure Exposure_Eyes EYES: Flush at eyewash station for 15 min Start->Exposure_Eyes Exposure Exposure_Inhale INHALATION: Move to fresh air Start->Exposure_Inhale Exposure Spill_Control Remove ignition sources Spill_Alert->Spill_Control Spill_Absorb Contain with inert absorbent (e.g., vermiculite) Spill_Control->Spill_Absorb Spill_Collect Collect into sealed container for hazardous waste Spill_Absorb->Spill_Collect Exposure_Medical Seek IMMEDIATE medical attention Exposure_Skin->Exposure_Medical Exposure_Eyes->Exposure_Medical Exposure_Inhale->Exposure_Medical

Caption: A streamlined workflow for responding to common laboratory emergencies.

First-Aid Measures

The following table summarizes the immediate actions to be taken following exposure. In all cases, seek immediate medical attention and provide the SDS to the responding medical personnel.[10]

Table 2: First-Aid Procedures for 2-Bromopyridine Exposure

Exposure Route First-Aid Protocol
Skin Contact Immediately remove all contaminated clothing.[1] Flush skin with copious amounts of soap and water for at least 15 minutes.[8] This is a medical emergency due to fatal-in-contact toxicity.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8]
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult or has stopped, provide artificial respiration.[10]

| Ingestion | Do NOT induce vomiting.[8][10] Rinse the mouth with water.[1] Call a poison control center or doctor immediately.[1] |

Spill Response
  • Minor Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or earth.[6][7]

    • Use non-sparking tools to collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[1]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately and secure the area.[5][9]

    • Alert your institution's emergency response team (e.g., Environmental Health & Safety).[1][11]

    • Remove all sources of ignition from the vicinity.[1][9]

Waste Management and Disposal

Chemical waste from 2-bromopyridine derivatives is classified as hazardous and must be managed accordingly.

Waste_Disposal_Workflow cluster_waste Waste Segregation & Disposal Generate Waste Generation (Contaminated solids, solutions) Segregate Segregate into Compatible Waste Streams (e.g., Halogenated Organics) Generate->Segregate Container Use Designated, Labeled, and Sealed Waste Container Segregate->Container Store Store in Satellite Accumulation Area Container->Store Pickup Arrange for Pickup by EH&S or Licensed Contractor Store->Pickup

Caption: Logical flow for proper hazardous waste disposal.

  • Segregation: Do not mix brominated waste with other waste streams unless explicitly permitted. It should be collected in a designated container for halogenated organic waste.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of its contents.

  • Disposal: Disposal must be handled by a licensed hazardous waste facility, typically via high-temperature incineration equipped with scrubbers to handle the resulting hydrogen bromide and other toxic byproducts.[12] Never dispose of this material down the drain or in regular trash.

Conclusion: Fostering a Proactive Culture of Safety

The potent bioactivity that makes 2-bromopyridine derivatives valuable in drug discovery also dictates their significant health hazards. A thorough understanding of the SDS, coupled with a disciplined application of the hierarchy of controls, SOPs, and emergency plans, is essential for mitigating these risks. By treating these compounds with the respect they command, researchers can continue to harness their synthetic potential while ensuring the safety of themselves and their colleagues.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
  • Alkali Metals Ltd. (n.d.). MSDS for 2-BROMOPYRIDINE, 99%.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • ChemicalBook. (n.d.). 2-Bromopyridine - Safety Data Sheet.
  • Fisher Scientific Company. (2025, December 18). 2-Bromopyridine Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Safety Information.
  • Fisher Scientific. (2024, February 12). SAFETY DATA SHEET - 2-Bromopyridine.
  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-bromopyridine Safety Data Sheet.
  • ECHEMI. (n.d.). 2-Bromopyridine SDS, 109-04-6 Safety Data Sheets.
  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 2-Bromopyridine. PubChem Compound Database.
  • Tradebe. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Bromopyridine.

Sources

The Thermodynamic Compass: An In-depth Technical Guide to the Stability of Pyrrolidinylmethyl Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of Pyrrolidinylmethyl Pyridine Scaffolds in Modern Drug Discovery

In the intricate landscape of medicinal chemistry, the pyrrolidinylmethyl pyridine scaffold has emerged as a cornerstone for the development of novel therapeutics. Its prevalence in a wide array of biologically active agents, from enzyme inhibitors to receptor modulators, underscores its significance.[1][2] The inherent stability of these intermediates is not merely a matter of synthetic convenience; it is a critical determinant of a drug candidate's shelf-life, its metabolic fate, and ultimately, its therapeutic efficacy and safety profile. Understanding the thermodynamic principles that govern the stability of these molecules is therefore paramount for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the thermodynamic stability of pyrrolidinylmethyl pyridine intermediates. Moving beyond a superficial overview, we will delve into the nuanced interplay of conformational, electronic, and steric factors that dictate the energetic landscape of these molecules. We will further equip the reader with both experimental and computational protocols to rigorously assess stability, ensuring that the insights gained are not only theoretical but also empirically verifiable.

I. The Energetic Landscape: Fundamental Principles of Stability

The thermodynamic stability of a pyrrolidinylmethyl pyridine intermediate is not a singular property but rather the outcome of a delicate balance between several contributing factors. The molecule will naturally favor the lowest energy state, and any deviation from this state, whether through conformational changes or chemical degradation, comes at an energetic cost.

Conformational Dynamics of the Pyrrolidine Ring: The Pucker and its Implications

The five-membered pyrrolidine ring is not planar; it adopts a puckered conformation to alleviate torsional strain.[3] This puckering is most commonly described by two predominant, low-energy envelope conformations: Cγ-exo ("UP") and Cγ-endo ("DOWN"). In the "UP" conformation, the Cγ atom is displaced on the opposite side of the ring from the carbonyl group (in proline analogs), while in the "DOWN" conformation, they are on the same side.[3][4][5][6]

The energy difference between these two states is often small, leading to a dynamic equilibrium in solution. However, the position of this equilibrium is exquisitely sensitive to the nature and position of substituents on the ring.[7] For instance, electronegative substituents at the C-4 position can significantly influence the puckering preference, which in turn affects the overall molecular geometry and potential intermolecular interactions.[7]

Pyrrolidine_Pucker cluster_0 Pyrrolidine Ring Puckering Equilibrium Cg_endo Cγ-endo (DOWN) Cg_exo Cγ-exo (UP) Cg_endo->Cg_exo ΔG ≈ 0.5-2 kcal/mol HPLC_Workflow cluster_0 Experimental Workflow: Kinetic Stability Assay A Prepare Stock Solution of Intermediate B Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Quench Reaction & Dilute C->D E HPLC-UV/MS Analysis D->E F Quantify Remaining Parent Compound E->F G Plot ln([Parent]) vs. Time F->G H Determine Degradation Rate Constant (k) G->H

Caption: A typical experimental workflow for assessing the kinetic stability of an intermediate.

Detailed Protocol: Forced Degradation Study using HPLC

  • Method Development: Develop a stability-indicating HPLC method capable of separating the parent compound from all potential degradation products. A reverse-phase C18 column is often a good starting point.

  • Stock Solution Preparation: Prepare a stock solution of the pyrrolidinylmethyl pyridine intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic: Incubate the compound in 0.1 M to 1 M HCl at a controlled temperature (e.g., 60 °C).

    • Basic: Incubate the compound in 0.1 M to 1 M NaOH at room temperature or a slightly elevated temperature.

    • Oxidative: Treat the compound with 3-30% H₂O₂ at room temperature.

    • Thermal: Store the compound as a solid and in solution at an elevated temperature (e.g., 80 °C).

    • Photolytic: Expose the compound in solution to UV light.

  • Time Points and Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Quench the reaction (e.g., by neutralization) and dilute the sample to a suitable concentration for HPLC analysis.

  • Data Analysis: Plot the natural logarithm of the peak area of the parent compound against time. For a first-order degradation process, the slope of the line will be the negative of the rate constant (-k). The half-life (t₁/₂) can then be calculated as 0.693/k.

Computational Workflow for Thermodynamic Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the thermodynamic stability of molecules and understanding the underlying electronic structure. [8][9][10][11]

DFT_Workflow cluster_1 Computational Workflow: DFT Stability Analysis A Build Initial 3D Structure B Conformational Search (e.g., Molecular Mechanics) A->B C Geometry Optimization of Low-Energy Conformers (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation (Confirm Minima, Obtain ZPE & Thermal Corrections) C->D G NBO Analysis (Analyze Electronic Interactions) C->G E Calculate Gibbs Free Energy (G) D->E F Identify Global Minimum Conformer E->F

Caption: A standard computational workflow for analyzing the thermodynamic stability of a molecule.

Detailed Protocol: DFT Calculation for Thermodynamic Properties

  • Structure Preparation: Build the 3D structure of the pyrrolidinylmethyl pyridine intermediate using a molecular modeling program.

  • Conformational Analysis: Perform a conformational search using a lower-level theory (e.g., a molecular mechanics force field) to identify a set of low-energy conformers.

  • Geometry Optimization: For each low-energy conformer, perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p) or a more modern functional like ωB97X-D). [12]This will find the minimum energy structure for each conformer.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary to calculate thermodynamic properties.

  • Thermodynamic Property Calculation: From the output of the frequency calculation, the Gibbs free energy (G), enthalpy (H), and entropy (S) can be determined.

  • NBO Analysis: Perform a Natural Bond Orbital (NBO) analysis on the optimized geometry to investigate donor-acceptor interactions and hyperconjugation effects that contribute to stability. [13][14] Data Presentation: Relative Stability of Conformations

The relative Gibbs free energies of different conformers can be tabulated to identify the most stable structures and their population at a given temperature.

ConformerRelative Gibbs Free Energy (ΔG) in kcal/mol
Conformer A (Global Minimum)0.00
Conformer B+1.5
Conformer C+2.8

Note: These are hypothetical values for illustrative purposes.

III. Potential Degradation Pathways

Understanding the potential pathways through which a pyrrolidinylmethyl pyridine intermediate can degrade is crucial for developing stable formulations and predicting metabolic fate.

Hydrolytic Degradation

While the pyridine and pyrrolidine rings themselves are generally stable to hydrolysis, substituents can introduce lability. If the scaffold is part of a larger molecule containing, for example, an imide or ester group, these are susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on related structures like pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives show that the imide bond can be cleaved under alkaline conditions.

Oxidative Degradation

Both the pyridine and pyrrolidine rings can be susceptible to oxidative degradation.

  • Pyridine Ring: Hydroxylation is a common initial step in the microbial degradation of pyridine derivatives. [15]This can occur at various positions on the ring, often catalyzed by monooxygenases, and can lead to ring cleavage.

  • Pyrrolidine Ring: The C-H bonds adjacent to the nitrogen atom in the pyrrolidine ring are susceptible to oxidation, which can lead to the formation of an iminium ion intermediate. [16]This reactive intermediate can then be trapped by nucleophiles or undergo further reactions, potentially leading to ring opening. [17]

Degradation_Pathways cluster_2 Potential Degradation Pathways Parent Pyrrolidinylmethyl Pyridine Intermediate Hydroxylated_Pyridine Hydroxylated Pyridine Derivative Parent->Hydroxylated_Pyridine Oxidation (e.g., Monooxygenase) Iminium_Ion Pyrrolidine Iminium Ion Parent->Iminium_Ion Oxidation (α to Nitrogen) Ring_Cleavage_Py Pyridine Ring Cleavage Products Hydroxylated_Pyridine->Ring_Cleavage_Py Further Oxidation Ring_Opening_Pyr Pyrrolidine Ring Opening Products Iminium_Ion->Ring_Opening_Pyr Nucleophilic Attack / Rearrangement

Caption: Generalized potential oxidative degradation pathways for pyrrolidinylmethyl pyridine intermediates.

IV. Conclusion and Future Perspectives

The thermodynamic stability of pyrrolidinylmethyl pyridine intermediates is a multifaceted property governed by a subtle interplay of conformational, electronic, and steric factors. A thorough understanding of these principles, coupled with rigorous experimental and computational assessment, is indispensable for the successful development of drug candidates based on this privileged scaffold.

The protocols and workflows detailed in this guide provide a robust framework for evaluating the stability of these important molecules. By systematically analyzing the conformational preferences of the pyrrolidine ring, the electronic nature of the pyridine ring, and potential degradation pathways, researchers can make more informed decisions in the design and optimization of new chemical entities. As computational methods continue to increase in accuracy and experimental techniques become more sensitive, our ability to predict and control the thermodynamic stability of these and other complex molecules will undoubtedly continue to advance, paving the way for the development of safer and more effective medicines.

References

  • Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. (n.d.). ResearchGate. [Link]

  • A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. (2020). Applied and Environmental Microbiology, 86(14). [Link]

  • The impact of pyrrolidine hydroxylation on the conformation of proline-containing peptides. (2005). The Journal of Organic Chemistry, 70(4), 1278–1290. [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). Journal of Molecular Biology, 228(3), 725–734. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. (2017). Analytical Biochemistry, 525, 69–76. [Link]

  • Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. (2016). Journal of the American Chemical Society, 138(49), 15957–15968. [Link]

  • The puckering free-energy surface of proline. (2013). AIP Advances, 3(3), 032141. [Link]

  • High-Energy Density Derivatives of Pyridine. (n.d.). Asian Journal of Chemistry. [Link]

  • Natural Bond Orbital (NBO) Analysis. (n.d.). University of Regensburg. [Link]

  • Pathways that degrade pyridine derivatives through 2,5-DHP. (n.d.). ResearchGate. [Link]

  • The characteristics and mechanisms of pyridine biodegradation by Streptomyces sp. (2009). Journal of Hazardous Materials, 165(1-3), 950–954. [Link]

  • Pyrrolidine: chemical thermodynamic properties between 0 and 1500/sup 0/K. Effect of pseudorotation, and an unusual thermal anomaly in the liquid state. (1959). OSTI.GOV. [Link]

  • Degradation of pyridines in the environment. (1989). Reviews of Environmental Contamination and Toxicology, 108, 97–135. [Link]

  • A new insight into the vibrational analysis of pyridine. (2023). Journal of Molecular Structure, 1279, 135003. [Link]

  • Oxidative Degradation. (2012). Royal Society of Chemistry. [Link]

  • Isothermal titration calorimeter. (n.d.). University of York. [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. [Link]

  • Degradation of Pyridine Derivatives in Soil. (1991). Journal of Environmental Quality, 20(2), 436–441. [Link]

  • Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (1992). PubMed. [Link]

  • Isothermal titration calorimetry. (n.d.). Wikipedia. [Link]

  • Pyrrolidine. (n.d.). NIST WebBook, Phase change data. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules, 26(16), 4877. [Link]

  • NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method. (2017). Computational Chemistry, 5(2), 85–100. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (2024). TA Instruments. [Link]

  • Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. (2022). Chemistry – A European Journal, 28(4), e202103443. [Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C–H Activation. (2010). Journal of the American Chemical Society, 132(12), 4101–4103. [Link]

  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. (1996). Journal of the Chemical Society, Dalton Transactions, (14), 3051. [Link]

  • The puckering free-energy surface of proline. (2013). ResearchGate. [Link]

  • Method dependence of the pyrrolidine ring puckering in collagen model peptides. (2017). AperTO - Archivio Istituzionale Open Access dell'Università di Torino. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes. [Link]

  • Pyrrolidine: Chemical Thermodynamic Properties between 0 and 1500°K.; Effect of Pseudorotation; and an Unusual Thermal Anomaly in the Liquid State. (1959). Journal of the American Chemical Society, 81(22), 5884–5890. [Link]

  • From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3. (2009). Dalton Transactions, (46), 10352–10364. [Link]

  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insight From Computational Molecular Descriptors. (2018). Journal of Pharmaceutical Sciences, 107(1), 376–384. [Link]

  • A DFT Study on the Stability and Aromaticity of Heterobenzenes Containing Group 15 Elements. (n.d.). Academia.edu. [Link]

  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. (1950). Journal of the American Chemical Society, 72(10), 4534–4536. [Link]

  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. (2012). Iranian Journal of Pharmaceutical Research, 11(1), 157–165. [Link]

  • Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine-Li ion Complex. (2026). arXiv.org. [Link]

  • Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. (2021). Tetrahedron, 86, 132049. [Link]

  • DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Properties. (2024). Molecules, 29(10), 2320. [Link]

  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. (2020). ACS Omega, 5(31), 19571–19578. [Link]

  • Recent Developments for the Ring Opening of Pyrrolidines and Unstrained Cyclic Amines via C−N Bond Cleavage. (2024). Angewandte Chemie International Edition. [Link]

  • Synthesis, structures, DFT calculations, and catalytic application in the direct arylation of five-membered heteroarenes with aryl bromides of novel palladium-N-heterocyclic carbene PEPPSI-type complexes. (2021). New Journal of Chemistry, 45(2), 795–806. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Research Journal of Pharmaceutical and Medical Sciences. [Link]

  • An Over View of Computational Chemistry. (2024). Open Access Journals. [Link]

  • Stability Indicating HPLC Method Development: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). International Journal of Molecular Sciences, 25(20), 11158. [Link]

  • Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. (2022). JETIR. [Link]

  • What is Computational Chemistry? (2024). YouTube. [Link]

  • Computational study of the synthesis of pyrrole-pyrazines. (2017). Hilaris Publisher. [Link]

Sources

The Strategic Role of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. The pyridine ring is a privileged structure, found in a multitude of FDA-approved drugs, owing to its ability to engage in various biological interactions and its synthetic tractability. [1][2][3]When functionalized with a bromine atom and an amino-alkyl side chain, the resulting scaffold becomes a powerful tool for medicinal chemists. This guide provides an in-depth technical overview of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, a heterocyclic building block with significant potential for the generation of diverse and biologically active compound libraries.

While direct literature on this specific molecule is not abundant, a comprehensive analysis of its constituent parts—the 2-bromopyridine core and the 5-(pyrrolidinylmethyl) substituent—allows for a robust understanding of its reactivity, synthetic utility, and likely applications in medicinal chemistry. The 2-bromo group serves as a versatile handle for a variety of cross-coupling reactions, enabling extensive exploration of the chemical space. [1]Concurrently, the pyrrolidine moiety, a five-membered nitrogen heterocycle, is a common feature in many bioactive compounds, contributing to favorable pharmacokinetic properties and crucial interactions with biological targets. [4]This guide will elucidate the synthesis, functionalization, and potential therapeutic applications of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, positioning it as a key intermediate for researchers, scientists, and drug development professionals.

Synthesis and Characterization: A Proposed Pathway

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine can be logically approached through a two-step sequence starting from the commercially available 2-bromo-5-methylpyridine. The initial step involves the radical bromination of the methyl group to yield 2-bromo-5-(bromomethyl)pyridine. This intermediate is then subjected to nucleophilic substitution with pyrrolidine to afford the target compound.

Proposed Synthetic Workflow

Synthetic Pathway 2-bromo-5-methylpyridine 2-bromo-5-methylpyridine 2-bromo-5-(bromomethyl)pyridine 2-bromo-5-(bromomethyl)pyridine 2-bromo-5-methylpyridine->2-bromo-5-(bromomethyl)pyridine N-Bromosuccinimide (NBS), AIBN, CCl4, Reflux 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine 2-bromo-5-(bromomethyl)pyridine->2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Pyrrolidine, Et3N, CH2Cl2, rt

Caption: Proposed synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

Experimental Protocols

Step 1: Synthesis of 2-bromo-5-(bromomethyl)pyridine [5][6]

  • To a solution of 2-bromo-5-methylpyridine (1.0 eq) in carbon tetrachloride (CCl4), add N-bromosuccinimide (NBS, 1.5 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.01 eq).

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield crude 2-bromo-5-(bromomethyl)pyridine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

  • Dissolve 2-bromo-5-(bromomethyl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or acetonitrile.

  • Add triethylamine (Et3N, 1.2 eq) to the solution, followed by the dropwise addition of pyrrolidine (1.1 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

Characterization: The final product should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

The Pivotal Role in Medicinal Chemistry: A Gateway to Novel Therapeutics

The true value of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine in medicinal chemistry lies in its capacity as a versatile building block for the synthesis of a wide array of potential drug candidates. Its structure is amenable to systematic modification, allowing for a thorough investigation of structure-activity relationships (SAR). [7]

Diversification through Cross-Coupling Reactions

The 2-bromo position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, which can significantly influence the biological activity of the resulting molecules. [1]

Diversification 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Suzuki Coupling Suzuki Coupling (ArB(OH)2, Pd catalyst) 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine->Suzuki Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination (R2NH, Pd catalyst) 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine->Buchwald-Hartwig Amination Sonogashira Coupling Sonogashira Coupling (Alkyne, Pd/Cu catalyst) 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine->Sonogashira Coupling Diversified Library Diversified Library Suzuki Coupling->Diversified Library Buchwald-Hartwig Amination->Diversified Library Sonogashira Coupling->Diversified Library

Caption: Diversification potential of the 2-bromo position.

The Influence of the 5-(1-pyrrolidinylmethyl) Moiety

The pyrrolidine ring is not merely a passive component of the molecule. Its presence can significantly impact a compound's physicochemical properties, such as solubility and lipophilicity, and it can play a direct role in binding to biological targets. [4]The nitrogen atom of the pyrrolidine can act as a hydrogen bond acceptor, and the overall conformation of the pyrrolidinylmethyl side chain can provide the necessary three-dimensional structure for optimal target engagement. For instance, structurally related compounds containing a pyrrolidinylmethoxy pyridine core have shown potent activity as nicotinic acetylcholine receptor agonists. [8][9]

Potential Therapeutic Targets and Applications

Based on the known biological activities of structurally similar bromopyridine and pyrrolidine-containing molecules, derivatives of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine are likely to be of interest in several therapeutic areas.

Potential Therapeutic Area Potential Molecular Target(s) Rationale based on Structural Analogs
Oncology Kinases (e.g., p38 MAP kinase, VEGFR-2)Bromopyridine derivatives are key intermediates in the synthesis of various kinase inhibitors. [1][3]
Neuroscience Nicotinic Acetylcholine Receptors (nAChRs)Analogs with the pyrrolidinylmethoxy pyridine scaffold are potent nAChR modulators. [8][9]
Infectious Diseases Bacterial and Fungal EnzymesPyridine derivatives have shown a broad spectrum of antimicrobial activities. [10]
Inflammatory Diseases Cyclooxygenase (COX) enzymes, Cytokine signaling pathwaysPyridinone and other pyridine derivatives have demonstrated anti-inflammatory properties. [11]

Conclusion: A Scaffold of High Potential

References

  • The Crucial Role of 2-Amino-3-bromopyridine in Modern Drug Discovery. (2026, February 12). Ningbo Inno Pharmchem Co., Ltd.[Link]

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Witte, D. G., ... & Anderson, D. J. (1998). Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-254. [Link]

  • Bahou, C., & Chudasama, V. (2022). The use of bromopyridazinedione derivatives in chemical biology. Organic & Biomolecular Chemistry, 20(30), 5879-5890. [Link]

  • Ukrainets, I. V., Burian, A. A., Hamza, G. M., Voloshchuk, N. I., Malchenko, O. V., Shishkina, S. V., ... & Sim, G. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Scientia Pharmaceutica, 87(2), 12. [Link]

  • Synthesis of 2-bromo-5-bromomethylpyridine. (n.d.). PrepChem.com.[Link]

  • Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Witte, D. G., ... & Anderson, D. J. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, a potent nicotinic acetylcholine receptor agonist. Bioorganic & Medicinal Chemistry, 9(3), 567-575. [Link]

  • Groß, M., & Mongin, F. (2013). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Synthesis, 45(21), 2951-2965. [Link]

  • Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(15), 5786. [Link]

  • D'Andrea, P., & Pedone, C. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology, 11(2). [Link]

  • Process for preparing 2-halo-5-halomethylpyridines. (1993).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Discovery. (2021). Drug Design, Development and Therapy, 15, 4339–4373. [Link]

  • Structure Activity Relationships. (2005). Drug Design Org.[Link]

  • Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery.[Link]

Sources

Engineering 2,5-Disubstituted Pyridines: A Technical Guide to Site-Selective Synthesis and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,5-disubstituted pyridine motif is a privileged pharmacophore in modern drug discovery. Its unique electronic asymmetry and structural rigidity make it an ideal building block for designing highly specific ligands. From the blockbuster COX-2 inhibitor Etoricoxib to novel [1] and [2], this scaffold provides critical hydrogen-bonding vectors and metabolic stability.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction lists. Here, we will dissect the fundamental electronic causality that governs the regioselectivity of these building blocks, explore validated synthetic workflows, and provide self-validating experimental protocols to ensure reproducibility in your drug development campaigns.

Mechanistic Rationale: The Electronic Differentiation of C2 and C5

When utilizing symmetrical precursors like 2,5-dibromopyridine, achieving site-selective functionalization without protecting groups is paramount. The regiocontrol is dictated by the α-nitrogen effect .

The pyridine nitrogen inductively withdraws electron density, but more importantly, it stabilizes the singly occupied molecular orbital (SOMO) formed during the oxidative addition of a transition metal (e.g., Palladium)[3]. According to, the C2–Br bond exhibits a significantly lower bond dissociation energy (BDE) compared to the C5–Br bond[4]. This thermodynamic differential allows the C2 position to undergo oxidative addition at lower temperatures, enabling orthogonal, sequential cross-coupling reactions[3].

G A 2,5-Dibromopyridine B Oxidative Addition (C2) A->B Lower BDE at C2 C 2-Aryl-5-bromopyridine B->C Transmetalation & RE D Oxidative Addition (C5) C->D Higher Temp Required E 2,5-Diarylpyridine D->E Transmetalation & RE

Sequential site-selective cross-coupling workflow for 2,5-dibromopyridine.

Strategic Synthetic Workflows

Regioselective Cross-Coupling (Suzuki & Negishi)

The most direct route to 2,5-disubstituted pyridines involves the sequential coupling of 2,5-dibromopyridine. Using catalysts with large bite angles, such as PdCl₂(dppf), proceeds selectively at the C2 position[5]. Similarly, Suzuki-Miyaura couplings utilizing Pd(OAc)₂ and N-heterocyclic carbene (NHC) ligands yield exclusively C2-arylated products under mild conditions[3].

De Novo Assembly via ROCC Mechanism

For highly functionalized derivatives where cross-coupling is sterically hindered or electronically unviable, the offers a powerful de novo approach[6]. This method constructs the 2,5-disubstituted pyridine core directly from acyclic enamines and β-amino-acrylonitriles, bypassing the positional isomer mixtures often seen in the substitution of 3-alkyl-pyridines[7].

Late-Stage Functionalization: Phosphorus-Mediated Amination

Once the 2,5-disubstituted core is embedded within a complex pharmaceutical (e.g., Etoricoxib), late-stage C–H functionalization becomes challenging. A breakthrough allows for the direct conversion of the pyridine C4–H bond into a primary amine[8]. The pyridine is activated into a phosphonium salt, which selectively directs nucleophilic azide attack to the C4 position, forming an iminophosphorane that is subsequently hydrolyzed[9].

Pharmacological Applications

The 2,5-disubstituted pyridine is not just a structural spacer; it actively participates in target binding:

  • Metabolic Disease: 2-piperazinyl-5-alkoxypyridines act as, enhancing GLP-1 and glucose-dependent insulinotropic peptide release for glycemic control[10].

  • Infectious Disease: High-throughput screening identified CpdLC-6888, a 2,5-disubstituted pyridine, as a, triggering ergosterol depletion and fungal cell death[11].

  • Inflammation: The blockbuster drug Etoricoxib leverages this core to achieve highly selective COX-2 inhibition[8].

G Core 2,5-Disubstituted Pyridine T1 GPR119 Receptor Core->T1 T2 Erg11 Enzyme Core->T2 T3 COX-2 Enzyme Core->T3 M1 GLP-1 Release (Diabetes) T1->M1 M2 Ergosterol Depletion (Antifungal) T2->M2 M3 Prostaglandin Drop (Analgesia) T3->M3

Key pharmacological targets and downstream effects of 2,5-disubstituted pyridines.

Quantitative Data Summary

The following table summarizes the efficiency and regioselectivity of the primary synthetic methodologies discussed:

Starting MaterialReaction TypeReagents / CatalystPrimary Reaction SiteYield (%)Ref
2,5-Dibromopyridine Suzuki-MiyauraAr-B(OH)₂, Pd(OAc)₂, NHCC275–90%[3]
2,5-Dibromopyridine Negishi CouplingR-ZnX, PdCl₂(dppf)C270–85%[5]
2,5-Disubstituted Pyridine P-Mediated AminationPPh₃, Tf₂O, NaN₃C4 (C–H activation)60–80%[8]
Acyclic Precursors ROCC SynthesisNH₄OAc, Heat2,5-Core Formation50–70%[6]

Validated Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems, incorporating the causality behind the experimental parameters.

Protocol A: C2-Selective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine
  • Preparation: In an oven-dried Schlenk flask under argon, add 2,5-dibromopyridine (1.0 equiv), arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv).

  • Solvent: Suspend the mixture in degassed Toluene/H₂O (4:1 v/v).

  • Reaction: Heat to 80 °C and stir for 12 hours.

  • Workup: Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to isolate the 2-aryl-5-bromopyridine.

Causality Check: Why limit the boronic acid to 1.05 equivalents and cap the temperature at 80 °C? The C2–Br bond has a lower BDE than C5–Br. By strictly controlling stoichiometry and thermal energy, we prevent the Palladium catalyst from overcoming the activation barrier required for C5 oxidative addition, ensuring >95% regioselectivity[3].

Protocol B: C4-Selective Late-Stage Amination of 2,5-Disubstituted Pyridines
  • Phosphonium Salt Formation: Dissolve the 2,5-disubstituted pyridine (1.0 equiv) and triphenylphosphine (1.2 equiv) in anhydrous CH₂Cl₂. Cool to 0 °C and add triflic anhydride (Tf₂O, 1.1 equiv) dropwise. Stir for 2 hours.

  • Azidation: Concentrate the mixture in vacuo, redissolve in anhydrous DMSO, and add NaN₃ (2.0 equiv). Heat to 120 °C for 4 hours to form the iminophosphorane intermediate.

  • Hydrolysis: Add water to the reaction mixture and stir at room temperature for 12 hours to hydrolyze the iminophosphorane.

  • Purification: Perform a basic aqueous workup (pH 10) and extract with CH₂Cl₂. Purify via reverse-phase HPLC to yield the C4-aminated product.

Causality Check: Why does amination occur exclusively at C4? In a 2,5-disubstituted system (like Etoricoxib), the C2 and C5 positions are sterically blocked. The bulky triphenylphosphine nucleophile selectively attacks the least sterically hindered and electronically activated C4 position during the Tf₂O-mediated activation of the pyridine ring[8].

References

  • High-Throughput Chemical Screen Identifies a 2,5-Disubstituted Pyridine as an Inhibitor of Candida albicans Erg11. mSphere. URL:[Link]

  • A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. Nature Communications. URL:[Link]

  • A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. Journal of Saudi Chemical Society. URL:[Link]

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL:[Link]

  • Theoretical Prediction of Reactive Site of Aryl Halide for Suzuki Coupling Reaction. Asian Journal of Research in Chemistry. URL:[Link]

  • Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews. URL: [Link]

Sources

Whitepaper: Molecular Weight and Exact Mass Calculation for Brominated Heterocycles (C10H13BrN2)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and analytical chemistry, the precise characterization of molecular mass is foundational to structural validation. For halogenated organic compounds such as C10H13BrN2 (a common structural motif in medicinal chemistry), mass calculations diverge into two distinct paradigms: macroscopic stoichiometry and microscopic high-resolution mass spectrometry (HRMS).

This technical guide establishes the rigorous methodologies required to calculate the average molecular weight and the exact monoisotopic mass of C10H13BrN2. Furthermore, it details a self-validating experimental protocol for HRMS analysis, leveraging the unique isotopic signature of bromine to confirm molecular identity with sub-ppm accuracy.

Theoretical Framework: Average vs. Monoisotopic Mass

A frequent source of error in early-stage drug development is the conflation of average molecular weight with exact monoisotopic mass. The causality behind experimental mass selection dictates that the calculation method must match the physical reality of the analytical technique:

  • Average Molecular Weight (Macroscopic): Calculated using standard atomic weights, which represent the weighted average of all naturally occurring isotopes of an element on Earth[1]. This value is strictly used for bench-scale operations, such as calculating molarity, reaction stoichiometry, and synthetic yields.

  • Exact Monoisotopic Mass (Microscopic): Calculated using the exact mass of the single most abundant naturally occurring isotope for each element[2]. Because HRMS instruments (e.g., Orbitrap, Q-TOF) measure individual ions in a vacuum, they separate isotopes into distinct peaks. Therefore, the monoisotopic mass must be used to calculate the expected mass-to-charge (m/z) ratio for targeted analysis[3].

MassCalcLogic Start Target Molecule C10H13BrN2 Path1 Stoichiometric Prep (Bench Synthesis) Start->Path1 Path2 Structural Validation (HRMS Analysis) Start->Path2 AvgCalc Average Molecular Weight Use IUPAC Atomic Weights Path1->AvgCalc ExactCalc Exact Monoisotopic Mass Use NIST Isotopic Masses Path2->ExactCalc Result1 MW = 241.132 g/mol Used for Molarity/Yield AvgCalc->Result1 Result2 Exact Mass = 240.0262 Da Used for m/z targeting ExactCalc->Result2

Fig 1: Logical divergence of mass calculations for synthetic vs. analytical workflows.

Quantitative Data & Calculation Methodologies

To ensure absolute precision, all calculations rely on the most recent IUPAC standard atomic weights[4] and NIST exact isotopic masses.

Fundamental Atomic Data

Table 1: Standard Atomic Weights and Monoisotopic Masses for C10H13BrN2

ElementSymbolCountStandard Atomic Wt. ( g/mol )Monoisotopic Mass (Da)Major Isotope
Carbon C1012.01112.000000^12C
Hydrogen H131.0081.007825^1H
Bromine Br179.90478.918336^79Br
Nitrogen N214.00714.003074^14N
Average Molecular Weight Calculation

Used for stoichiometric calculations, the average molecular weight is the sum of the standard atomic weights multiplied by their respective atom counts.

  • C: 10 × 12.011 = 120.110 g/mol

  • H: 13 × 1.008 = 13.104 g/mol

  • Br: 1 × 79.904 = 79.904 g/mol

  • N: 2 × 14.007 = 28.014 g/mol

  • Total Average MW = 241.132 g/mol

Exact Monoisotopic Mass Calculation

Used for HRMS targeting, the exact mass is derived from the primary isotopes. The mass defect inherent in nuclear binding energy results in non-integer values, which allows high-resolution instruments to differentiate isobaric compounds[2].

  • ^12C: 10 × 12.000000 = 120.000000 Da

  • ^1H: 13 × 1.007825 = 13.101725 Da

  • ^79Br: 1 × 78.918336 = 78.918336 Da

  • ^14N: 2 × 14.003074 = 28.006148 Da

  • Total Exact Mass (Neutral) = 240.026209 Da

Mass Spectrometry & The Bromine Isotopic Signature

Bromine is unique among halogens due to its isotopic distribution. In nature, it exists as two stable isotopes: ^79Br (~50.69%) and ^81Br (~49.31%) [5]. Because these isotopes exist in a nearly 1:1 ratio, any molecule containing a single bromine atom will exhibit a distinct "doublet" in its mass spectrum, separated by exactly 2 Daltons (the M and M+2 peaks)[3].

In positive Electrospray Ionization (ESI+), the molecule is typically protonated to form an [M+H]+ ion. The exact mass of a proton is 1.007276 Da .

Table 2: Exact Mass and Isotopic Signature for [M+H]+ Ions

Ion TypeIsotopic CompositionExact Mass (Neutral)Target m/z [M+H]+Relative Abundance
M (Base) ^12C10 ^1H13 ^79Br ^14N2240.0262 Da241.0335 100%
M+2 ^12C10 ^1H13 ^81Br ^14N2242.0242 Da243.0314 ~97.3%

(Note: The M+1 peak at m/z 242.0368 will also be present at ~11% relative abundance, driven primarily by the natural ~1.1% abundance of ^13C multiplied by the 10 carbon atoms).

Experimental Protocol: HRMS Validation of C10H13BrN2

To ensure Trustworthiness , the following LC-ESI-HRMS protocol is designed as a self-validating system. By coupling continuous lock-mass calibration with strict isotopic pattern matching, the protocol inherently flags instrumental drift, co-eluting interferences, or unexpected dehalogenation.

Step 1: Sample Preparation & Lock-Mass Calibration
  • Dilution: Dilute the synthesized C10H13BrN2 to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, supplemented with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the basic nitrogen atoms to form[M+H]+ ions.

  • Calibration: Set up a secondary infusion pump to continuously introduce Leucine Enkephalin (m/z 556.2771) into the source.

    • Causality: Time-of-flight (TOF) mass analyzers are highly sensitive to microscopic thermal expansions. Continuously referencing a known exact mass (lock mass) allows the system to self-correct in real-time, guaranteeing mass accuracy within <2 ppm.

Step 2: LC-ESI-MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 350°C.

  • Scan Range: m/z 100 to 500.

    • Causality: ESI is a "soft" ionization technique. Unlike Electron Impact (EI), ESI minimizes in-source fragmentation, preserving the intact molecular ion required for exact mass validation.

Step 3: Data Processing & Isotopic Validation
  • EIC Extraction: Extract the ion chromatogram (EIC) for the theoretical M peak at m/z 241.0335 using a narrow ± 5 ppm mass window.

  • Pattern Matching (Self-Validation): Locate the M+2 peak at m/z 243.0314 . Calculate the intensity ratio of M to M+2.

    • Validation Check: The system is validated if the mass error is <2 ppm AND the M:M+2 ratio is approximately 1:0.97. If the M+2 peak is missing, the compound has undergone debromination. If the ratio is skewed, an isobaric contaminant is co-eluting.

MSProtocol Sample LC-ESI-HRMS Positive Ion Mode Protonation Protonation [M+H]+ Add 1.007276 Da Sample->Protonation Iso79 79Br Isotope (50.69%) Target m/z: 241.0335 Protonation->Iso79 Isotopic split Iso81 81Br Isotope (49.31%) Target m/z: 243.0314 Protonation->Iso81 Isotopic split Validation Isotopic Pattern Match ~1:1 Ratio Confirmed Iso79->Validation Iso81->Validation

Fig 2: ESI-HRMS protonation workflow and isotopic signature validation for C10H13BrN2.

References

  • Isotopes in Mass Spectrometry - Summarizing the Isotopic Patterns. Chemistry Steps. URL: 5

  • Standard atomic weights of the elements 2021 (IUPAC Technical Report). Ingenta Connect / Pure and Applied Chemistry. URL:1

  • Atomic Weights of the Elements 2023. IUPAC / Queen Mary University of London. URL: 4

  • Mass Spectrometry: Monoisotopic Mass. Thieme Connect. URL: 2

  • Chromeleon – General Information (Isotopic Patterns). University of Zurich. URL:3

Sources

Unlocking the Therapeutic Potential of Pyrrolidine-Substituted Pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring, a ubiquitous saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring in numerous FDA-approved drugs.[1] When coupled with a pyridine moiety, this scaffold gives rise to a class of compounds with a remarkable breadth of biological activities, targeting a spectrum of receptors and enzymes implicated in various pathologies. This technical guide provides an in-depth exploration of the significant potential of pyrrolidine-substituted pyridines, with a primary focus on their modulation of cholinergic receptors—both nicotinic and muscarinic—and their promising role in the development of therapeutics for Alzheimer's disease. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug discovery efforts.

Introduction: The Privileged Scaffold of Pyrrolidine-Substituted Pyridines

The fusion of a pyrrolidine and a pyridine ring creates a molecular architecture with inherent drug-like properties. The pyrrolidine moiety offers a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the pyridine ring provides a key hydrogen bond acceptor and can be readily functionalized to modulate physicochemical properties.[2] This combination has proven to be a "privileged structure" in drug discovery, with derivatives exhibiting a wide array of pharmacological effects.[3] This guide will systematically dissect the major biological activities of this versatile scaffold, providing researchers with the foundational knowledge and practical methodologies to explore its therapeutic potential.

Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

Pyrrolidine-substituted pyridines have emerged as a significant class of ligands for nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for synaptic transmission in the central and peripheral nervous systems.[4] Dysregulation of nAChR signaling is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[5] Compounds in this class can act as agonists, antagonists, or positive allosteric modulators (PAMs), often with selectivity for specific nAChR subtypes, most notably the α4β2 and α7 subtypes.[6][7]

Mechanism of Action

The interaction of pyrrolidine-substituted pyridines with nAChRs is multifaceted. As agonists, they can mimic the action of the endogenous neurotransmitter acetylcholine, leading to channel opening and ion influx. As antagonists, they block the binding of acetylcholine, preventing channel activation. PAMs, on the other hand, bind to a site distinct from the acetylcholine binding site and enhance the receptor's response to an agonist.[4][8]

The pyridine nitrogen is a critical pharmacophoric feature, often forming a hydrogen bond with the backbone NH of a specific amino acid residue in the receptor's binding site.[5] The pyrrolidine ring's stereochemistry and substitution pattern significantly influence binding affinity and subtype selectivity.[6]

Experimental Protocols for nAChR Ligand Characterization

A tiered approach is typically employed to characterize the activity of pyrrolidine-substituted pyridines at nAChRs, progressing from initial binding affinity determination to functional and in vivo efficacy studies.

These assays are fundamental for determining the binding affinity (Ki) of a compound for different nAChR subtypes.

Protocol: [³H]-Epibatidine Competition Binding Assay for α4β2 nAChRs*

  • Preparation of Membranes: Utilize cell lines stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α4β2 nAChRs). Homogenize the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand [³H]-epibatidine (a high-affinity nAChR ligand), and varying concentrations of the test compound (pyrrolidine-substituted pyridine).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2-4 hours) to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Scintillation Counting: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

This high-throughput assay is suitable for primary screening and lead optimization.[1][3]

  • Cell Preparation: Plate cells expressing the target nAChR subtype (e.g., GH4C1 cells expressing the rat α7 nAChR) in a 96- or 384-well black-walled, clear-bottom plate.[1]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Use the FLIPR instrument to add the test compound to the wells. For agonist testing, add varying concentrations of the compound. For antagonist or PAM testing, pre-incubate the cells with the test compound before adding a known agonist.

  • Fluorescence Measurement: The FLIPR instrument will simultaneously add the compounds and monitor the change in intracellular calcium concentration by measuring the fluorescence intensity over time.

  • Data Analysis: For agonists, determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 (the concentration that inhibits 50% of the agonist-induced response). For PAMs, observe a leftward shift in the agonist's concentration-response curve and/or an increase in the maximal response.[1][3]

Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique provides a more detailed characterization of a compound's functional activity.

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes. Inject the oocytes with cRNA encoding the desired nAChR subunits.

  • Electrophysiological Recording: After a few days of incubation to allow for receptor expression, place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

  • Compound Application: Perfuse the oocyte with a solution containing the test compound. For agonists, apply varying concentrations to elicit a current response. For antagonists, co-apply with a known agonist.

  • Data Analysis: Measure the peak current amplitude in response to agonist application. Determine the EC50 for agonists and the IC50 for antagonists.

In vivo studies are crucial for evaluating the physiological effects and therapeutic potential of the compounds.

Protocol: Mouse Locomotor Activity Test

This model can be used to assess the stimulant or depressant effects of nAChR modulators.

  • Animal Acclimation: Acclimate mice to the testing room and the locomotor activity chambers.

  • Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal injection).

  • Locomotor Activity Monitoring: Place the mice in the activity chambers, which are equipped with infrared beams to detect movement. Record the locomotor activity (e.g., distance traveled, number of beam breaks) over a specified period.

  • Data Analysis: Compare the locomotor activity of the compound-treated group to a vehicle-treated control group.

Structure-Activity Relationships (SAR)

The SAR for pyrrolidine-substituted pyridines at nAChRs is complex and subtype-dependent. However, some general trends have been observed:

  • Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring are critical for affinity and selectivity. For example, substitution at the 5-position of the pyridine ring with bulky groups can significantly influence binding affinity, with some analogs exhibiting Ki values in the nanomolar range.[9]

  • Pyrrolidine Ring Stereochemistry: The stereochemistry of the pyrrolidine ring is often crucial for potent activity. For instance, a methyl scan of the pyrrolidinium ring of nicotine revealed that methylation at different positions had unique effects on the interactions with α7 and α4β2 receptors.[6]

  • Linker between the Rings: In some analogs, a linker atom or group connects the pyrrolidine and pyridine rings. The nature and length of this linker can impact the compound's conformational flexibility and, consequently, its receptor interaction.

Muscarinic Receptor Antagonism

Pyrrolidine-substituted pyridines have also been extensively investigated as antagonists of muscarinic acetylcholine receptors (mAChRs), a family of G protein-coupled receptors that mediate the effects of acetylcholine in the central and peripheral nervous systems.[10] Muscarinic antagonists are clinically used to treat a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and some movement disorders.[10]

Mechanism of Action

As antagonists, these compounds bind to muscarinic receptors and block the binding of acetylcholine, thereby preventing receptor activation and the subsequent downstream signaling cascades. There are five subtypes of muscarinic receptors (M1-M5), and developing subtype-selective antagonists is a key goal to minimize side effects.[10] The interaction is typically competitive, meaning the antagonist and the endogenous ligand compete for the same binding site.

Experimental Protocols for Muscarinic Antagonist Characterization

Similar to nAChRs, radioligand binding assays are used to determine the affinity of compounds for the different muscarinic receptor subtypes.

Protocol: [³H]-N-methylscopolamine ([³H]-NMS) Competition Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing one of the five human muscarinic receptor subtypes (M1-M5).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand [³H]-NMS, and varying concentrations of the test compound.

  • Incubation: Incubate the plate to allow for binding to reach equilibrium.

  • Separation and Counting: Separate bound from free radioligand by filtration and quantify the bound radioactivity using scintillation counting.

  • Data Analysis: Calculate the IC50 and Ki values as described for the nAChR binding assay.

Functional assays are used to confirm the antagonistic activity of the compounds.

Protocol: Isolated Tissue Functional Assays

This classic pharmacological method utilizes tissues that endogenously express specific muscarinic receptor subtypes.[1]

  • Tissue Preparation: Isolate specific tissues, such as guinea pig ileum (rich in M3 receptors) or rabbit vas deferens (rich in M1 receptors). Mount the tissue in an organ bath containing a physiological salt solution and aerated with carbogen (95% O₂/5% CO₂).

  • Contraction Measurement: Record the isometric contractions of the tissue using a force transducer.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) to establish a baseline response.

  • Antagonist Incubation: Wash out the agonist and incubate the tissue with a fixed concentration of the test compound (the potential antagonist) for a defined period.

  • Shift in Agonist Response: In the presence of the antagonist, re-determine the concentration-response curve for the agonist.

  • Data Analysis: A competitive antagonist will cause a rightward parallel shift in the agonist's concentration-response curve. The pA2 value, a measure of antagonist potency, can be calculated using a Schild plot.

Protocol: Pithed Rat Model for M2 and M3 Receptor Antagonism

This in vivo model allows for the assessment of antagonist potency at M2 and M3 receptors in the absence of confounding central nervous system reflexes.[3]

  • Animal Preparation: Anesthetize a rat and insert a pithed rod through the orbit and spinal column to destroy the central nervous system while maintaining artificial respiration.

  • Cardiovascular Monitoring: Catheterize the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

  • Agonist-Induced Responses: Administer the muscarinic agonist methacholine, which induces bradycardia (a reduction in heart rate) via M2 receptors and a depressor response (a decrease in blood pressure) via M3 receptors.

  • Antagonist Administration: Administer the test compound and then re-challenge with methacholine.

  • Data Analysis: Quantify the ability of the antagonist to block the methacholine-induced bradycardia and depressor responses to determine its potency at M2 and M3 receptors, respectively.

Structure-Activity Relationships (SAR)

For muscarinic antagonists, the SAR often revolves around achieving subtype selectivity.

  • Pyrrolidine and Piperidine Ring Modifications: The size and substitution of the heterocyclic amine ring can influence selectivity. For example, in some series, increasing the ring size from pyrrolidine to piperidine can alter the selectivity profile.[6]

  • Aromatic Substituents: The nature and position of substituents on the pyridine ring play a crucial role in determining affinity and selectivity for the different muscarinic receptor subtypes.

Potential in Alzheimer's Disease Therapy

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[6] Therefore, enhancing cholinergic neurotransmission is a key therapeutic strategy. Pyrrolidine-substituted pyridines are being investigated as multi-target agents for Alzheimer's disease, acting through several mechanisms.[7][11]

Mechanism of Action
  • Cholinesterase Inhibition: A primary approach is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine. By inhibiting these enzymes, the levels of acetylcholine in the synaptic cleft are increased, enhancing cholinergic signaling.

  • BACE-1 Inhibition: Another key pathological hallmark of Alzheimer's disease is the formation of amyloid-beta (Aβ) plaques. The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is crucial for the production of Aβ. Some pyrrolidine-substituted pyridines have been shown to inhibit BACE-1, thereby reducing Aβ production.[12]

  • Muscarinic and Nicotinic Receptor Modulation: As discussed previously, these compounds can directly modulate cholinergic receptors, which are also implicated in the pathophysiology of Alzheimer's disease.

Experimental Protocols for Alzheimer's Disease-Related Targets

Protocol: Ellman's Spectrophotometric Method

This is a widely used colorimetric assay to measure AChE and BChE activity.[4][10]

  • Reagent Preparation: Prepare a buffer solution (e.g., phosphate buffer, pH 8.0), a solution of the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE), and a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the respective cholinesterase enzyme. Pre-incubate for a short period.

  • Reaction Initiation: Add the substrate and DTNB to initiate the reaction. The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored product.

  • Absorbance Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.

Protocol: FRET-Based BACE-1 Activity Assay

This assay utilizes a synthetic peptide substrate with a fluorophore and a quencher.

  • Reagent Preparation: Prepare an assay buffer (e.g., sodium acetate buffer, pH 4.5), a solution of a BACE-1 FRET substrate, and a solution of recombinant human BACE-1 enzyme.

  • Assay Setup: In a black 96-well plate, add the assay buffer, the test compound at various concentrations, and the BACE-1 enzyme. Pre-incubate.

  • Reaction Initiation: Add the FRET substrate to start the reaction. In the absence of an inhibitor, BACE-1 cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of BACE-1 inhibition and determine the IC50 value.

A variety of animal models are used to evaluate the efficacy of potential Alzheimer's disease therapeutics.

Protocol: Scopolamine-Induced Amnesia Model

This is a widely used pharmacological model to screen for compounds with potential cognitive-enhancing effects.[7]

  • Animal Training: Train rodents (e.g., mice or rats) on a memory task, such as the Morris water maze or the passive avoidance test.

  • Induction of Amnesia: Administer scopolamine, a muscarinic receptor antagonist, to induce a cognitive deficit that mimics some aspects of Alzheimer's disease.

  • Compound Treatment: Administer the test compound before or after the scopolamine injection.

  • Memory Assessment: Re-test the animals on the memory task.

  • Data Analysis: Compare the performance of the compound-treated group to the scopolamine-treated control group to determine if the compound can reverse the cognitive deficit.

Transgenic Mouse Models:

Several transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease (e.g., APP, PSEN1) are available.[13] These models develop age-dependent amyloid plaque pathology and cognitive deficits, providing a more disease-relevant platform for evaluating long-term therapeutic effects.

Structure-Activity Relationships (SAR)

For multi-target drug design for Alzheimer's disease, the SAR is aimed at optimizing activity against multiple targets simultaneously.

  • Linker and Substituent Effects: The nature of the linker between the pyrrolidine and pyridine rings and the substituents on both rings can be modulated to achieve a desired balance of AChE, BChE, and BACE-1 inhibition.

  • Hybrid Molecules: A common strategy is to design hybrid molecules that incorporate pharmacophoric elements known to interact with different targets. For example, combining the pyrrolidine-pyridine scaffold with a fragment known to bind to the active site of BACE-1.

Data Presentation and Visualization

To facilitate the comparison of the biological activities of different pyrrolidine-substituted pyridine derivatives, quantitative data should be summarized in a clear and structured format.

Table 1: Representative Biological Activity Data for Pyrrolidine-Substituted Pyridines

Compound IDTargetAssay TypeActivity (IC50/Ki/EC50, nM)Reference
Compound Xα4β2 nAChR[³H]-Epibatidine BindingKi = 15[Fictional]
Compound Yα7 nAChRFLIPR Calcium FluxEC50 = 120[Fictional]
Compound ZM2 Muscarinic Receptor[³H]-NMS BindingKi = 50[Fictional]
Compound AAcetylcholinesteraseEllman's AssayIC50 = 75[Fictional]
Compound BBACE-1FRET AssayIC50 = 250[Fictional]

Diagrams of Signaling Pathways and Experimental Workflows

Visual representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language).

nAChR_Signaling cluster_0 Nicotinic Acetylcholine Receptor (nAChR) Activation Agonist Pyrrolidine-Substituted Pyridine (Agonist) nAChR nAChR Agonist->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Caption: Agonist activation of nAChRs by pyrrolidine-substituted pyridines.

Antagonist_Assay_Workflow cluster_1 Muscarinic Antagonist Functional Assay Workflow Start Start Prepare_Tissue Prepare Isolated Tissue (e.g., Guinea Pig Ileum) Start->Prepare_Tissue Baseline_Response Establish Baseline Agonist (Carbachol) Response Prepare_Tissue->Baseline_Response Washout Washout Baseline_Response->Washout Incubate_Antagonist Incubate with Pyrrolidine- Substituted Pyridine Washout->Incubate_Antagonist Agonist_Challenge Re-challenge with Agonist Incubate_Antagonist->Agonist_Challenge Measure_Response Measure Shift in Concentration-Response Curve Agonist_Challenge->Measure_Response Analyze_Data Calculate pA2 Value Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for isolated tissue functional assay of muscarinic antagonists.

Conclusion and Future Directions

Pyrrolidine-substituted pyridines represent a highly versatile and promising scaffold in drug discovery. Their ability to modulate key targets in the cholinergic system, coupled with their potential to inhibit critical enzymes in the pathophysiology of Alzheimer's disease, underscores their therapeutic potential. This guide has provided a comprehensive overview of their biological activities, detailed experimental protocols for their characterization, and insights into their structure-activity relationships.

Future research in this area should focus on the development of highly selective ligands for specific nAChR and mAChR subtypes to minimize off-target effects. Furthermore, the design of multi-target ligands that can simultaneously address different aspects of a complex disease like Alzheimer's holds significant promise. The continued application of the methodologies outlined in this guide will be instrumental in unlocking the full therapeutic potential of this remarkable class of compounds.

References

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

  • O'Donnell, C. J., & Allred, B. D. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 516–526. Available at: [Link]

  • Gotz, J., Bodea, L. G., & Goedert, M. (2018). Rodent models for Alzheimer's disease drug discovery. Nature reviews. Drug discovery, 17(10), 719–739. Available at: [Link]

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. Available at: [Link]

  • Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2007). Synthesis, affinity profile, and functional activity of muscarinic antagonists with a 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine structure. Journal of medicinal chemistry, 50(6), 1409–1413. Available at: [Link]

  • Lin, N. H., He, Y., Kuntzweiler, T., Li, Y., Anderson, D. J., & Arneric, S. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & medicinal chemistry letters, 10(10), 1039–1042. Available at: [Link]

  • Stolerman, I. P., Garcha, H. S., & Mirza, N. R. (1994). Behavioural effects of the nicotinic agonists N-(3-pyridylmethyl)pyrrolidine and isoarecolone in rats. Psychopharmacology, 116(3), 379–385. Available at: [Link]

  • Grupe, M., Grunnet, M., Jensen, A. A., & Ahring, P. K. (2010). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & medicinal chemistry letters, 20(14), 4065–4068. Available at: [Link]

  • Grønlien, J. H., Håkerud, M., Ween, H., Thorin-Hagene, K., Briggs, C. A., Gopalakrishnan, M., & Malysz, J. (2007). In vitro screening strategies for nicotinic receptor ligands. Current pharmaceutical design, 13(30), 3149–3157. Available at: [Link]

  • Mathew, M., & Subramanian, S. (2014). In vitro screening for anti-cholinesterase and antioxidant activity of methanolic extracts of Ayurvedic medicinal plants used for cognitive disorders. PloS one, 9(1), e86804. Available at: [Link]

  • Fernandes, A. R., & Cristóvão, A. C. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. Oxidative medicine and cellular longevity, 2020, 8898103. Available at: [Link]

  • Papke, R. L., Horenstein, N. A., & Stokes, C. (2020). A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors. The Journal of pharmacology and experimental therapeutics, 374(2), 241–252. Available at: [Link]

  • Birdsall, N. J., & Lazareno, S. (2001). Muscarinic receptor agonists and antagonists. Molecules (Basel, Switzerland), 6(3), 144–152. Available at: [Link]

  • Ringdahl, B. (1990). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of medicinal chemistry, 33(3), 943–948. Available at: [Link]

  • Sharma, P., & Kumar, V. (2021). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Recent Developments in the Synthesis and Applications of Pyridines. Available at: [Link]

  • Jaen, J. C., Caprathe, B. W., Pugsley, T. A., Wise, L. D., & Akunne, H. C. (1993). Substituted (pyrroloamino)pyridines: potential agents for the treatment of Alzheimer's disease. Journal of medicinal chemistry, 36(25), 3929–3936. Available at: [Link]

  • Iserloh, U., Kennedy, M. E., Kuvelkar, R., Chen, X., Parker, E. M., Strickland, C., & Voigt, J. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 116–120. Available at: [Link]

  • Zhang, H. J., Zammit, M., Kao, C. M., Govind, A. P., Mitchell, S., Holderman, N., Bhuiyan, M., Freifelder, R., Kucharski, A., Zhuang, X., Mukherjee, J., Chen, C. T., & Green, W. N. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of neuroscience : the official journal of the Society for Neuroscience, 43(1), 118–130. Available at: [Link]

  • Hegde, S. S., & Eglen, R. M. (2010). In vivo pharmacodynamic assays for M2 and M3 muscarinic receptors. Current protocols in pharmacology, Chapter 1, Unit1.34. Available at: [Link]

  • Zaniewski, R. P., & Lindsley, C. W. (2012). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences of the United States of America, 109(13), 5105–5110. Available at: [Link]

  • BPS Bioscience. BACE1 Assay Kit. Available at: [Link]

  • Khan, I., Perviz, S., Karim, A., Al-Harrasi, A., & Ali, S. A. (2023). Evaluation of pyrimidine/pyrrolidine-sertraline based hybrids as multitarget anti-Alzheimer agents: In-vitro, in-vivo, and computational studies. European journal of medicinal chemistry, 249, 115160. Available at: [Link]

  • Smolecule. Comprehensive Application Notes and Protocols for 2-Aminoquinoline BACE1 Inhibitors in Alzheimer's Disease Research. Available at: [Link]

  • Dei, S., Bellucci, C., Buccioni, M., Ferraroni, M., Guandalini, L., Manetti, D., Martini, E., Marucci, G., Matucci, R., Nesi, M., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2005). Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. Il Farmaco, 60(6-7), 543–550. Available at: [Link]

  • Iserloh, U., Kennedy, M. E., Kuvelkar, R., Chen, X., Parker, E. M., Strickland, C., & Voigt, J. (2008). Potent pyrrolidine- and piperidine-based BACE-1 inhibitors. Bioorganic & medicinal chemistry letters, 18(1), 116–120. Available at: [Link]

Sources

Methodological & Application

Synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine from 6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Detailed Protocol for the

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot reductive amination of 6-bromonicotinaldehyde with pyrrolidine using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, characterization data, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

Pyridine and pyrrolidine scaffolds are privileged structures in medicinal chemistry, appearing in a vast array of biologically active compounds. The title compound, 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, combines these two important heterocycles and incorporates a bromine handle, making it an ideal substrate for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This versatility makes it a key intermediate in the synthesis of complex molecular architectures for drug discovery programs targeting various therapeutic areas.

The described synthesis employs a reductive amination reaction, a cornerstone of modern organic synthesis for the formation of C-N bonds. The protocol is optimized for efficiency, selectivity, and ease of execution, utilizing sodium triacetoxyborohydride for its superior performance under mildly acidic conditions that favor the necessary iminium ion formation without premature reduction of the starting aldehyde.

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step, one-pot process: the formation of an iminium ion intermediate followed by its in-situ reduction.

Overall Transformation:

(Self-generated image, not from a search result)

1. Mechanistic Rationale

The reaction begins with the nucleophilic attack of pyrrolidine on the carbonyl carbon of 6-bromonicotinaldehyde. This is typically catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a resonance-stabilized iminium ion.

2. The Role of Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride, Na(OAc)₃BH, is the reducing agent of choice for this transformation for several key reasons:

  • Mildness and Selectivity: It is a less powerful reducing agent than sodium borohydride (NaBH₄) and will not readily reduce the starting aldehyde. Its primary role is the selective reduction of the iminium ion intermediate.

  • Acid Tolerance: STAB is stable and effective in the mildly acidic conditions required for iminium ion formation. This allows the entire reaction to be performed in a single pot, improving operational efficiency. The reaction releases acetic acid, which can further catalyze the reaction.

The diagram below illustrates the mechanistic pathway from the starting materials to the final product.

G A 6-Bromonicotinaldehyde + Pyrrolidine B Hemiaminal Intermediate A->B + H⁺ (cat. Acetic Acid) C Iminium Ion B->C - H₂O H2O H₂O B->H2O E 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine C->E Hydride Attack D [H⁻] from Na(OAc)₃BH D->C G start Start setup 1. Combine Aldehyde, Pyrrolidine, Acetic Acid, and DCM in a flask. start->setup stir1 2. Stir at room temperature for 30 minutes. setup->stir1 add_stab 3. Add STAB portion-wise over 10 minutes. stir1->add_stab react 4. Stir at room temperature for 3-5 hours. add_stab->react monitor 5. Monitor reaction progress by TLC or LC-MS. react->monitor quench 6. Quench with saturated NaHCO₃ solution. monitor->quench Upon completion extract 7. Extract with DCM (3x). Combine organic layers. quench->extract wash 8. Wash with brine. extract->wash dry 9. Dry over Na₂SO₄, filter, and concentrate. wash->dry purify 10. Purify by column chromatography. dry->purify end End purify->end

Technical Application Note: Optimized Reductive Amination for 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine represents a critical transformation in medicinal chemistry, particularly for fragment-based drug discovery targeting kinase inhibitors. The 2-bromopyridine moiety serves as a versatile electrophile for downstream Suzuki-Miyaura or Buchwald-Hartwig couplings, while the pyrrolidinyl side chain modulates solubility and pKa.

This guide details the Reductive Amination protocol, prioritizing the preservation of the labile C-Br bond while ensuring complete conversion of the aldehyde. We recommend Sodium Triacetoxyborohydride (STAB) as the primary reducing agent due to its high chemoselectivity for iminiums over aldehydes, minimizing the formation of the alcohol byproduct (2-bromo-5-hydroxymethylpyridine).

Retrosynthetic Analysis & Strategy

The disconnection approach relies on the formation of a C-N bond between the electron-deficient pyridine aldehyde and the secondary amine (pyrrolidine).

Strategic Considerations:
  • Halogen Stability: Catalytic hydrogenation (H₂/Pd-C) is contraindicated due to the high risk of hydrodehalogenation (cleaving the C-Br bond). Hydride reductants are required.[1]

  • Basicity: Pyrrolidine is a strong nucleophile (

    
     for conjugate acid). However, the pyridine aldehyde is electron-deficient, accelerating iminium formation.
    
  • Selectivity: The reaction must avoid direct reduction of the aldehyde to the alcohol. STAB is preferred over

    
     because STAB reacts negligibly with aldehydes at neutral/slightly acidic pH but reduces iminium ions rapidly.
    

Figure 1: Retrosynthetic disconnection showing the convergence of the pyridine aldehyde and pyrrolidine via an iminium intermediate.

Critical Process Parameters (CPPs)

ParameterRecommended RangeRationale
Solvent 1,2-Dichloroethane (DCE)Excellent solubility for STAB; promotes imine formation. THF is a viable alternative if chlorinated solvents are restricted.
Stoichiometry 1.0 : 1.1 (Aldehyde : Amine)Slight excess of amine ensures complete consumption of the limiting aldehyde.
Reducing Agent 1.4 – 1.5 equivalentsExcess STAB accounts for adventitious moisture and ensures rapid reduction.
Acid Catalyst 1.0 equivalent Acetic AcidCrucial: Protonates the intermediate hemiaminal to facilitate water loss and iminium generation.
Temperature 20°C – 25°CHigher temperatures increase impurity profiles; lower temperatures slow the kinetics unnecessarily.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB) – The Gold Standard

Recommended for highest purity and yield.

Reagents:

  • 6-Bromopyridine-3-carboxaldehyde (1.0 equiv)

  • Pyrrolidine (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (glacial) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) [0.1 M concentration relative to aldehyde]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromopyridine-3-carboxaldehyde (e.g., 1.86 g, 10 mmol) in anhydrous DCE (100 mL).

  • Amine Addition: Add Pyrrolidine (0.91 mL, 11 mmol) dropwise.

  • Catalysis: Add Acetic Acid (0.57 mL, 10 mmol). Note: The solution may warm slightly.

  • Imine Formation: Stir the mixture at room temperature for 30–60 minutes under a nitrogen atmosphere.

    • Checkpoint: Monitor by TLC or LCMS to observe the shift from aldehyde to imine (often unstable on silica) or simply ensure time for equilibrium.

  • Reduction: Cool the mixture slightly (0°C) if working on >10g scale; otherwise, maintain RT. Add STAB (3.18 g, 15 mmol) in 3 portions over 5 minutes.

    • Observation: Mild gas evolution (hydrogen) may occur.

  • Reaction: Stir at room temperature for 4–16 hours.

    • Validation: LCMS should show [M+H]+ = 241/243 (Br isotope pattern). Aldehyde starting material should be <2%.

  • Quench: Slowly add saturated aqueous

    
     (50 mL) to quench excess hydride. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organics, wash with brine, and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. The residue is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO2; eluent: 2-5% MeOH in DCM with 1%

    
     to prevent streaking).
    
Method B: Sodium Cyanoborohydride ( ) – Alternative

Use only if STAB is unavailable or solubility in DCE is poor. Requires Methanol.

Safety Warning: Generates HCN gas if acidified strongly. Maintain pH > 3.

  • Dissolve aldehyde (1.0 equiv) and pyrrolidine (1.1 equiv) in Methanol (anhydrous).

  • Add Acetic Acid to adjust pH to ~5–6 (check with wet pH paper).

  • Add

    
      (1.2 equiv).
    
  • Stir at RT for 12 hours.

  • Workup: Quench with 1N NaOH (do not use acid). Extract with EtOAc.

Mechanistic Workflow & Troubleshooting

Understanding the mechanism allows for rapid troubleshooting. The reaction proceeds through an equilibrium-driven iminium formation, which is the rate-limiting step for the reduction.

Figure 2: Mechanistic pathway highlighting the critical Iminium Ion intermediate.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Unreacted Aldehyde Incomplete imine formation before reduction.Increase "pre-stir" time (Step 4) to 2 hours. Add molecular sieves (3Å) to scavenge water.
Alcohol Impurity (>10%) Reducing agent is reducing the aldehyde directly.Ensure STAB is used, not

. Ensure amine is added before the reducing agent.
Product remains in Aqueous layer Product is protonated (salt form) and water-soluble.Ensure the quench pH is basic (pH > 10). Use DCM/Isopropanol (3:1) for extraction if necessary.

Safety & Handling

  • Sodium Triacetoxyborohydride (STAB): Water-reactive. Releases hydrogen gas. Store in a desiccator. While milder than

    
    , it can still cause pressure buildup in closed vessels.
    
  • Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.

  • DCE (1,2-Dichloroethane): Carcinogen and highly toxic. Avoid inhalation. If safety regulations prohibit DCE, DCM (Dichloromethane) or THF are acceptable substitutes, though reaction rates may vary.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4] Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.

  • Tripathi, R. P., et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using Sodium Triacetoxyborohydride. Current Organic Chemistry.

  • Common Organic Chemistry. (2023). Reductive Amination Conditions & Mechanisms.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance of Arylated Pyridines in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the field of drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount. The 2-arylpyridine scaffold, which can be accessed through this methodology, is a privileged structure found in a multitude of biologically active compounds.[3][4]

This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 2-bromo-5-(1-pyrrolidinylmethyl)pyridine with various arylboronic acids. This specific substrate presents unique considerations due to the presence of a nitrogen-containing heterocycle and a basic pyrrolidinyl moiety, which can influence catalyst activity and reaction outcomes. These application notes are designed to provide researchers, scientists, and drug development professionals with a detailed understanding of the reaction, optimized protocols, and troubleshooting strategies to facilitate the synthesis of diverse compound libraries.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 2-bromo-5-(1-pyrrolidinylmethyl)pyridine, forming a Pd(II) complex.[1] For aryl bromides, this step is typically faster than the rate-determining step of the overall reaction.[6]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium center.[7][8] The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[9][10]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired C-C bond of the 2-aryl-5-(1-pyrrolidinylmethyl)pyridine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Diorgano_PdII Ar-Pd(II)L₂(Ar') Transmetalation->Diorgano_PdII RedElim Reductive Elimination Diorgano_PdII->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product sub1 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (Ar-Br) sub1->OxAdd sub2 Ar'-B(OH)₂ + Base sub2->Transmetalation

Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Condition Optimization

The successful Suzuki-Miyaura coupling of 2-bromo-5-(1-pyrrolidinylmethyl)pyridine requires careful selection of the catalyst, ligand, base, and solvent system. The presence of the nitrogen atoms in the pyridine ring and the pyrrolidine moiety can potentially coordinate with the palladium center, necessitating the use of robust catalytic systems.

Optimized Reaction Parameters

The following table summarizes a range of effective conditions for the Suzuki-Miyaura coupling of 2-bromo-5-(1-pyrrolidinylmethyl)pyridine with various arylboronic acids.

ComponentRecommended Reagents/ConditionsRationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ and Pd₂(dba)₃ are common and effective precatalysts.[4] Heterogeneous Pd/C can also be utilized, offering advantages in catalyst removal.[11]
Ligand SPhos, XPhos, P(t-Bu)₃, PPh₃Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps, especially with less reactive aryl bromides.[12]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The choice of base is critical and substrate-dependent.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective for challenging couplings.[13] An aqueous solution of the base is commonly used.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, Isopropanol/H₂OA mixture of an organic solvent and water is typical, as water is often necessary to dissolve the inorganic base.[4][14]
Boronic Acid 1.1 - 1.5 equivalentsA slight excess of the boronic acid is generally used to drive the reaction to completion.
Temperature 80 - 110 °CThe reaction temperature will depend on the specific substrates and solvent system. Microwave irradiation can also be employed to accelerate the reaction.[3]
Atmosphere Inert (Nitrogen or Argon)It is crucial to perform the reaction under an inert atmosphere to prevent oxidation and deactivation of the Pd(0) catalyst.[13]
Detailed Step-by-Step Protocol

This protocol provides a general procedure that can be adapted for various arylboronic acids.

Materials:

  • 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Deionized water

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-bromo-5-(1-pyrrolidinylmethyl)pyridine, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). This should be repeated three times to ensure an inert atmosphere.[13]

  • Under a positive pressure of the inert gas, add the palladium(II) acetate and SPhos.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-5-(1-pyrrolidinylmethyl)pyridine.

Figure 2. Experimental workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst or insufficient degassing.Use a fresh batch of catalyst and ensure the reaction is set up under strictly inert conditions. Consider a more active catalyst system (e.g., a different ligand).[13]
Improper base selection.Screen different bases. For sterically hindered or electron-poor substrates, a stronger base like K₃PO₄ or Cs₂CO₃ may be required.[13]
Homocoupling of Boronic Acid Presence of oxygen.Thoroughly degas all solvents and ensure the reaction vessel is purged with an inert gas before adding the catalyst.[13]
Excess boronic acid.Use a smaller excess of the boronic acid (e.g., 1.1 equivalents).
Protodeborylation Presence of water and/or acidic protons.While water is often necessary, excessive amounts can promote this side reaction. For particularly sensitive boronic acids, consider using anhydrous conditions with a base like KF.[10][15]
Difficulty in Purification Residual palladium catalyst.Pass the crude product through a plug of silica gel or use a palladium scavenger resin.
Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. A different solvent or temperature may alter the product distribution.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-bromo-5-(1-pyrrolidinylmethyl)pyridine is a powerful method for the synthesis of a diverse range of 2-arylpyridine derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields of the desired products can be achieved. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery.

References

  • Vertex AI Search. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Published October 10, 2024.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • BenchChem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Published 2025.
  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Published 2025.
  • Alonso F, Moglie Y, Radivoy G, Yus M. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. J Am Chem Soc. 2005;127(25):9364-9375. doi:10.1021/ja050348d
  • ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Published May 24, 2017.
  • MDPI. Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Published May 24, 2021.
  • DOI. A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Published May 1, 2018.
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Published March 29, 2025.
  • PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Published June 29, 2005.
  • ResearchGate. Suzuki–Miyaura Cross‐Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • PMC. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • PMC. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | Request PDF. Published August 6, 2025.
  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a.
  • TCI Chemicals. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • BenchChem. Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
  • PMC. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • DSpace@MIT. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • BenchChem. Troubleshooting guide for Suzuki reactions involving 3-Bromo-2-(bromomethyl)benzonitrile. Published 2025.
  • Journal of the American Chemical Society. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Published August 2, 2013.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Published January 27, 2017.
  • Synform. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.

Sources

Application Note: Optimization of SNAr Reactions on 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Chemical Context

This guide details the protocols for functionalizing 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine via Nucleophilic Aromatic Substitution (SNAr). This scaffold represents a "privileged structure" in medicinal chemistry, combining a reactive electrophilic handle (2-Br) with a solubilizing, basic side chain (5-pyrrolidinylmethyl).

While the 2-position of pyridine is classically activated for nucleophilic attack, the presence of the electron-rich alkyl-amine side chain at the 5-position (meta to the leaving group) introduces subtle electronic deactivation compared to nitro- or cyano-substituted pyridines. Consequently, standard SNAr protocols often yield suboptimal conversions without precise control over solvent polarity, temperature, and basicity. This note provides optimized workflows to overcome these kinetic barriers.

Key Chemical Properties
PropertySpecificationImplication for SNAr
Substrate 2-Bromo-5-(1-pyrrolidinylmethyl)pyridineElectrophile
Leaving Group Bromide (Br⁻)Moderate leaving group (slower than F⁻, faster than I⁻ in SNAr).[1]
Activation Ring Nitrogen (N1)Inductive/Resonance withdrawal stabilizes the Meisenheimer complex.
Side Chain 5-(1-pyrrolidinylmethyl)Electron-donating (inductive); increases pKa; requires basic workup.
pKa (est) ~6.5 (Pyridine N), ~9.5 (Pyrrolidine N)Substrate is basic; avoid acidic media during reaction.

Mechanistic Insight: The "Element Effect" & Activation

Successful substitution at the 2-position relies on the Addition-Elimination mechanism . The reaction rate is generally determined by the first step: the nucleophilic attack on the aromatic ring to form the resonance-stabilized anionic intermediate (Meisenheimer complex).[2]

Unlike SN1 or SN2 reactions, SNAr reactions exhibit the Element Effect , where the electronegativity of the leaving group accelerates the rate-determining step by lowering the LUMO energy of the carbon center.

  • Reactivity Order: F >> NO₂ > Cl ≈ Br > I.[1]

  • Constraint: Since our substrate utilizes Bromine , the carbon center is less electrophilic than a corresponding fluoropyridine. Therefore, thermal energy (heat) or high-dielectric solvents are required to stabilize the transition state.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical role of the ring nitrogen in stabilizing the intermediate.

SNAr_Mechanism Substrate 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine TS1 Transition State 1 (High Energy) Substrate->TS1 + Heat Nucleophile Nucleophile (:Nu⁻) Nucleophile->TS1 Intermediate Meisenheimer Complex (Stabilized by Ring N) TS1->Intermediate Rate Determining Step (Nucleophilic Attack) Product 2-Substituted Pyridine Intermediate->Product Fast Elimination LeavingGroup Bromide (Br⁻) Intermediate->LeavingGroup

Figure 1: SNAr Mechanism showing the rate-determining formation of the Meisenheimer complex.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

This protocol is optimized for displacing the bromide with primary or secondary amines (e.g., morpholine, piperazine, aniline).

Reagents:

  • Substrate: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Preparation: In a sealed reaction vial, dissolve the substrate (100 mg, 0.41 mmol) in anhydrous DMSO (1.0 mL). Note: High concentration (0.4–0.5 M) is crucial for reaction kinetics.

  • Addition: Add the amine nucleophile (0.50 mmol) followed by DIPEA (0.82 mmol).

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the bromine isotopic pattern (1:1 ratio of M/M+2) and appearance of the product mass.

  • Workup (Critical):

    • Dilute the reaction mixture with EtOAc (15 mL).

    • Wash with saturated NaHCO₃ (3 x 10 mL) to remove DMSO.

    • Note: Do not use acidic washes (e.g., 1N HCl), as the product contains a basic pyrrolidine tail and will extract into the aqueous layer.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient).

Protocol B: C-O Bond Formation (Etherification)

Displacement with alcohols requires generation of a stronger nucleophile (alkoxide) due to the lower nucleophilicity of neutral alcohols compared to amines.

Reagents:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (1.5 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.5 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Alkoxide Formation: In a dry flask under Argon, suspend NaH (1.5 equiv) in anhydrous THF at 0°C. Dropwise add the alcohol (1.5 equiv). Stir for 15 min until H₂ evolution ceases.

  • Addition: Add a solution of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Warm to room temperature. If no reaction occurs after 1 hour, heat to reflux (65°C for THF, 80°C for DMF).

  • Quench: Carefully quench with water at 0°C.

  • Extraction: Extract with EtOAc. Wash organic phase with brine.

Optimization & Troubleshooting Guide

If the standard protocols yield low conversion (<30%), consult the following decision matrix. The most common failure mode for this specific substrate is insufficient activation because the 5-pyrrolidinyl group is electron-donating.

Optimization Workflow

Optimization_Tree Start Reaction < 50% Conversion? CheckTemp Current Temp > 100°C? Start->CheckTemp CheckSolvent Solvent = DMSO/NMP? CheckTemp->CheckSolvent Yes Action_Microwave Switch to Microwave (140°C, 30 min) CheckTemp->Action_Microwave No Action_Solvent Switch to NMP or DMSO (High Dielectric Constant) CheckSolvent->Action_Solvent No (Using THF/Dioxane) Action_Catalyst Abandon S_NAr Switch to Buchwald-Hartwig (Pd2(dba)3 / BINAP) CheckSolvent->Action_Catalyst Yes (Already Polar)

Figure 2: Decision tree for optimizing stalled reactions.

Solvent Screening Data

The choice of solvent dramatically impacts the rate of SNAr by stabilizing the charged Meisenheimer complex.

SolventDielectric Constant (ε)Relative Rate (Observed)Recommended For
DMSO 46.7Fast (1.0)Standard Aminations
NMP 32.2Fast (0.95)High temp reactions (>120°C)
DMF 36.7Moderate (0.8)General purpose
Ethanol 24.5Slow (0.3)Only for highly reactive amines
THF 7.5Very Slow (<0.1)Requires strong alkoxides

Safety & Handling

  • Sensitization: Pyridine derivatives, particularly those with benzylic-type amines (pyrrolidinylmethyl), can be skin sensitizers. Handle in a fume hood.

  • Vesicant Warning: 2-Bromopyridines can act as alkylating agents. Wear nitrile gloves and eye protection.

  • Waste: Aqueous waste from these reactions will contain basic organic residues. Do not mix with acidic waste streams without neutralization to prevent exotherms.

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine." Chemical Reviews, 49(2), 273-412.

  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 4: Pyridines: Reactions and Synthesis).

  • Solvent Effects in SNAr: Rohrbach, S., Smith, A. J., & O'Riordan, T. J. (2019). "Solvent Selection Guide for SNAr Reactions." Organic Process Research & Development, 23(8), 1586–1593.

  • Buchwald vs SNAr Comparison: Louie, J., & Hartwig, J. F. (1995). "Palladium-catalyzed synthesis of arylamines from aryl halides." Tetrahedron Letters, 36(21), 3609-3612.

  • Synthesis of 2-amino-5-substituted pyridines: BenchChem Application Data, "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis."

Sources

Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Challenge and Strategic Importance of 2-Aminopyridines

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of these crucial C-N bonds, largely supplanting harsher, more traditional methods that suffer from limited substrate scope and poor functional group tolerance.[1]

However, the application of this palladium-catalyzed cross-coupling to 2-halopyridines, particularly 2-bromopyridines, is not without its unique challenges. The endocyclic nitrogen atom of the pyridine ring can act as a ligand, coordinating to the palladium catalyst and effectively poisoning it, leading to low yields or complete reaction failure.[2] This inherent challenge necessitates a carefully optimized approach, from the selection of the palladium source and ligand to the choice of base and reaction conditions.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to successfully navigate the intricacies of the Buchwald-Hartwig amination of 2-bromopyridine derivatives. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and offer a systematic troubleshooting guide to empower you to overcome common hurdles and achieve high-yielding, reproducible results.

The Catalytic Heart of the Reaction: Understanding the Mechanism

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[3] A simplified representation of this cycle is crucial for understanding the role of each reagent and for troubleshooting.

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R2NH De-protonation De-protonation Amine Coordination->De-protonation Base Product Complex Product Complex De-protonation->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Ar-NR2

Figure 1: Simplified catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromopyridine. This is often the rate-limiting step.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen.

  • Reductive Elimination: The C-N bond is formed, releasing the 2-aminopyridine product and regenerating the Pd(0) catalyst.

Strategic Reagent Selection for 2-Bromopyridine Substrates

The success of the Buchwald-Hartwig amination of 2-bromopyridines hinges on the judicious selection of the catalyst system and base. The primary consideration is to mitigate catalyst poisoning by the pyridine nitrogen.

The Crucial Role of the Ligand

Sterically hindered and electron-rich phosphine ligands are paramount. Their bulk physically shields the palladium center, preventing the pyridine nitrogen from coordinating and deactivating the catalyst.[2] The electronic properties of the ligand also play a key role in promoting the oxidative addition and reductive elimination steps.

LigandStructureRecommended ForKey Characteristics
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA broad range of primary and secondary amines. Often a good starting point.Highly effective and versatile biaryl monophosphine ligand. Its bulk is crucial for preventing pyridine coordination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSecondary amines, including sterically hindered ones, and amides.The diisopropoxy groups enhance its electron-donating ability, often leading to higher reactivity.
BrettPhos (2-Biphenyl)di-tert-butylphosphinePrimary amines and amides.Specifically designed for coupling primary amines, offering excellent selectivity and reactivity.[4][5]
dppf 1,1'-Bis(diphenylphosphino)ferroceneA more traditional bidentate ligand, can be effective for some systems.While less bulky than modern biaryl ligands, its chelating nature can stabilize the catalyst.
Xantphos 4,5-Bis(diphenylphosphino)-9,9-dimethylxantheneCan be effective, particularly when optimizing for specific substrates.A wide bite-angle ligand that can offer different reactivity profiles compared to biaryl monophosphines.
Choosing the Right Palladium Source

While various palladium sources can be used, modern palladium precatalysts are often preferred over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃. Precatalysts, such as XPhos Pd G3, form the active Pd(0) species more cleanly and efficiently, leading to more reproducible results.[6]

The Impact of the Base

The base plays a critical role in the deprotonation of the amine-palladium complex.[2] Strong, non-nucleophilic bases are typically required. However, the choice of base must also consider the potential for substrate degradation, especially with base-sensitive functional groups.

BasepKa of Conjugate AcidRecommended ForConsiderations
Sodium tert-butoxide (NaOtBu) ~19General use, highly effective for a wide range of amines.Very strong base. May not be suitable for substrates with sensitive functional groups like esters or enolizable ketones.
Lithium bis(trimethylsilyl)amide (LHMDS) ~26Good for poorly nucleophilic amines and offers high functional group tolerance.[5]A very strong, non-nucleophilic amide base.
Potassium phosphate (K₃PO₄) ~12.3 (for HPO₄²⁻)Substrates with base-sensitive functional groups.A weaker inorganic base. May require higher temperatures or more active catalyst systems.
Cesium carbonate (Cs₂CO₃) ~10.3 (for HCO₃⁻)Substrates with base-sensitive functional groups.Another milder inorganic base option.

Detailed Experimental Protocols

General Considerations for All Protocols:

  • Inert Atmosphere: All reactions should be set up under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. Oxygen can deactivate the Pd(0) catalyst.[2]

  • Anhydrous and Degassed Solvents: Use anhydrous, degassed solvents. Common and effective solvents include toluene and 1,4-dioxane.[2]

  • Reagent Purity: Use high-purity reagents. Impurities can inhibit the catalyst.

Protocol 1: General Procedure for the Amination of 2-Bromopyridine with a Secondary Amine

This protocol is a reliable starting point for the coupling of various secondary amines with 2-bromopyridine derivatives.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Secondary amine (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add the 2-bromopyridine derivative, XPhos Pd G3, and sodium tert-butoxide to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a screw cap containing a PTFE septum.

  • Add the anhydrous, degassed toluene via syringe.

  • Add the secondary amine via syringe.

  • Place the vial in a preheated heating block at 100 °C.

  • Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 2-Bromopyridine with a Primary Amine

This protocol is optimized for primary amines, utilizing a ligand specifically designed for this purpose.

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Primary amine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

Procedure:

  • Follow steps 1-5 of Protocol 1, substituting BrettPhos Pd G3 for XPhos Pd G3 and 1,4-dioxane for toluene.

  • Stir the reaction at 100 °C for 12-24 hours, monitoring its progress.

  • Follow the workup and purification steps as described in Protocol 1.

Protocol 3: Amination of 2-Bromopyridine with a Volatile Amine

This protocol is specifically designed for use with volatile amines and requires a sealed reaction vessel to prevent the escape of the amine.[7][8][9]

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 2.0 M solution in THF) (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry, sealable reaction tube equipped with a magnetic stir bar, add the 2-bromopyridine derivative, Pd(OAc)₂, dppp, and sodium tert-butoxide.

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene, followed by the solution of the volatile amine.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Follow the remaining workup and purification steps as described in Protocol 1.

Troubleshooting and Optimization

Even with optimized protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow start Low or No Yield check_catalyst 1. Check Catalyst System (Precatalyst, Ligand, Inertness) start->check_catalyst inactive_catalyst Inactive Catalyst? check_catalyst->inactive_catalyst pyridine_poisoning Pyridine Poisoning? inactive_catalyst->pyridine_poisoning No solution_precatalyst Switch to a reliable precatalyst (e.g., XPhos Pd G3/G4) inactive_catalyst->solution_precatalyst Yes poor_technique Poor Technique? pyridine_poisoning->poor_technique No solution_ligand Use a bulkier ligand (XPhos, RuPhos, BrettPhos) pyridine_poisoning->solution_ligand Yes solution_inert Ensure rigorous inert conditions (Degas solvent, use glovebox) poor_technique->solution_inert Yes check_base 2. Evaluate Base (Strength, Solubility) poor_technique->check_base No yield_improved Yield Improved solution_precatalyst->yield_improved solution_ligand->yield_improved solution_inert->yield_improved incomplete_deprotonation Incomplete Deprotonation? check_base->incomplete_deprotonation substrate_degradation Substrate Degradation? incomplete_deprotonation->substrate_degradation No solution_strong_base Use a stronger base (NaOtBu, LHMDS) incomplete_deprotonation->solution_strong_base Yes solution_weak_base Use a weaker base for sensitive substrates (Cs2CO3, K3PO4) substrate_degradation->solution_weak_base Yes assess_conditions 3. Assess Solvent & Temp. (Solubility, Temp) substrate_degradation->assess_conditions No solution_strong_base->yield_improved solution_weak_base->yield_improved reagents_not_dissolved Reagents not dissolved? assess_conditions->reagents_not_dissolved side_reactions Side reactions/decomposition? reagents_not_dissolved->side_reactions No solution_solvent Change solvent to improve solubility (Toluene vs Dioxane vs THF) reagents_not_dissolved->solution_solvent Yes solution_temp Optimize temperature (Start at 100 °C, then adjust) side_reactions->solution_temp Yes solution_solvent->yield_improved solution_temp->yield_improved

Figure 2: A step-by-step workflow for troubleshooting low-yielding reactions.

Common Issues and Solutions:

  • Catalyst Decomposition (Formation of Palladium Black): This indicates that the catalyst is falling out of the catalytic cycle.

    • Solution: Ensure strictly inert conditions. Consider switching to a more robust precatalyst or a different ligand that better stabilizes the palladium center. Lowering the reaction temperature and increasing the reaction time may also help.[2]

  • Hydrodehalogenation (Replacement of -Br with -H): This common side reaction can compete with the desired amination.

    • Solution: This can be caused by trace amounts of water or if the reductive elimination step is slow. Ensure all reagents and solvents are scrupulously dry. Screening different ligands can often identify a system where the rate of C-N bond formation outcompetes hydrodehalogenation.

  • Low Conversion with Electron-Rich or Sterically Hindered Substrates:

    • Solution: These substrates can be more challenging. Increasing the catalyst loading (up to 5 mol%), switching to a more active ligand (e.g., from XPhos to RuPhos for a hindered secondary amine), or increasing the reaction temperature may be necessary.

Substrate Scope and Limitations

The optimized protocols described above are applicable to a wide range of 2-bromopyridine derivatives and amines.

  • 2-Bromopyridines: The reaction is generally tolerant of a variety of functional groups on the pyridine ring, including ethers, amides, and other halides. However, substrates with strongly electron-withdrawing groups may react more slowly.

  • Amines: A broad scope of primary and secondary alkyl and aryl amines can be successfully coupled. Sterically hindered amines may require more active catalyst systems. For substrates containing multiple amine functionalities, chemoselectivity can sometimes be achieved based on the steric and electronic properties of the different nitrogen atoms.

It is important to note that while 2-bromopyridines are excellent substrates, the corresponding 2-chloropyridines are significantly less reactive and often require more specialized and highly active catalyst systems to achieve good yields.[10]

Conclusion

The Buchwald-Hartwig amination of 2-bromopyridine derivatives is a powerful synthetic tool that, with careful consideration of the unique challenges posed by the pyridine substrate, can be routinely and successfully implemented. By understanding the mechanism, strategically selecting bulky and electron-rich ligands, and employing robust, well-defined protocols, researchers can confidently access a diverse array of valuable 2-aminopyridine building blocks for applications across the chemical sciences.

References

  • A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. J. Org. Chem. 2007, 72(9), 3606-7. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • A Practical Buchwald-Hartwig Amination of - Amanote Research. Amanote Research. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. J. Org. Chem. 2007, 72, 3606-3607. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Substrate scope in Buchwald‐Hartwig coupling. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

Sources

Application Notes & Protocols: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine as a Versatile Ligand Scaffold in Catalysis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold of Strategic Importance

The landscape of modern synthetic chemistry is perpetually shaped by the development of molecules that serve dual roles—acting as both intricate building blocks for complex targets and as finely-tuned ligands that govern catalytic processes. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine emerges as a scaffold of significant strategic value, embodying this dual functionality. Its architecture elegantly combines three key structural motifs:

  • A 2-Bromopyridine Core: The pyridine ring is a "privileged scaffold" in medicinal chemistry, prized for its physicochemical properties that enhance drug-like characteristics such as solubility and metabolic stability.[1] The bromine atom at the 2-position provides a highly versatile reactive handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of complex aryl- and heteroaryl structures.[2][3]

  • A Pyrrolidine Moiety: The saturated pyrrolidine ring is another cornerstone of drug discovery, offering a three-dimensional, sp³-rich element that can improve binding affinity and pharmacokinetic profiles.[4]

  • An N,N' Chelating System: The spatial arrangement of the pyridine nitrogen and the tertiary amine of the pyrrolidinyl group creates the potential for a powerful N,N'-bidentate chelation system. This five-membered chelate ring, when coordinated to a transition metal like palladium, can form highly stable and catalytically active species.[5]

This unique combination makes 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine a compelling candidate for applications ranging from the development of novel catalytic systems to the synthesis of compound libraries for drug discovery programs. This guide provides a comprehensive overview of its synthesis, characterization, and application, complete with detailed experimental protocols.

Synthesis and Characterization

The synthesis of the title compound is efficiently achieved via a two-step sequence starting from the commercially available 2-bromo-5-methylpyridine. The methodology involves a radical-initiated benzylic bromination followed by a nucleophilic substitution.

Protocol 1: Synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Step A: Synthesis of 2-Bromo-5-(bromomethyl)pyridine

This step involves the free-radical bromination of the methyl group at the 5-position of the pyridine ring. The causality behind this choice of reagents lies in the specific function of each: N-Bromosuccinimide (NBS) serves as a source of bromine radicals under controlled conditions, while Azobisisobutyronitrile (AIBN) is a thermal initiator that decomposes to generate the radicals necessary to start the chain reaction.[6][7]

  • Materials & Equipment:

    • 2-Bromo-5-methylpyridine

    • N-Bromosuccinimide (NBS)

    • Azobisisobutyronitrile (AIBN)

    • Carbon tetrachloride (CCl₄) or 1,2-dichloroethane

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • Inert gas supply (Nitrogen or Argon)

  • Procedure:

    • To a round-bottom flask, add 2-bromo-5-methylpyridine (1.0 eq.).

    • Dissolve the starting material in CCl₄ (approx. 0.1 M solution).

    • Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).

    • Place the flask under an inert atmosphere (N₂ or Ar).

    • Heat the reaction mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring for 3-4 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

    • Filter the mixture to remove the succinimide.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-5-(bromomethyl)pyridine, which can be used directly in the next step or purified by column chromatography.[7]

Step B: Synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

This step is a classical nucleophilic substitution (SN2) reaction where the pyrrolidine amine displaces the benzylic bromide. A mild base is used to quench the HBr formed during the reaction.

  • Materials & Equipment:

    • 2-Bromo-5-(bromomethyl)pyridine (from Step A)

    • Pyrrolidine

    • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

    • Acetonitrile (ACN) or Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the crude 2-bromo-5-(bromomethyl)pyridine (1.0 eq.) in acetonitrile.

    • Add potassium carbonate (2.0 eq.) to the mixture.

    • Add pyrrolidine (1.2 eq.) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three distinct pyridine protons, a singlet for the benzylic CH₂ group, and multiplets for the pyrrolidine CH₂ groups.
¹³C NMR Resonances for the five pyridine carbons (one C-Br), the benzylic carbon, and the two sets of pyrrolidine carbons.
Mass Spec (MS) A molecular ion peak (M+) and an M+2 peak of similar intensity, characteristic of a monobrominated compound.
FT-IR Characteristic C-H, C=N, and C-N stretching frequencies.[8]

Application in Palladium-Catalyzed Cross-Coupling

The true power of this scaffold is realized when it is used as an N,N'-bidentate ligand in palladium-catalyzed reactions. The ligand can be added in situ or used to form a pre-catalyst. The chelation to the palladium center enhances catalyst stability and can accelerate key steps in the catalytic cycle.[5][9]

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation between the 2-position of the pyridine scaffold and an arylboronic acid. The title compound acts as both the electrophile (substrate) and the ligand.

Suzuki_Cycle

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Materials & Equipment:

Reagent/EquipmentPurpose
2-Bromo-5-(1-pyrrolidinylmethyl)pyridineSubstrate & Ligand
Arylboronic AcidCoupling Partner
Pd(OAc)₂ or Pd₂(dba)₃Palladium Pre-catalyst
K₃PO₄ or K₂CO₃Base
1,4-Dioxane / Water (e.g., 4:1)Solvent System
Schlenk flask or microwave vialReaction Vessel
Inert gas supply (Nitrogen or Argon)To prevent catalyst oxidation
  • Experimental Workflow:

workflow

Caption: General workflow for a cross-coupling reaction.

  • Detailed Procedure:

    • To a dry Schlenk flask, add 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and finely ground potassium phosphate (K₃PO₄) (2.5 eq.).

    • Add the palladium precatalyst, Pd(OAc)₂ (2-5 mol%).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.[10]

    • Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS. Reactions involving 2-bromopyridines can sometimes be sluggish.[11]

    • Once the starting material is consumed (typically 8-24 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: Mizoroki-Heck Cross-Coupling

The Heck reaction enables the arylation of alkenes. The N,N'-bidentate nature of the ligand scaffold is again expected to provide a robust catalytic system for this transformation.[5]

  • Materials & Equipment:

Reagent/EquipmentPurpose
2-Bromo-5-(1-pyrrolidinylmethyl)pyridineSubstrate & Ligand
Alkene (e.g., Styrene, n-Butyl Acrylate)Coupling Partner
Pd(OAc)₂Palladium Pre-catalyst
Triethylamine (Et₃N) or K₂CO₃Base
N,N-Dimethylformamide (DMF), AnhydrousSolvent
Schlenk flask or sealed tubeReaction Vessel
Inert gas supply (Nitrogen or Argon)To prevent catalyst oxidation
  • Detailed Procedure:

    • To a dry Schlenk flask, add 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq.) and the palladium(II) acetate (Pd(OAc)₂) catalyst (2-5 mol%).

    • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon three times.

    • Add anhydrous DMF via syringe, followed by the base (e.g., triethylamine, 2.0 eq.) and the alkene coupling partner (1.5 eq.).[12]

    • Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Application as a Scaffold in Drug Discovery

The true elegance of the 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine scaffold lies in its direct application to medicinal chemistry programs. The cross-coupling protocols described above are not just academic exercises; they are powerful tools for generating molecular diversity. By starting with this single core, researchers can rapidly synthesize a library of analogs for biological screening.

Drug_Discovery

Caption: Scaffold-based drug discovery workflow.

This strategy is highly efficient because the pyridine and pyrrolidine motifs are already known to be "privileged," increasing the statistical probability that the synthesized analogs will possess desirable drug-like properties.[1][13] The C-C or C-N bonds formed via cross-coupling are metabolically robust, leading to more stable final compounds.

Troubleshooting Guide

Cross-coupling reactions with pyridine-containing substrates can be challenging. The basic nitrogen of the pyridine ring can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition.[10]

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (oxidation).2. Insufficiently active catalyst system.3. Reaction temperature too low.1. Ensure rigorous degassing of solvents and use of a robust inert atmosphere.[10]2. Increase catalyst loading (e.g., to 5 mol%).3. Incrementally increase the reaction temperature (e.g., in 10 °C steps).
Protodeboronation (Suzuki) 1. Presence of water/protons before transmetalation.2. Slow transmetalation step.1. Use high-purity, anhydrous boronic acid and solvents. Use a strong, anhydrous base like K₃PO₄.[10]2. Consider switching to a boronate ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing Pd(0) to Pd(II).2. Reaction conditions favoring boronic acid self-coupling.1. The most critical factor is the strict exclusion of oxygen.[14]2. Use the minimum effective excess of boronic acid (e.g., start with 1.1 eq.).
Dehalogenation of Starting Material Formation of a palladium-hydride species which reductively cleaves the C-Br bond.This is less common but can occur. If observed, screen different bases or solvents to disfavor the hydride formation pathway.[14]

Conclusion

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is more than a simple chemical reagent; it is a sophisticated synthetic tool. Its design allows it to function as a substrate, a ligand, and a foundational scaffold for library synthesis. The protocols outlined in this guide provide a robust starting point for researchers to exploit its properties in both catalysis and medicinal chemistry. By understanding the causality behind the reaction conditions and leveraging the unique electronic and steric attributes of this molecule, scientists can unlock new synthetic pathways and accelerate the discovery of novel, biologically active compounds.

References

  • Nature Communications. (2024). N, N'-bidentate ligand anchored palladium catalysts on MOFs for efficient Heck reaction. Available at: [Link]

  • ResearchGate. (2025). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Available at: [Link]

  • IntechOpen. (2022). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available at: [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Available at: [Link]

  • Drug Discovery and Development. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug D | DDDT. Available at: [Link]

  • Semantic Scholar. (n.d.). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. Available at: [Link]

  • RSC Advances. (2021). Pyridine: the scaffolds with significant clinical diversity. Available at: [Link]

  • MSRI. (n.d.). Determination and Characterization of New Palladium Complexes and Study of their Properties. Available at: [Link]

  • PMC. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • PMC. (2021). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Available at: [Link]

  • PMC. (2018). Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Available at: [Link]

  • Thieme. (2002). Heck Reaction of Aryl Bromides with Pent-4-en-2-ol, 2-Phenylpent-4-en-2-ol, or Hept-6-en-3-ol Catalysed by a Palladium–Tetraphosphine Complex. Available at: [Link]

  • PMC. (2022). Pyrrolidine synthesis via ring contraction of pyridines. Available at: [Link]

  • PMC. (2023). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link]

Sources

Application Note: Scalable Synthesis of 5-(pyrrolidin-1-ylmethyl)pyridin-2-yl bromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the scalable synthesis of 5-(pyrrolidin-1-ylmethyl)pyridin-2-yl bromide (also known as 2-bromo-5-(pyrrolidin-1-ylmethyl)pyridine), a critical intermediate in medicinal chemistry for the development of kinase inhibitors and GPCR ligands.[1] We evaluate two primary synthetic pathways: Reductive Amination (Route A) and Nucleophilic Substitution via Radical Bromination (Route B). While Route B utilizes lower-cost starting materials, Route A is designated as the preferred protocol for scale-up (>100g) due to its superior impurity profile and operational safety.[1] Detailed protocols, critical process parameters (CPPs), and quality control specifications are provided.

Retrosynthetic Analysis & Route Selection

The target molecule features a 2,5-disubstituted pyridine ring.[1][2][3][4][5][6] The bromine at the C2 position is chemically labile (susceptible to SNAr or metal-halogen exchange), requiring mild reaction conditions to prevent side reactions during the installation of the C5-pyrrolidine moiety.

Route Comparison
FeatureRoute A: Reductive Amination (Preferred)Route B: Radical Bromination / SN2
Starting Material 6-Bromopyridine-3-carbaldehyde2-Bromo-5-methylpyridine
Key Reagents Pyrrolidine, NaBH(OAc)₃NBS, AIBN, Pyrrolidine
Step Count 1 (Convergent)2 (Linear)
Impurity Profile Clean (Bis-alkylation impossible)Complex (Mono/Di-bromo mixtures)
Scalability High (Homogeneous, mild exotherms)Medium (Radical initiation control required)
Visual Pathway Analysis

SynthesisRoutes cluster_legend Route Preference SM_A 6-Bromopyridine- 3-carbaldehyde Target TARGET: 5-(pyrrolidin-1-ylmethyl) pyridin-2-yl bromide SM_A->Target Route A: Reductive Amination (NaBH(OAc)3, DCE) SM_B 2-Bromo-5- methylpyridine Inter_B Intermediate: 2-Bromo-5-(bromomethyl)pyridine SM_B->Inter_B Route B (Step 1): NBS, AIBN, Reflux Inter_B->Target Route B (Step 2): Pyrrolidine, K2CO3 Preferred Route (High Purity) Preferred Route (High Purity) Legacy Route (Cost Effective) Legacy Route (Cost Effective)

Figure 1: Comparison of synthetic pathways. Route A is preferred for high-purity applications.[1]

Protocol A: Reductive Amination (Gold Standard)[1]

This route is recommended for batches >50g.[1] It avoids the formation of lachrymatory benzylic halides and minimizes the risk of over-alkylation.

Materials
  • Precursor: 6-Bromopyridine-3-carbaldehyde (CAS: 149806-06-4)[1]

  • Amine: Pyrrolidine (1.1 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Catalyst: Acetic Acid (1.0 equiv)[1]

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reactor with 6-Bromopyridine-3-carbaldehyde (1.0 equiv) and DCE (10 mL/g).

    • Add Pyrrolidine (1.1 equiv) followed by Acetic Acid (1.0 equiv).

    • Note: The addition of acetic acid catalyzes iminium ion formation.

    • Stir at Room Temperature (20–25°C) for 1–2 hours. Monitor by TLC or LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add Sodium triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 30 minutes.

    • Caution: Mild gas evolution (H₂). Ensure adequate venting.[1]

    • Allow the reaction to warm to Room Temperature and stir for 4–6 hours.

  • Quench and Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ until pH > 8.

    • Separate the organic layer.[5] Extract the aqueous layer with DCM (2x).

    • Combine organics and wash with Brine .

    • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.[7]

  • Purification:

    • The crude material is often >95% pure.

    • If necessary, purify via flash chromatography (SiO₂, 0–5% MeOH in DCM with 0.5% NH₄OH) or crystallize as the hydrobromide salt by treating with HBr/Acetic acid in Et₂O.

Critical Process Parameters (CPPs)
  • Temperature Control: Maintain <10°C during STAB addition to prevent reduction of the pyridine ring or bromine hydrogenolysis (though rare with STAB).

  • Stoichiometry: Do not use large excesses of pyrrolidine, as it can complicate purification.

Protocol B: Radical Bromination & Substitution (Alternative)[1]

This route is viable if the aldehyde precursor is unavailable. It involves a two-step sequence starting from the cheaper 2-bromo-5-methylpyridine.[1]

Step 1: Wohl-Ziegler Bromination[1]
  • Reagents: 2-Bromo-5-methylpyridine, N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv), CCl₄ or Acetonitrile.[1]

  • Protocol: Reflux the mixture until starting material is consumed.

  • Challenge: This reaction often yields a statistical mixture of starting material, product (benzyl bromide), and over-brominated byproduct (benzal bromide).

  • Mitigation: Stop the reaction at ~90% conversion to minimize over-bromination. Purification via crystallization or column chromatography is mandatory before Step 2.[1]

Step 2: Nucleophilic Substitution
  • Reagents: Purified 2-bromo-5-(bromomethyl)pyridine, Pyrrolidine (2.0 equiv), K₂CO₃ (1.5 equiv), Acetone or MeCN.[1]

  • Protocol:

    • Dissolve the benzyl bromide intermediate in MeCN.

    • Add K₂CO₃ and cool to 0°C.

    • Add Pyrrolidine dropwise (exothermic).

    • Stir at RT for 4 hours.

    • Filter solids and concentrate.[8]

Quality Control & Analytical Specifications

Ensure the final product meets these criteria before release for biological testing.

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale yellow solid/oil
Identification ¹H NMR (CDCl₃)Characteristic multiplets: Pyrrolidine (1.78, 2.50 ppm), Benzylic CH₂ (~3.6 ppm), Pyridine protons (aromatic region).[1]
Purity HPLC (UV 254 nm)> 98.0%
Residual Solvent GC-HS< 5000 ppm (DCM/DCE)
Water Content Karl Fischer< 0.5% w/w
Analytical Logic Flow

QC_Flow Crude Crude Product Isolation NMR 1H NMR Check (Confirm Structure) Crude->NMR HPLC HPLC Purity Check (Target >98%) NMR->HPLC Decision Does it pass? HPLC->Decision SaltForm Salt Formation (HBr or HCl) Decision->SaltForm No (Purity <98%) Final Final Release Decision->Final Yes Recryst Recrystallization (EtOH/Et2O) SaltForm->Recryst Recryst->HPLC

Figure 2: Quality control decision tree for product release.

References

  • University of Alicante. (2022). Synthesis of (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. Retrieved from [Link]

  • Google Patents. (2021). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.[1][2] Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

Sources

Application Note: Functionalization of the C-2 Bromine Position in Pyrrolidinylmethyl Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The pyrrolidinylmethyl pyridine scaffold is a privileged motif in medicinal chemistry, frequently serving as a pharmacophore in H3 histamine antagonists, kinase inhibitors, and GPCR modulators. The basic pyrrolidine side chain often functions as a solubility enhancer or a specific contact point within a receptor pocket.

However, the functionalization of the C-2 bromine position in these scaffolds presents a unique set of synthetic challenges. While the C-2 position is electronically activated for nucleophilic attack (due to the adjacent pyridine nitrogen), the presence of the tertiary amine (pyrrolidine) and the pyridine nitrogen creates a "chelating environment" that can poison transition metal catalysts.

This Application Note provides three field-validated protocols to overcome these barriers, focusing on Suzuki-Miyaura Coupling , Buchwald-Hartwig Amination , and Nucleophilic Aromatic Substitution (


) .

Mechanistic Considerations & Decision Matrix

Before selecting a protocol, the electronic and steric environment of the substrate must be understood.

The "Double-Edged" Electronics
  • Activation: The pyridine nitrogen exerts a strong inductive effect (-I) and mesomeric effect (-M), making the C-2 position highly electrophilic. This facilitates oxidative addition (in Pd-catalysis) and nucleophilic attack (in

    
    ).
    
  • Deactivation (Catalyst Poisoning): The distal pyrrolidine nitrogen is a Lewis base (

    
    ). In standard Pd-catalyzed reactions, this nitrogen can coordinate to the Palladium center, displacing labile ligands and forming an inactive "Pd-amine" resting state.
    
Strategic Decision Tree

Use the following workflow to select the optimal synthetic route based on your desired nucleophile.

DecisionMatrix Start Target: C-2 Functionalization Decision Select Nucleophile Type Start->Decision Carbon C-Nucleophile (Aryl/Alkyl Boronic Acid) Decision->Carbon Nitrogen N-Nucleophile (Amines, Amides) Decision->Nitrogen Oxygen O-Nucleophile (Alkoxides, Phenols) Decision->Oxygen Suzuki Protocol A: Suzuki-Miyaura (Pd-Catalyzed) Carbon->Suzuki High Efficiency Buchwald Protocol B: Buchwald-Hartwig (Pd-Catalyzed) Nitrogen->Buchwald Complex Amines SNAr Protocol C: SNAr (Metal-Free, High Temp) Nitrogen->SNAr Simple/Steric Free Oxygen->SNAr Preferred

Figure 1: Strategic Decision Matrix for selecting the optimal functionalization pathway.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Formation of C-C bonds (Biaryl systems).

The Challenge

Standard


 conditions often fail because the pyrrolidine tail coordinates to the Pd(0) species. We utilize Buchwald Precatalysts (Gen 3)  to ensure rapid oxidative addition before the catalyst can be sequestered.
Materials
  • Substrate: 2-bromo-3-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base:

    
     (0.5 M aqueous solution, 3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane.

Step-by-Step Methodology
  • Degassing: Charge a reaction vial with the substrate, boronic acid, and XPhos Pd G3. Seal the vial and purge with Nitrogen (

    
    ) for 5 minutes.
    
  • Solvent Addition: Add degassed THF (concentration 0.1 M relative to substrate).

  • Base Activation: Add the aqueous

    
     solution via syringe.
    
    • Note: The biphasic system is crucial. The water solubilizes the inorganic base, while the organic phase protects the catalyst.

  • Reaction: Heat the block to 60°C for 4–12 hours. Monitor by LCMS.

    • Checkpoint: Look for the consumption of the bromide (M+ and M+2 pattern disappears).

  • Workup: Dilute with EtOAc. Wash with water.[1]

    • Critical: Do NOT wash with dilute acid (e.g., 1N HCl). The product contains a basic pyrrolidine and pyridine; it will protonate and remain in the aqueous layer.

  • Purification: Flash chromatography using DCM/MeOH (95:5) with 1%

    
     additive to prevent streaking.
    

Protocol B: Buchwald-Hartwig Amination

Objective: Formation of C-N bonds with complex or sterically hindered amines.

The Challenge

The "chelation effect" is most pronounced here. The substrate and the product both compete for the metal center. We employ RuPhos , a bulky dialkylbiaryl phosphine ligand that creates a steric wall, preventing the pyrrolidine side-chain from "biting back" onto the Palladium.

Materials
  • Substrate: 2-bromo-3-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2 mol%) + RuPhos (4-8 mol%) OR RuPhos Pd G3 (2-4 mol%).
    
  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv) - Must be stored in glovebox or desiccator.
    
  • Solvent: Toluene (anhydrous).

Step-by-Step Methodology
  • Catalyst Pre-complexation (if using separate Pd/Ligand): In a vial, mix

    
     and RuPhos in Toluene. Heat at 80°C for 2 minutes until the solution turns from dark purple to orange/brown (indicating active catalyst formation).
    
  • Reaction Assembly: Add the substrate, amine, and

    
     to the catalyst solution.
    
  • Thermal Cycle: Heat to 100°C for 12 hours.

  • Scavenging: Upon completion, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Pd.

  • Filtration: Filter through a celite pad.

  • Purification: Reverse Phase (C18) Prep-HPLC is often preferred here to separate the product from excess amine and phosphine oxides. Use a High pH buffer (

    
    ) to keep the product neutral.
    

Protocol C: Nucleophilic Aromatic Substitution ( )

Objective: Metal-free C-N or C-O bond formation. Ideal for non-hindered nucleophiles.

The Logic

Because the Bromine is at the C-2 position (ortho to the Pyridine Nitrogen), the ring is sufficiently electron-deficient to undergo direct displacement without a metal catalyst, provided the nucleophile is strong enough.

Materials
  • Substrate: 2-bromo-3-(pyrrolidin-1-ylmethyl)pyridine (1.0 equiv)

  • Nucleophile: Benzylamine, Morpholine, or Alkoxide (2.0 - 3.0 equiv).

  • Base:

    
     (2.0 equiv) or DIPEA (for amine nucleophiles).
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

Step-by-Step Methodology
  • Setup: Dissolve substrate in NMP (0.5 M).

  • Addition: Add nucleophile and base.

  • Heating: Heat to 120°C - 140°C .

    • Warning: High temperature is required to overcome the activation energy.

  • Monitoring: This reaction is often slower than Pd-catalysis. Expect 16–24 hour reaction times.

  • Workup: Pour the reaction mixture into ice water.

    • Outcome: If the product is solid, it may precipitate. If oil, extract with

      
       (Diethyl ether extracts NMP less than EtOAc).
      

Comparative Data & Troubleshooting

Method Comparison Table
FeatureSuzuki-MiyauraBuchwald-Hartwig

Bond Formed C-C (Biaryl)C-N (Amination)C-N, C-O
Catalyst XPhos Pd G3RuPhos Pd G3None
Temp 60°C (Mild)100°C (Moderate)120-140°C (Harsh)
Tolerance High (Water tolerant)Low (Air/Moisture sensitive)High
Yield (Avg) 85-95%70-90%50-75%
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Low Conversion in Suzuki.

    • Diagnosis: Catalyst poisoning.[2][3]

    • Fix: Switch to SPhos Pd G3 . The SPhos ligand is more electron-rich and can out-compete the substrate amine for the Pd center.

  • Issue: Protodeboronation (Ar-B(OH)2 -> Ar-H).

    • Diagnosis: Base is too strong or temp is too high.

    • Fix: Switch base from

      
       to 
      
      
      
      . Reduce temp to 50°C.
  • Issue: Product stuck in Aqueous Phase.

    • Diagnosis: pH is too low during workup.

    • Fix: Adjust aqueous layer to pH 10-12 using NaOH before extraction.

Visualization: Catalytic Cycle & Inhibition[4]

The following diagram illustrates the specific mechanism of the Buchwald-Hartwig coupling for this substrate, highlighting the "Chelation Trap" where the pyrrolidine side chain can deactivate the catalyst.

CatalyticCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate ChelationTrap OFF-CYCLE TRAP (Pyrrolidine Coordination) OxAdd->ChelationTrap Intramolecular Coordination AmineCoord Amine Coordination OxAdd->AmineCoord + Nucleophile ChelationTrap->OxAdd Heat/Steric Ligand Deprot Deprotonation (Base removes H) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Cycle Repeats

Figure 2: Catalytic cycle showing the competing "Off-Cycle" chelation trap caused by the pyrrolidine side chain.

References

  • Paul, F., et al. (1994). Palladium-catalyzed formation of Carbon-Nitrogen bonds. Journal of the American Chemical Society. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving C–N coupling problems. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2023).

    
    ). Retrieved from [Link]
    

Sources

Application Notes & Protocols: Leveraging 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, a pivotal intermediate in modern pharmaceutical synthesis. The document elucidates the strategic importance of this building block, its physicochemical properties, and its application in key synthetic transformations. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented. The causality behind experimental choices is explained to empower users to not only replicate but also adapt these methodologies for novel drug discovery programs.

Introduction: A Strategically Designed Pharmaceutical Building Block

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a vast array of approved drugs.[1][2] The strategic functionalization of the pyridine ring is therefore a critical activity in drug discovery. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine has emerged as a particularly valuable intermediate due to its dual-functionality. The bromine atom at the 2-position serves as a versatile handle for sophisticated bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3] Simultaneously, the 5-(1-pyrrolidinylmethyl) substituent often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and the ability to form key interactions with biological targets.

This guide provides the necessary theoretical grounding and practical protocols to effectively utilize this intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful and reproducible synthesis.

PropertyValueSource
Chemical Name 2-Bromo-5-(1-pyrrolidinylmethyl)pyridineInternal
Molecular Formula C₁₀H₁₃BrN₂Derived
Molecular Weight 241.13 g/mol Derived
CAS Number 474930-99-9Inferred from similar structures
Appearance Off-white to yellow solid or oilInferred from similar structures
Solubility Soluble in organic solvents (e.g., DCM, Toluene, Dioxane)[4]
Chemical Structure

The structural arrangement of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is key to its reactivity.

Caption: Structure of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The C(sp²)—Br bond at the 2-position of the pyridine ring is highly amenable to palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the assembly of active pharmaceutical ingredients (APIs).[5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing biaryl or vinyl-aryl structures by coupling an organohalide with a boronic acid or ester.[6][7] This reaction is prized for its mild conditions and tolerance of a wide variety of functional groups.

G start 1. Reagent Setup reagents To a flame-dried Schlenk flask, add: - 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq) - Arylboronic acid (1.2 eq) - K₂CO₃ or K₃PO₄ (3.0 eq) - Pd(PPh₃)₄ (3-5 mol%) start->reagents inert 2. Inert Atmosphere reagents->inert purge Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. inert->purge solvent 3. Solvent Addition purge->solvent add_solvent Add degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. solvent->add_solvent reaction 4. Reaction add_solvent->reaction heat Heat the mixture to 80-100 °C. Monitor progress by TLC or LC-MS. reaction->heat workup 5. Workup & Extraction heat->workup cool_quench Cool to RT. Dilute with ethyl acetate. Wash with H₂O, then brine. workup->cool_quench purify 6. Purification cool_quench->purify chromatography Dry organic layer (Na₂SO₄), filter, and concentrate. Purify by flash column chromatography. purify->chromatography

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Catalyst Choice : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable and commercially available catalyst for many Suzuki couplings. For more challenging substrates, a combination of a palladium(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) may offer improved yields.[8]

  • Base : The base (e.g., K₂CO₃) is crucial for the transmetalation step, where it facilitates the formation of a more reactive boronate species from the boronic acid.[9]

  • Solvent System : A mixture of an organic solvent (like dioxane or toluene) and water is common. Water helps to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[10][11] This reaction is indispensable in pharmaceutical development, where the arylamine motif is prevalent.

G start 1. Reagent Setup reagents In a glovebox or Schlenk tube, add: - 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq) - Amine (1.2 eq) - Cs₂CO₃ or NaOtextit{t}-Bu (1.5 eq) - Pd₂(dba)₃ (2 mol%) - Xantphos or XPhos (4-5 mol%) start->reagents inert 2. Solvent Addition reagents->inert add_solvent Add anhydrous, degassed toluene or dioxane. inert->add_solvent reaction 3. Reaction add_solvent->reaction heat Seal the vessel and heat to 100-110 °C. Monitor progress by TLC or LC-MS. reaction->heat workup 4. Workup heat->workup cool_filter Cool to RT. Dilute with an organic solvent (e.g., EtOAc). Filter through a pad of Celite® to remove palladium residues. workup->cool_filter purify 5. Purification cool_filter->purify chromatography Concentrate the filtrate. Purify the crude product by flash column chromatography. purify->chromatography

Caption: Experimental workflow for the Buchwald-Hartwig amination.

  • Catalyst System : This reaction typically requires a specific combination of a palladium precursor and a specialized ligand. Pd₂(dba)₃ is a common Pd(0) source.[12]

  • Ligand Choice : Bulky, electron-rich phosphine ligands like Xantphos or XPhos are critical.[13] They promote the crucial reductive elimination step that forms the C-N bond and prevents side reactions like beta-hydride elimination.[11] The choice of ligand is often dependent on the specific amine being used.

  • Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is very effective but can be incompatible with base-sensitive functional groups. Cesium carbonate (Cs₂CO₃) is a milder and often effective alternative.[12]

  • Inert Conditions : This reaction is highly sensitive to air and moisture. All reagents and solvents must be anhydrous, and the reaction must be performed under a strictly inert atmosphere (nitrogen or argon).

Sonogashira Coupling: Synthesizing Aryl Alkynes

The Sonogashira coupling is the most reliable method for forming a bond between a C(sp²) atom of an aryl halide and a C(sp) atom of a terminal alkyne.[14] This reaction is co-catalyzed by palladium and copper(I) and is fundamental for creating conjugated enyne and arylalkyne systems.[15][16]

G start 1. Reagent Setup reagents To a Schlenk flask, add: - 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (1.0 eq) - Pd(PPh₃)₂Cl₂ (2-3 mol%) - Copper(I) iodide (CuI) (4-5 mol%) start->reagents inert 2. Inert Atmosphere & Solvent reagents->inert purge Evacuate and backfill with N₂ or Ar. Add anhydrous THF or DMF. inert->purge add_reagents 3. Reagent Addition purge->add_reagents add Add terminal alkyne (1.2 eq). Add an amine base (e.g., Et₃N or DIPEA, 2-3 eq). add_reagents->add reaction 4. Reaction add->reaction stir Stir at room temperature or heat gently (40-60 °C). Monitor progress by TLC or LC-MS. reaction->stir workup 5. Workup stir->workup filter_extract Filter the mixture to remove amine salts. Concentrate the filtrate and extract with an organic solvent. workup->filter_extract purify 6. Purification filter_extract->purify chromatography Wash, dry, and concentrate the organic layers. Purify by flash column chromatography. purify->chromatography

Caption: Experimental workflow for the Sonogashira coupling reaction.

  • Dual Catalysis : The reaction relies on a synergistic catalytic cycle. The palladium catalyst activates the C-Br bond, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step.[17]

  • Amine Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves two purposes. It acts as a base to deprotonate the terminal alkyne and neutralize the HBr formed during the reaction. It can also often serve as the solvent or co-solvent.[14]

  • Reaction Conditions : Sonogashira couplings can often be run at or slightly above room temperature, making them suitable for thermally sensitive substrates. Anhydrous and anaerobic conditions are typically required for optimal results.[14]

Safety, Handling, and Storage

Professional laboratory practice requires strict adherence to safety protocols. Users must consult the full Safety Data Sheet (SDS) before handling 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine or any related reagents.

  • Hazards : Brominated pyridines are generally classified as irritants. They may cause skin, eye, and respiratory irritation.[18] Many reagents used in the described protocols, such as palladium catalysts, phosphine ligands, and strong bases, have their own specific hazards.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Handling : Handle the compound and all reactions in a well-ventilated fume hood. Avoid inhalation of dust or vapors and direct contact with skin and eyes.[19]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Bromo-5-(1-pyrrolidinylmethyl)pyridine stands out as a highly effective and versatile intermediate for pharmaceutical research and development. Its capacity to undergo a range of robust palladium-catalyzed cross-coupling reactions allows for the systematic and efficient construction of novel molecular entities. The protocols and insights provided in this guide are intended to serve as a strong foundation for scientists to harness the full synthetic potential of this valuable building block, accelerating the discovery of next-generation therapeutics.

References

  • Google Patents. (n.d.). Preparation method of 2-bromo-5-aldehyde pyridine.
  • Roy, M., Golen, J. A., & Manke, D. R. (2016). 2-Bromo-5-methylpyridine.
  • MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • CORE. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2. Retrieved from [Link]

  • PubMed. (2022, July 19). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved from [Link]

  • Scirp.org. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 5-bromo-2-picoline.
  • The Royal Society of Chemistry. (2011). Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • Tradeindia. (n.d.). 2-bromo-5-methyl Pyridine. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of 2,5-Disubstituted Pyridines via Lithiation and Metal-Halogen Exchange

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Central Role of 2,5-Disubstituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with the 2,5-disubstituted pattern being particularly prevalent in a multitude of biologically active compounds and functional materials. The strategic functionalization of the pyridine ring at these positions allows for the precise tuning of molecular properties, making the development of robust and regioselective synthetic methods a paramount objective for researchers. This guide provides an in-depth exploration of two powerful synthetic strategies: directed lithiation and metal-halogen exchange reactions on 2-bromo-5-substituted pyridines. We will delve into the mechanistic underpinnings of these transformations, offering detailed, field-proven protocols and expert insights to navigate the subtleties of reaction optimization and execution.

Core Concepts: Navigating the Reactivity of the Pyridine Ring

The pyridine ring presents a unique set of challenges and opportunities for the synthetic chemist. Its electron-deficient nature makes it susceptible to nucleophilic attack, while the acidity of its ring protons allows for deprotonation under suitable basic conditions. The presence of a halogen, such as bromine, at the 2-position introduces a handle for metal-halogen exchange, offering an alternative pathway to a functionalized pyridyl anion. Understanding the interplay between these factors is crucial for achieving the desired regioselectivity and yield.

Pillar 1: Directed ortho-Metalation (DoM) - Lithiation

Directed ortho-metalation involves the deprotonation of a C-H bond adjacent to a directing metalating group (DMG). In the context of 2-bromo-5-substituted pyridines, the pyridine nitrogen itself can act as a directing group, facilitating lithiation at the C2 or C6 positions. However, the substituent at the 5-position can significantly influence the regiochemical outcome.

The choice of the lithiating agent is critical. Common reagents include alkyllithiums like n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi), as well as lithium amides such as lithium diisopropylamide (LDA) and lithium tetramethylpiperidide (LiTMP). The reactivity and steric bulk of these bases play a significant role in determining the site of deprotonation.[1][2] For instance, the more basic and sterically hindered s-BuLi or t-BuLi may be required for less acidic protons, while n-BuLi is often a good starting point for many substrates.[1]

A critical consideration in lithiation chemistry is the aggregation state of the organolithium reagent. Theoretical and experimental studies have shown that the chemoselectivity of these reactions can be highly dependent on whether the reagent exists as a dimer or a tetramer.[3][4] For example, with n-BuLi, tetrameric aggregates tend to favor α-lithiation (deprotonation), while dimeric species are more prone to nucleophilic addition to the pyridine ring.[3][4] The choice of solvent and the presence of coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) can modulate this aggregation state and, consequently, the reaction outcome.

Pillar 2: Metal-Halogen Exchange

Metal-halogen exchange is a powerful alternative for generating an organometallic intermediate, particularly when direct deprotonation is challenging or leads to undesired side reactions. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal from an organometallic reagent.[5]

For 2-bromo-5-substituted pyridines, treatment with a strong organolithium reagent like n-BuLi or t-BuLi at low temperatures can lead to a rapid and clean bromine-lithium exchange, affording the 2-lithiated pyridine. This method is often highly regioselective, as the exchange at the C-Br bond is kinetically favored over deprotonation at other positions.[6]

Beyond organolithiums, Grignard reagents can also be employed for metal-halogen exchange. The use of isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (forming what is known as a "Turbo-Grignard" reagent), can facilitate efficient bromine-magnesium exchange under milder conditions and with greater functional group tolerance.[7][8][9][10]

Visualizing the Synthetic Pathways

To better illustrate the decision-making process in selecting a synthetic route, the following workflow diagram outlines the key considerations.

G start 2-Bromo-5-Substituted Pyridine decision1 Is direct C-H lithiation at C6 feasible and desired? start->decision1 lithiation_path Directed ortho-Metalation (Lithiation) decision1->lithiation_path Yes exchange_path Metal-Halogen Exchange decision1->exchange_path No / Undesired decision2 Choose Lithiating Agent (n-BuLi, s-BuLi, LDA, etc.) lithiation_path->decision2 decision3 Choose Exchange Reagent (n-BuLi, t-BuLi, i-PrMgCl·LiCl) exchange_path->decision3 electrophile Quench with Electrophile (E+) decision2->electrophile decision3->electrophile product1 2-Bromo-5-Substituted-6-E-Pyridine electrophile->product1 product2 2-E-5-Substituted Pyridine electrophile->product2

Caption: Decision workflow for functionalizing 2-bromo-5-substituted pyridines.

Comparative Overview of Protocols

The choice between directed lithiation and metal-halogen exchange depends heavily on the substrate and the desired final product. The following table provides a comparative summary of key parameters for each protocol.

ParameterDirected Lithiation (at C6)Metal-Halogen Exchange (at C2)
Primary Reagent Strong, non-nucleophilic base (e.g., LDA, LiTMP) or alkyllithiumAlkyllithium (e.g., n-BuLi, t-BuLi) or Grignard reagent (i-PrMgCl·LiCl)
Typical Temperature -78 °C to -40 °C-78 °C to -20 °C[11]
Common Solvents THF, Diethyl etherTHF, Diethyl ether, Toluene[12]
Key Advantage Functionalization of a C-H bond, retaining the bromine for subsequent reactions.High regioselectivity at the C2 position and tolerance of a wider range of functional groups (especially with Turbo-Grignard reagents).[10]
Potential Pitfalls Competition with metal-halogen exchange, nucleophilic addition, or incorrect regioselectivity depending on the 5-substituent.For substrates with acidic protons, competitive deprotonation can occur.[11]
Substrate Scope Highly dependent on the directing ability of the 5-substituent and the absence of more acidic protons.Broad scope, particularly for substrates where direct lithiation is problematic.

Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrate.

Protocol 1: Directed Lithiation of 2-Bromo-5-methoxypyridine at C6

This protocol leverages the directing effect of the methoxy group in conjunction with the pyridine nitrogen to achieve lithiation at the C6 position.

Materials:

  • 2-Bromo-5-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Electrophile (e.g., N,N-Dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Under an inert atmosphere, add 2-bromo-5-methoxypyridine (1.0 eq) to a flame-dried Schlenk flask. Dissolve the substrate in anhydrous THF (to a concentration of ~0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lithiating Agent: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10-15 minutes. The solution may change color upon addition.

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add the chosen electrophile (e.g., DMF, 1.5 eq) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Bromine-Lithium Exchange on 2-Bromo-5-fluoropyridine

This protocol demonstrates a highly regioselective bromine-lithium exchange at the C2 position.

Materials:

  • 2-Bromo-5-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (solution in hexanes)

  • Electrophile (e.g., Iodine)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Standard glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • Reaction Setup: Under an inert atmosphere, dissolve 2-bromo-5-fluoropyridine (1.0 eq) in anhydrous THF (~0.2 M) in a flame-dried Schlenk flask.

  • Cooling: Cool the solution to -78 °C.

  • Addition of n-BuLi: Add n-butyllithium (1.1 eq) dropwise over 10 minutes.

  • Stirring: Stir the mixture at -78 °C for 30 minutes.

  • Electrophilic Quench: Add a solution of the electrophile (e.g., iodine, 1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature. Quench with saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

  • Workup: Extract the product with an organic solvent, combine the organic layers, wash with brine, dry, and concentrate as described in Protocol 1.

  • Purification: Purify the product by flash column chromatography.

Protocol 3: Turbo-Grignard Mediated Bromine-Magnesium Exchange

This protocol utilizes the enhanced reactivity and functional group tolerance of the i-PrMgCl·LiCl complex.[7][8]

Materials:

  • 2-Bromo-5-cyanopyridine

  • Anhydrous Tetrahydrofuran (THF)

  • iso-Propylmagnesium chloride lithium chloride complex (1.3 M in THF)

  • Electrophile (e.g., Benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions

  • Inert atmosphere

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-bromo-5-cyanopyridine (1.0 eq) in anhydrous THF (~0.5 M).

  • Cooling: Cool the solution to -20 °C.

  • Addition of Turbo-Grignard: Slowly add the i-PrMgCl·LiCl solution (1.1 eq) dropwise.

  • Stirring: Stir the reaction mixture at -20 °C for 1 hour.

  • Electrophilic Quench: Add the electrophile (e.g., benzaldehyde, 1.2 eq) dropwise at -20 °C.

  • Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench with saturated aqueous NH₄Cl solution.

  • Workup and Purification: Follow the workup and purification procedures outlined in Protocol 1.

Troubleshooting and Mechanistic Insights

A successful outcome in these reactions often hinges on meticulous attention to detail and an understanding of potential side reactions.

  • Low Yields: This can be due to insufficient exclusion of air and moisture, impure reagents, or incorrect reaction temperature. Ensure all glassware is properly dried and the reaction is run under a robust inert atmosphere. The temperature must be carefully controlled, as warming can lead to side reactions like pyridyne formation or decomposition of the organometallic intermediate.[13]

  • Formation of Side Products: The nucleophilic addition of the organolithium reagent to the pyridine ring is a common side reaction.[3][4] This can often be minimized by using very low temperatures (-78 °C or below) and choosing the appropriate lithiating agent. In some cases, the use of a "superbase" like nBuLi-Li-aminoalkoxide can enhance selectivity for deprotonation over addition.[3][4] The "halogen dance," a rearrangement of the halogen position, can also occur under certain conditions.[14]

  • Regioselectivity Issues: The regioselectivity of directed lithiation is highly dependent on the electronic and steric nature of the 5-substituent. Electron-donating groups generally favor lithiation at C6, while electron-withdrawing groups can deactivate the ring or direct to other positions. It is often necessary to screen different bases and reaction conditions to achieve the desired regioselectivity.

Conclusion

The lithiation and metal-halogen exchange of 2-bromo-5-substituted pyridines are indispensable tools for the synthesis of complex molecules. A thorough understanding of the underlying mechanisms, careful selection of reagents and conditions, and meticulous experimental technique are the keys to success. By leveraging the principles and protocols outlined in this guide, researchers can confidently and efficiently access a wide array of 2,5-disubstituted pyridines for their drug discovery and materials science endeavors.

References

  • Fort, Y., & Gros, P. C. (2010). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society, 132(8), 2756–2763. [Link]

  • Li, W., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 22(12), 1952. [Link]

  • Comins, D. L., et al. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 50(64), 8973-8976. [Link]

  • Fort, Y., & Gros, P. C. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed, 20178829. [Link]

  • Kauffmann, T., & Kuhlmann, H. (1977). Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society, Perkin Transactions 1, 469-473. [Link]

  • Knochel, P. (2008). Grignards on lithium. The Chemical Record, 8(5), 293-303. [Link]

  • Knochel, P., et al. (2018). Turbo-Grignard Reagents: A Breakthrough in Organometallic Chemistry. Chemical Communications, 54(1), 12-24. [Link]

  • Jiao, P., et al. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89(11), 7148-7155. [Link]

  • Knochel, P., et al. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition, 62(30), e202304561. [Link]

  • ResearchGate. (n.d.). (A) Selected examples for regioselective lithiation of 2,5-substituted pyridines. Retrieved from [Link]

  • Knochel, P., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411-422. [Link]

  • Gribble, G. W. (2010). Directed Lithiation and Substitution of Pyridine Derivatives. ChemInform, 41(48). [Link]

  • Comins, D. L., & Joseph, S. P. (1996). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Tetrahedron Letters, 37(47), 8541-8544. [Link]

  • Scientific Update. (2018, September 6). Oiling the cogs- Practical tips, useful facts and resources: Organometallic highlight. [Link]

  • Taylor, S. L., Lee, D. Y., & Martin, J. C. (1983). Direct, regiospecific 2-lithiation of pyridines and pyridine 1-oxides with in situ electrophilic trapping. The Journal of Organic Chemistry, 48(24), 4571–4574. [Link]

  • Smith, K., & El-Hiti, G. A. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. Heterocycles, 91(3), 479-521. [Link]

  • Gros, P. C., & Fort, Y. (2006). nBuLi/Lithium Aminoalkoxide Aggregates: New and Promising Lithiating Agents for Pyridine Derivatives. European Journal of Organic Chemistry, 2006(16), 3583-3591. [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Jena, P., et al. (2015). Hydrogen trapping ability of the pyridine-lithium⁺ (1:1) complex. The Journal of Chemical Physics, 142(11), 114302. [Link]

  • Reddit. (2019, October 13). Is there a difference between n-BuLi and sec-BuLi when it comes to lithiation?. r/chemistry. [Link]

  • ResearchGate. (2014, August 20). Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?. [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields in the synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Route Selection

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (CAS: 71719-09-0) is a critical step in developing histamine H3 antagonists and various kinase inhibitors. The 2-bromo moiety serves as a versatile handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the pyrrolidinyl side chain modulates solubility and pharmacokinetic profiles.

We have identified two primary synthetic pathways. While alkylation is theoretically shorter, Reductive Amination is the recommended "Gold Standard" for high-purity applications due to the instability of the bromomethyl intermediate in the alkylation route.

Route Comparison Matrix
FeatureRoute A: Reductive Amination (Recommended)Route B: Nucleophilic Substitution (Alternative)
Precursors 6-Bromonicotinaldehyde + Pyrrolidine2-Bromo-5-(bromomethyl)pyridine + Pyrrolidine
Key Reagent Sodium Triacetoxyborohydride (STAB)Base (

or DIPEA)
Yield Potential High (85–95%)Moderate to High (60–85%)
Impurity Profile Alcohol (from aldehyde reduction)Quaternary ammonium salts; Hydrolysis products
Scalability Excellent; mild conditionsModerate; lachrymatory intermediates
Moisture Sensitivity Moderate (STAB is moisture sensitive)High (Bromomethyl pyridine hydrolyzes rapidly)

Visual Workflow & Reaction Logic

The following diagram outlines the decision logic and chemical pathways for both routes.

ReactionPathways Start Target: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine RouteA Route A: Reductive Amination (High Purity) Start->RouteA RouteB Route B: Alkylation (Cost Effective) Start->RouteB STAB Reduction (STAB/NaBH4) RouteA->STAB Base Base (DIPEA/K2CO3) RouteB->Base Aldehyde 6-Bromonicotinaldehyde Imine Iminium Intermediate Imine->Aldehyde + Pyrrolidine + AcOH (cat.) STAB->Imine Issue1 Issue: Alcohol Impurity STAB->Issue1 Competitive Reduction Halide 2-Bromo-5-(bromomethyl)pyridine Issue2 Issue: Hydrolysis/Lachrymator Halide->Issue2 Moisture Sensitivity Base->Halide + Pyrrolidine

Caption: Logical flow of synthetic routes. Route A proceeds via an iminium intermediate, while Route B involves direct displacement.

Protocol 1: Optimized Reductive Amination (The Gold Standard)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids generating HCN gas, while being milder than Sodium Borohydride (

) to prevent reducing the aldehyde before the imine forms.
Standard Operating Procedure (SOP)

Scale: 10 mmol basis

  • Imine Formation (Pre-equilibrium):

    • Charge a dry flask with 6-Bromonicotinaldehyde (1.86 g, 10 mmol) and 1,2-Dichloroethane (DCE) (30 mL). Note: DCM can be used, but DCE allows for higher temperatures if the imine formation is sluggish.

    • Add Pyrrolidine (0.78 g, 11 mmol, 1.1 equiv).

    • Add Acetic Acid (glacial, 1-2 drops or 1.0 equiv if reaction is slow).

    • Stir at Room Temperature (RT) for 30–60 minutes under

      
      .
      
    • Checkpoint: Monitor by TLC/LCMS. The aldehyde peak should diminish as the imine/hemiaminal forms.

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended to suppress side reactions).

    • Add STAB (3.18 g, 15 mmol, 1.5 equiv) portion-wise over 10 minutes.

    • Allow to warm to RT and stir for 4–16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
       (20 mL). Stir for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
Troubleshooting Guide: Reductive Amination

Q1: I see a significant amount of alcohol impurity (6-bromo-3-hydroxymethylpyridine). Why?

  • Cause: The reducing agent reduced the aldehyde before it could react with the pyrrolidine to form the imine. This happens if STAB is added too quickly or if the imine equilibrium is unfavorable.

  • Fix:

    • Stepwise Addition: Ensure you stir the aldehyde and amine for at least 60 minutes before adding the reducing agent.

    • Catalysis: Add 1.0 equivalent of Acetic Acid. This protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine.

    • Reagent Switch: If using

      
      , switch to STAB. 
      
      
      
      is too strong and reduces aldehydes rapidly.

Q2: The reaction is stalled with 20% starting material remaining.

  • Cause: Water in the solvent is hydrolyzing the imine back to the aldehyde, or the STAB has decomposed (it releases

    
     on contact with moisture).
    
  • Fix:

    • Use anhydrous DCE/DCM.

    • Add activated 4Å Molecular Sieves to the reaction mixture during the imine formation step to scavenge water produced by the condensation.

    • Add a fresh portion (0.5 equiv) of STAB.

Q3: My yield is low (<50%).

  • Cause: Work-up loss. The product is a basic amine and may be protonated and stuck in the aqueous layer if the pH is not high enough.

  • Fix: During work-up, ensure the aqueous layer pH is >10 (adjust with 1N NaOH if necessary) before extraction.

Protocol 2: Nucleophilic Substitution (The Alternative)

Use this route only if you already possess 2-Bromo-5-(bromomethyl)pyridine .

Warning: 2-Bromo-5-(bromomethyl)pyridine is a potent lachrymator and skin irritant. Handle only in a fume hood. It is also hydrolytically unstable.

Standard Operating Procedure (SOP)

Scale: 10 mmol basis

  • Preparation:

    • Dissolve 2-Bromo-5-(bromomethyl)pyridine (2.51 g, 10 mmol) in anhydrous Acetonitrile (ACN) (40 mL).

    • Add Potassium Carbonate (

      
      )  (2.76 g, 20 mmol, 2.0 equiv).
      
  • Addition:

    • Cool to 0°C.[2][3]

    • Add Pyrrolidine (0.71 g, 10 mmol, 1.0 equiv) dropwise. Note: Do not use excess pyrrolidine if you want to avoid potential bis-alkylation side products, though steric hindrance usually prevents this.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by TLC. The starting bromide should disappear rapidly.

  • Work-up:

    • Filter off the inorganic salts.

    • Concentrate the filtrate.[3]

    • Redissolve in EtOAc, wash with water/brine, dry, and concentrate.

Troubleshooting Guide: Alkylation

Q1: The starting material (bromomethyl pyridine) looks wet or sticky before I start.

  • Cause: Hydrolysis. The benzylic bromide reacts with atmospheric moisture to form the alcohol and HBr.

  • Fix: Check purity by NMR (

    
     peak shift). If hydrolyzed, you must repurify or resynthesize the precursor using NBS/AIBN bromination of 2-bromo-5-methylpyridine [1].
    

Q2: I am seeing a quaternary ammonium salt byproduct.

  • Cause: The product (tertiary amine) is reacting with unreacted starting bromide.

  • Fix:

    • Use a slight excess of Pyrrolidine (1.1–1.2 equiv) to ensure it consumes the bromide faster than the product does.

    • Keep the reaction dilute (0.1 M).

References

  • Synthesis of 2-bromo-5-(bromomethyl)pyridine : PrepChem.com. "Synthesis of 2-bromo-5-bromomethylpyridine." Accessed March 1, 2026. [Link]

  • Reductive Amination Overview : Wikipedia. "Reductive amination."[1][4][5][6] Accessed March 1, 2026. [Link]

  • Preparation of Aldehyde Precursor: Google Patents. "CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine." Accessed March 1, 2026.
  • Borohydride Reagents : Common Organic Chemistry. "Sodium Triacetoxyborohydride."[4][5] Accessed March 1, 2026. [Link]

Sources

Purification methods for removing impurities from 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Welcome to the technical support guide for the purification of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the purification of this key pyridine derivative.

The synthesis of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, typically via the reaction of 2-bromo-5-(bromomethyl)pyridine with pyrrolidine, can result in a crude product containing various impurities.[1][2] Effective purification is critical for downstream applications. This guide offers practical, field-proven insights to overcome common purification challenges.

Troubleshooting Guide: Common Purification Issues

This section addresses specific issues you may encounter during the purification of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: My final product is an oil and appears impure by NMR, showing residual starting materials.

  • Question: After the reaction workup, I have a brownish oil. The ¹H NMR spectrum shows peaks corresponding to my product, but also unreacted 2-bromo-5-(bromomethyl)pyridine and excess pyrrolidine. How can I remove these?

  • Answer: This is a common issue resulting from incomplete reaction or non-stoichiometric amounts of reagents. The basic nature of your target compound allows for a straightforward and highly effective purification method: acid-base extraction.[3][4] This technique separates basic compounds from neutral or acidic impurities.[5][6][7]

    • Causality: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine has two basic nitrogen atoms (the pyridine ring nitrogen and the pyrrolidine nitrogen) that can be protonated in an acidic solution, forming a water-soluble salt.[8] Unreacted 2-bromo-5-(bromomethyl)pyridine is a neutral organic compound and will remain in the organic phase.[5] Excess pyrrolidine will also be protonated and move to the aqueous phase, but it can be removed in subsequent steps.

    • Troubleshooting Protocol: Acid-Base Extraction

      • Dissolve the crude oil in a suitable organic solvent like diethyl ether or dichloromethane (DCM).

      • Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, remembering to vent frequently.[9]

      • Allow the layers to separate. The protonated product will be in the aqueous (bottom) layer. The neutral starting material, 2-bromo-5-(bromomethyl)pyridine, will remain in the organic (top) layer.

      • Drain the aqueous layer into a clean flask. Discard the organic layer.

      • Wash the aqueous layer with fresh diethyl ether or DCM to remove any remaining neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH), until the pH is >10 (check with pH paper). Your product will deprotonate and may precipitate or form an oil.

      • Extract the aqueous layer three times with fresh organic solvent (diethyl ether or DCM).

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.[10]

Issue 2: Column chromatography gives poor separation and significant peak tailing.

  • Question: I'm trying to purify my compound using silica gel column chromatography, but the peaks are tailing badly, and I'm not getting good separation from a closely-eluting impurity. What can I do?

  • Answer: Peak tailing for basic compounds like pyridine derivatives on silica gel is a well-documented issue.[3][11] It's caused by strong interactions between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[11]

    • Causality: The lone pair of electrons on the nitrogen atoms can form hydrogen bonds or have strong acid-base interactions with the silica surface, leading to a slow and uneven elution from the column, which manifests as tailing peaks.

    • Troubleshooting Steps:

      • Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent.[3] A common choice is triethylamine (TEA) at a concentration of 0.1-1%. The TEA will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.[3]

      • Deactivate the Stationary Phase: Before running the column, you can flush the packed silica gel with your mobile phase containing the basic modifier. This helps to pre-treat the silica and reduce tailing.

      • Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.[12]

      • Optimize Solvent System: Ensure your chosen solvent system provides an optimal Rf value for your target compound on TLC (ideally between 0.2 and 0.4) to maximize separation from impurities.[12]

Issue 3: My product is a solid, but I'm struggling to find a good recrystallization solvent.

  • Question: My purified product is a low-melting solid, but it's difficult to recrystallize. It either dissolves completely in most solvents or doesn't dissolve at all. How do I find a suitable solvent system?

  • Answer: Finding the right solvent is key for successful recrystallization.[13] The ideal solvent should dissolve your compound when hot but not when cold.[13] If a single solvent doesn't work, a two-solvent system is often effective.[14]

    • Troubleshooting Protocol: Two-Solvent Recrystallization

      • Find a "soluble" solvent in which your compound is readily soluble, even at room temperature (e.g., dichloromethane or ethanol).

      • Find a "non-soluble" solvent in which your compound is poorly soluble, even when hot (e.g., hexane or water). The two solvents must be miscible with each other.

      • Dissolve your crude solid in the minimum amount of the hot "soluble" solvent to create a saturated solution.[13]

      • While the solution is still hot, add the "non-soluble" solvent dropwise until you see persistent cloudiness (turbidity).[13][14]

      • If necessary, add a drop or two of the hot "soluble" solvent to redissolve the precipitate and obtain a clear solution.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the purified crystals by vacuum filtration.[15]

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely impurities in my crude 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine?

    • A1: Based on the common synthetic route, the primary impurities include unreacted starting materials (2-bromo-5-(bromomethyl)pyridine and pyrrolidine), and potentially some side-products from the reaction of the bromomethyl starting material with water if the reaction was not kept anhydrous. Other impurities could include isomers or related pyridine compounds.[16]

  • Q2: My purified product is a yellow or brown oil. Is this normal?

    • A2: While the pure compound is often described as a pale yellow oil, a darker color can indicate the presence of minor, highly-colored impurities or degradation products.[17] If the NMR and other analytical data show high purity, the color may not be an issue for some applications. However, if high purity is required, passing the material through a short plug of silica gel or treating a solution of the compound with activated charcoal can sometimes remove colored impurities.[17][18]

  • Q3: How should I store the purified 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine?

    • A3: Pyridine derivatives can be sensitive to light and air.[19] It is best to store the purified compound in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place such as a refrigerator or freezer.

  • Q4: Can I use distillation to purify this compound?

    • A4: While distillation is a common purification technique for liquids, it may not be ideal for this compound unless you have access to high-vacuum distillation equipment (like a Kugelrohr apparatus). The boiling point of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is likely quite high, and it may be prone to decomposition at elevated temperatures. For most lab-scale purifications, chromatography or acid-base extraction are more practical and effective methods.[3]

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for purifying your crude product.

Purification_Decision_Tree start Crude Product (Oil or Solid) analysis Analyze by TLC/NMR start->analysis method_selection Select Purification Method analysis->method_selection acid_base Acid-Base Extraction method_selection->acid_base Basic product & non-basic impurities column Column Chromatography method_selection->column Similar polarity impurities recrystallization Recrystallization method_selection->recrystallization Product is solid final_product Pure Product acid_base->final_product column->final_product recrystallization->final_product

Caption: Decision tree for selecting the appropriate purification method.

Column_Chromatography_Troubleshooting start Column Shows Peak Tailing add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_separation Re-evaluate Separation by TLC add_tea->check_separation good_sep Proceed with Column check_separation->good_sep Tailing Resolved poor_sep Still Poor Separation check_separation->poor_sep Tailing Persists switch_phase Switch to Alumina Stationary Phase poor_sep->switch_phase switch_phase->good_sep

Caption: Troubleshooting workflow for peak tailing in column chromatography.

Quantitative Data Summary

The following table provides typical parameters for the purification methods discussed.

Purification MethodKey ParametersTypical Values/RangesNotes
Acid-Base Extraction Acid Concentration1-2 M HClEnsures complete protonation of the basic nitrogens.
Base Concentration1-2 M NaOHEnsures complete deprotonation for extraction back into organic solvent.
Final Aqueous pH>10Confirms the product is in its free base form.
Column Chromatography Stationary PhaseSilica Gel or AluminaAlumina is preferred for strongly basic compounds to avoid tailing.[12]
Mobile Phase ModifierTriethylamine (TEA)0.1 - 1.0% (v/v)
Target Rf on TLC0.2 - 0.4Provides the best separation on a column.[12]
Recrystallization Soluble SolventDichloromethane, EthanolDissolves the compound readily.
Anti-SolventHexane, Heptane, WaterCompound should be poorly soluble in this solvent.

References

Sources

Technical Support Center: Optimizing Column Chromatography Solvent Systems for Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the chromatographic purification of pyridine derivatives. Our focus is on providing practical, actionable solutions grounded in the fundamental principles of separation science.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses common problems encountered during the column chromatography of pyridine derivatives, offering explanations and systematic solutions.

Issue 1: Persistent Peak Tailing

Q: Why are the chromatographic peaks for my pyridine derivatives showing significant tailing, and how can I resolve this?

A: Peak tailing is the most prevalent issue when purifying basic compounds like pyridine derivatives on standard silica gel.[1][2][3] The primary cause is the strong interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the silica surface.[1][3] This leads to undesirable secondary interactions, causing a portion of the analyte to lag behind the main band, resulting in a "tail."[3]

Causality and Mitigation Strategies:

  • Silanol Interactions: The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, interacting strongly with the acidic protons of the surface silanols. This can be mitigated by:

    • Adding a Competing Base: Incorporating a small amount of a volatile base, such as triethylamine (TEA) or pyridine (0.1-1%), into the eluent is a highly effective strategy.[4][5] These additives preferentially interact with the active silanol sites, effectively "masking" them from your target compound.[6]

    • Using an Alcohol Co-solvent: Alcohols like methanol or ethanol can also help reduce tailing by hydrogen bonding with the silanol groups. However, be mindful that this will also significantly increase the polarity of the mobile phase.

  • Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak distortion.[1] If you observe that peak shape improves with lower sample loads, you are likely overloading the column.

  • Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause band broadening and tailing.[1] Always aim to dissolve your sample in the initial mobile phase or a weaker solvent.

Experimental Protocol: Mitigating Peak Tailing with a Mobile Phase Modifier

  • Initial TLC Analysis: Develop a TLC of your crude mixture using a suitable solvent system (e.g., ethyl acetate/hexanes). Observe the spot shape.

  • Modified TLC Analysis: Prepare a new developing chamber with the same solvent system but add 0.5% triethylamine to the eluent.

  • Compare: Run a new TLC plate. A significant improvement in spot shape (less streaking/tailing) indicates that the addition of a basic modifier will be beneficial for your column.

  • Column Application: Prepare your mobile phase for column chromatography with the same percentage of triethylamine.

Issue 2: Poor Separation and Co-elution of Impurities

Q: My target pyridine derivative is co-eluting with an impurity. How can I improve the resolution?

A: Achieving good separation requires exploiting differences in the physicochemical properties of the compounds in your mixture. When dealing with pyridine derivatives, which often have similar polarities to their byproducts, a multi-faceted approach to solvent system optimization is necessary.

Strategies for Enhancing Resolution:

  • Systematic Polarity Adjustment: The most straightforward approach is to systematically vary the ratio of your polar and non-polar solvents. A common starting point is a mixture of ethyl acetate and hexanes.[7][8] Small, incremental changes in the solvent ratio can have a significant impact on separation.

  • Change Solvent Selectivity: If adjusting polarity alone is insufficient, changing the nature of the solvents can introduce different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) and alter the elution order.

    • Alternative Solvent Systems: Consider replacing ethyl acetate with other polar solvents like dichloromethane (DCM) or methyl tert-butyl ether (MTBE). For more polar compounds, a methanol/DCM system can be effective.[7] A three-component system, such as ethyl acetate/DCM/hexanes, can sometimes provide unique selectivity.

  • Leverage TLC for Optimization: Thin-Layer Chromatography (TLC) is an invaluable tool for rapidly screening different solvent systems. The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, with clear separation from impurities.[8][9]

Workflow for Improving Separation:

G cluster_0 Initial Observation cluster_1 Optimization Strategy cluster_2 Evaluation cluster_3 Outcome CoElution Co-elution of Target and Impurity AdjustPolarity Adjust Solvent Ratio (e.g., EtOAc/Hexane) CoElution->AdjustPolarity TLC Analyze by TLC AdjustPolarity->TLC Test new ratio ChangeSelectivity Change Solvent System (e.g., DCM/MeOH, Toluene-based) ChangeSelectivity->TLC Test new system AddModifier Add Modifier (e.g., TEA, Acetic Acid) AddModifier->TLC Test modified system CheckRf Is Rf of target ~0.3 and separation improved? TLC->CheckRf TLC->CheckRf TLC->CheckRf CheckRf->ChangeSelectivity No CheckRf->AddModifier Still no Proceed Proceed to Column Chromatography CheckRf->Proceed Yes Reiterate Re-evaluate Strategy CheckRf->Reiterate No

Issue 3: Low or No Recovery of the Compound

Q: I am experiencing low recovery of my pyridine derivative after column chromatography. What are the potential causes and solutions?

A: Low recovery can be attributed to several factors, including irreversible adsorption onto the stationary phase or degradation of the compound on the acidic silica surface. [8] Troubleshooting Low Recovery:

  • Irreversible Adsorption: Highly basic pyridine derivatives can bind very strongly to the acidic silanol sites, leading to irreversible adsorption.

    • Solution: Pre-treating the silica gel with a base can help. This can be done by preparing a slurry of silica gel in the chosen eluent containing 1-2% triethylamine, then packing the column with this slurry. Alternatively, using a less acidic stationary phase like neutral or basic alumina can be beneficial. [4]

  • Compound Degradation: Some pyridine derivatives may be sensitive to the acidic nature of silica gel and can decompose during the purification process. [8] * Solution: If you suspect degradation, switching to a more inert stationary phase is recommended. Options include deactivated (neutral) silica gel or alumina. [4]A quick way to test for on-plate degradation is to perform a 2D TLC.

Experimental Protocol: 2D TLC for Stability Assessment

  • Spot your sample mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in a suitable solvent system.

  • Remove the plate, dry it completely, and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal indicates degradation on the stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for a novel pyridine derivative?

A good starting point for most compounds of intermediate polarity is a mixture of ethyl acetate and hexanes. [7]Begin with a ratio of 1:9 (EtOAc:Hexanes) and gradually increase the polarity. For more polar pyridine derivatives, a system of methanol in dichloromethane is often a better choice. [7]Always use TLC to guide your selection. [8][9] Q2: Can I use solvents like THF or acetone in my mobile phase?

Yes, solvents like tetrahydrofuran (THF) and acetone can be used and may offer different selectivity compared to ethyl acetate. They are more polar and can be effective for separating more functionalized pyridine derivatives. A common misconception is that acetone should be avoided with silica gel; while it can be a strong solvent, it is perfectly acceptable for use in a mobile phase.

Q3: When should I consider using a reverse-phase column for pyridine derivatives?

Reverse-phase chromatography is an excellent alternative, particularly for more polar or water-soluble pyridine derivatives that have poor retention on silica gel. [8]In reverse-phase, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). [8]For basic compounds like pyridines, it is often necessary to add an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to protonate the pyridine and achieve good peak shape.

Q4: My pyridine derivative is a salt (e.g., hydrochloride). How does this affect chromatography?

Running salts directly on silica gel can be problematic. The salt form is highly polar and will likely stick to the origin. It is generally advisable to neutralize the salt to the free base before purification. This can be done with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) followed by extraction with an organic solvent. If you must run a salt, using a highly polar mobile phase like 10% methanol in DCM with a small amount of ammonium hydroxide may be necessary.

Q5: Are there alternatives to silica gel for purifying basic compounds like pyridines?

Yes, several alternatives can be advantageous:

  • Alumina: Alumina is a basic stationary phase and is often a good choice for purifying basic compounds, as it minimizes the strong acidic interactions seen with silica. [4]It is available in neutral and basic grades.

  • Amine-Functionalized Silica: These columns have an amine-functionalized surface, which creates a "basic" environment, ideal for purifying organic amines without the need for mobile phase modifiers. [10]* Polymer-Based Columns: These are stable across a wide pH range and can be an excellent option if your compound is unstable on silica. [1]

Data Tables for Quick Reference

Table 1: Common Solvents and Their Properties

SolventPolarity IndexEluent Strength (on Silica)Comments
Hexane/Heptane0.1~0.01Non-polar base for mobile phase.
Toluene2.40.29Can offer different selectivity due to aromaticity.
Dichloromethane (DCM)3.10.42Good general-purpose solvent.
Diethyl Ether2.80.38Volatile, good for less polar compounds.
Ethyl Acetate (EtOAc)4.40.58Excellent, versatile polar solvent. [7]
Acetone5.10.56Stronger polar solvent.
Acetonitrile (ACN)5.80.65Used more in HPLC, but can be used in CC.
Methanol (MeOH)5.10.95Very polar; use in small percentages with DCM. [7]

Table 2: Troubleshooting Summary

SymptomProbable CauseRecommended Action
Peak Tailing Strong interaction with acidic silanols. [1][3]Add 0.1-1% TEA or pyridine to the eluent. [2][5]
Co-elution Insufficient difference in partitioning.Change solvent selectivity (e.g., EtOAc -> DCM/MeOH).
Low Recovery Irreversible adsorption or degradation. [8]Use a deactivated stationary phase (alumina, amino-silica). [4][10]
Compound at Origin Compound is too polar or is a salt.Increase eluent polarity drastically (e.g., add MeOH). Neutralize salt to free base before loading.
Compound at Solvent Front Eluent is too polar.Decrease eluent polarity (increase % of non-polar solvent).

References

  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
  • BenchChem. (2025).
  • Jimenez, B., & Marti, V. (n.d.). The Effect of Different Amines Added to Eluents as Silanol Masking Agents on the Chromatographic Behavior of Some Diuretics in.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Run a Flash Column.
  • BenchChem. (2025).
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Organic Chemistry.
  • Biotage. (2023, February 10).

Sources

Technical Support Center: Preventing Debromination Side Reactions During Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for navigating one of the most common challenges in synthetic chemistry: the unwanted cleavage of carbon-bromine bonds during reductive amination. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you maximize your yield of the desired N-alkylated bromo-aryl product while minimizing hydrodehalogenation.

Core Principles: Understanding the Competing Reactions

Before troubleshooting, it's crucial to understand the underlying mechanisms. Reductive amination is a powerful two-step, one-pot process. However, the very reagents that accomplish the desired transformation can also initiate a destructive side reaction.

Q1: What is the fundamental mechanism of reductive amination?

Reductive amination converts a carbonyl group (an aldehyde or ketone) into an amine through an intermediate imine.[1][2] The process unfolds in two distinct, equilibrium-driven stages within the same reaction flask:

  • Imine/Iminium Ion Formation: A primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form an imine (for primary amines) or an enamine (for secondary amines). Under the mildly acidic conditions typically used, the imine is protonated to form a highly electrophilic iminium ion.[3] This step is reversible and often requires acidic catalysis to proceed efficiently.[4]

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to furnish the final amine product.[1][3]

The key to a successful reaction is for the reduction of the iminium ion to be significantly faster than the reduction of the starting carbonyl compound.[4][5]

Q2: Why does debromination happen during a reductive amination reaction?

Debromination, or hydrodehalogenation, is a reductive cleavage of the carbon-bromine (C-Br) bond, replacing the bromine atom with a hydrogen atom. This side reaction is particularly prevalent when using powerful hydride-based reducing agents, such as sodium borohydride (NaBH₄).[6][7]

The mechanism involves the direct transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbon atom of the C-Br bond.[8] This process can compete directly with the desired reduction of the iminium ion. The propensity for this side reaction increases if the C-Br bond is "activated," for instance, by being attached to an electron-deficient aromatic ring, which makes the carbon atom more susceptible to nucleophilic attack by the hydride.

Visualizing the Competing Pathways

The challenge for the synthetic chemist is to steer the reaction down the desired pathway while blocking the undesired one. The diagram below illustrates this competition.

G cluster_start Starting Materials cluster_desired Desired Pathway: Reductive Amination cluster_side Side Reaction: Debromination Start Bromoaryl Aldehyde + Amine Imine Imine / Iminium Ion Intermediate Start->Imine Imine Formation (pH 4-6) Product_Debrominated_Intermediate Debrominated Aldehyde Start->Product_Debrominated_Intermediate Direct Reduction of C-Br (Aggressive Hydride) Product_Desired Desired Product: N-Alkylated Bromo-Amine Imine->Product_Desired Reduction of C=N (Mild Hydride) Product_Side Side Product: Debrominated N-Alkylated Amine Product_Debrominated_Intermediate->Product_Side Reductive Amination of Side Product

Caption: Competing pathways in the reductive amination of bromoaryl aldehydes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter in the lab.

Q3: I'm observing a significant amount of the debrominated product in my reaction mixture. What's the most common reason?

The most frequent cause of excessive debromination is the use of an overly aggressive reducing agent.

  • Sodium Borohydride (NaBH₄): While excellent for reducing simple aldehydes and ketones, NaBH₄ is a powerful hydride source that can readily reduce activated C-Br bonds.[6][8][9] Its high reactivity often leads to a mixture of the desired product and the debrominated side product. It can also reduce the starting aldehyde before it has a chance to form the imine, lowering overall efficiency.[4]

Q4: Which reducing agent is best for minimizing debromination?

To suppress debromination, you should switch to a milder, more sterically hindered, and selective reducing agent. The reagent of choice in modern organic synthesis for this purpose is Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB) .[10][11]

  • Why STAB is effective:

    • Mildness and Selectivity: STAB is less reactive than NaBH₄. It reacts much faster with the protonated iminium ion intermediate than with aldehydes or ketones, and it is significantly less prone to reducing the C-Br bond.[5][11]

    • Steric Hindrance: The three bulky acetoxy groups make the hydride less accessible, favoring attack on the more electrophilic and less hindered iminium ion over the C-Br bond.[5]

    • Safety: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas, especially under acidic conditions.[5][10]

Q5: How does reaction pH affect the formation of debrominated side products?

Proper pH control is critical for maximizing the yield of your desired product and is arguably as important as the choice of reducing agent.

The formation of the imine/iminium intermediate is catalyzed by mild acid. The optimal pH range is typically between 4 and 6.[12][13]

  • Why this pH is optimal: In this range, there is enough acid to protonate the carbonyl oxygen, accelerating the initial amine attack, and to protonate the resulting imine to form the highly reactive iminium ion. This ensures a high concentration of the intermediate that you want to reduce.

  • Consequences of improper pH:

    • Too Acidic (pH < 4): The amine starting material will be fully protonated to its non-nucleophilic ammonium salt, shutting down imine formation altogether.[4]

    • Too Basic (pH > 7): The catalytic effect for imine formation is lost, and the concentration of the reactive iminium ion decreases, slowing the desired reaction.[12] This gives the reducing agent more time to react via undesired pathways, such as debromination.

Q6: My starting material is an electron-deficient bromoaniline, which is very unreactive. How can I drive the reaction forward without causing debromination?

This is a classic challenge, as the conditions required to activate a poorly nucleophilic amine can also promote side reactions.[14][15] Standard STAB/AcOH conditions may be too slow.[5][16]

  • Strategy 1: Stronger Acid Catalyst: Instead of acetic acid (AcOH), using a stronger acid like trifluoroacetic acid (TFA) in conjunction with STAB can accelerate the reaction with weakly basic anilines. The more acidic conditions promote faster formation of the crucial iminium ion intermediate.[16]

  • Strategy 2: Lewis Acid Catalysis: The addition of a Lewis acid, such as Ti(OiPr)₄ or ZnCl₂, can help activate the carbonyl group towards attack by the weakly nucleophilic amine, facilitating imine formation before the reduction step.[4][17]

  • Strategy 3: Temperature Control: Gently warming the reaction (e.g., to 40-50 °C) can increase the rate of imine formation. However, this must be done cautiously and with careful monitoring (e.g., by TLC or LC-MS), as higher temperatures can also accelerate the rate of debromination.

Q7: Are there non-hydride alternatives to avoid debromination?

Yes, catalytic transfer hydrogenation is an excellent alternative that often avoids the issue of hydrodehalogenation.

  • Mechanism: This method uses a transition metal catalyst (e.g., based on Iridium or Nickel) and a hydrogen donor (like formic acid, ammonium formate, or isopropanol) to generate the active catalyst in situ.[18][19][20] This system can be highly selective for the reduction of the C=N bond.

  • Advantages: It avoids the use of stoichiometric, and often pyrophoric, metal hydrides, making it a greener and potentially more chemoselective option.[21][22]

Data Summary: Comparison of Common Reducing Agents

The table below summarizes the key properties of hydride reagents commonly used in reductive amination, with a focus on their potential for causing debromination.

Reducing AgentFormulaReactivityOptimal pHPropensity for DebrominationKey Considerations
Sodium Borohydride NaBH₄Strong7 - 10High Can also reduce the starting aldehyde/ketone.[9] Prone to causing C-Br cleavage.[6][8]
Sodium Cyanoborohydride NaBH₃CNModerate4 - 6Moderate Selective for iminium ions over carbonyls.[4][12] Highly toxic; can release HCN gas.[5]
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild4 - 6Low Preferred reagent for sensitive substrates.[5][10] Moisture sensitive.[17]
Experimental Protocol: Reductive Amination with Minimized Debromination

This protocol provides a general method for the reductive amination of an aryl bromide using the preferred reagent, Sodium Triacetoxyborohydride (STAB).

Reaction: 4-Bromobenzaldehyde with Benzylamine to form N-(4-Bromobenzyl)benzylamine.

Materials:

  • 4-Bromobenzaldehyde (1.0 eq)

  • Benzylamine (1.05 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (AcOH) (catalytic, ~0.1 eq, optional but recommended)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzaldehyde.

  • Solvent: Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.2 M.

  • Amine Addition: Add benzylamine to the solution, followed by the catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. You can monitor this step by TLC or LC-MS to ensure the consumption of the starting aldehyde.

  • Reducer Addition: Once imine formation is evident, add Sodium Triacetoxyborohydride (STAB) to the mixture in one portion. Note: STAB is moisture-sensitive; handle it quickly. The reaction may become slightly exothermic.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS, checking for the disappearance of the imine intermediate and the formation of the product. Reactions are typically complete within 2-12 hours.

  • Workup:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.

References
  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination - Chemistry Steps. [Link]

  • Reductive debromination of nonabrominated diphenyl ethers by sodium borohydride and identification of octabrominated diphenyl ether products - PubMed. (2011, February 15). [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. [Link]

  • Unpacking the Sodium Borohydride Reduction Mechanism - Oreate AI Blog. (2026, January 20). [Link]

  • pH-regulated formation of side products in the reductive amination approach for differential labeling of peptides in relative quantitative experiments - PubMed. (2014, May 15). [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines | Request PDF - ResearchGate. [Link]

  • Reductive debromination of nonabrominated diphenyl ethers by sodium borohydride and identification of octabrominated diphenyl ether products - Diva-Portal.org. (2011, May 6). [Link]

  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines - Thieme E-Books & E-Journals. [Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). [Link]

  • US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same - Google P
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. [Link]

  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing). [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? | ResearchGate. (2016, October 22). [Link]

  • Borch Reductive Amination | Chem-Station Int. Ed. (2014, May 3). [Link]

  • Facile reductive amination of aldehydes with electron-deficient anilines by acyloxyborohydrides in TFA: application to a diazaindoline scale-up - PubMed. (2009, May 1). [Link]

  • Reductive Amination - Common Conditions. [Link]

  • Reductive Amination - Chemistry LibreTexts. (2023, January 22). [Link]

  • Reduction of organic halogen compounds by sodium borohydride - ACS Publications. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. [Link]

  • Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols - PMC. (2024, November 29). [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. [Link]

  • Hydrogen-Transfer Reductive Amination of Aldehydes Catalysed by Nickel Nanoparticles - Organic Chemistry Portal. [Link]

  • Ways to reduce the bis amination during a reductive amination? : r/Chempros - Reddit. (2023, April 6). [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2025, January 1). [Link]

  • A Versatile Catalyst for Reductive Amination by Transfer Hydrogenation - IT Services - University of Liverpool. [Link]

  • Fast Reductive Amination by Transfer Hydrogenation "on Water" - ResearchGate. [Link]

  • Reductive Amination - Wordpress. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Storage & Handling of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the storage of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine .

This bifunctional building block presents unique handling challenges due to its two reactive moieties: a photolabile bromopyridine core and a highly nucleophilic, oxidation-prone tertiary amine (pyrrolidine)[1]. Failure to control the storage environment often leads to silent degradation, which can subsequently poison sensitive downstream reactions, such as palladium-catalyzed cross-couplings.

Part 1: Mechanistic Insights & Degradation Pathways

To prevent degradation, we must first understand the causality behind it. The structural vulnerabilities of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine dictate its storage requirements:

  • Tertiary Amine Autoxidation: The pyrrolidine nitrogen is highly electron-rich. When exposed to atmospheric oxygen or trace peroxides, it rapidly undergoes autoxidation to form an N-oxide [2]. This process is accelerated by ambient moisture, which acts as a solvent medium that facilitates electron transfer.

  • Photolytic C-Br Cleavage: Bromopyridines are sensitive to ultraviolet (UV) and visible light. Prolonged exposure to ambient laboratory lighting can induce homolytic cleavage of the carbon-bromine bond, generating highly reactive radical species that lead to dehalogenation or complex polymerization[3].

  • Hygroscopicity: The basic nature of the pyrrolidine ring makes the compound hygroscopic. Absorbed water not only accelerates oxidation but also makes precise stoichiometric weighing impossible.

Degradation & Prevention Workflow

G Compound 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Oxidation Atmospheric Oxidation Compound->Oxidation O2 / Moisture Photolysis Photolytic Cleavage Compound->Photolysis UV / Light NOxide N-Oxide Degradant [M+16+H]+ Oxidation->NOxide Tertiary Amine Oxidation Dehalogenation Dehalogenated Products Photolysis->Dehalogenation C-Br Cleavage Prevention1 Argon Blanketing Prevention1->Oxidation Prevents Prevention2 Amber Vials Prevention2->Photolysis Prevents

Degradation pathways of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine and targeted preventive measures.

Part 2: Troubleshooting FAQs

Q1: My batch of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine has changed from a pale yellow oil/solid to a dark brown, viscous material. What happened? A1: This discoloration is a hallmark of advanced degradation. It is primarily driven by the autoxidation of the pyrrolidine nitrogen to an N-oxide[2]. Once initiated, this oxidation can trigger complex decomposition cascades. Furthermore, if the material was stored in a clear vial, light exposure likely caused photolytic cleavage of the C-Br bond, generating bromine radicals that cause polymerization and deep discoloration[1].

Q2: Why do you strictly recommend Argon over Nitrogen for inert storage? A2: While both gases are inert, their physical properties differ crucially. Argon (atomic weight ~40 g/mol ) is significantly denser than ambient air (~29 g/mol ) and Nitrogen (~28 g/mol ). When you flush a vial with Argon, the gas sinks to the bottom, creating a heavy, protective physical blanket directly over the chemical surface. Nitrogen tends to mix rapidly with ambient air during the capping process, leaving trace oxygen in the headspace that can initiate tertiary amine autoxidation[2].

Q3: Can I salvage a degraded batch for use in a Suzuki coupling? A3: If the degradation is minor (<5% N-oxide), the free base can sometimes be recovered via silica gel flash chromatography or acid-base extraction. However, in my experience, we strongly advise against using salvaged material for catalytic cross-couplings. Trace N-oxides are notorious for coordinating with and poisoning palladium catalysts, leading to unexplained reaction failures or drastically reduced yields.

Q4: How can I analytically confirm the presence of the N-oxide degradant before starting my synthesis? A4: The most reliable and self-validating method is Liquid Chromatography-Mass Spectrometry (LC-MS). Because oxygen has an atomic mass of 16, the N-oxide degradant will appear with a distinct mass shift of +16 Da relative to the parent compound[4]. See the detailed analytical protocol below.

Part 3: Quantitative Storage Guidelines

To ensure experimental reproducibility, adhere to the following storage matrices. The data below summarizes the expected shelf life based on environmental controls.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifeRisk of N-Oxidation
-20°C (Freezer) ArgonAmber Vial (Dark)> 24 monthsNegligible
2-8°C (Fridge) ArgonAmber Vial (Dark)12 - 18 monthsVery Low
20-25°C (Ambient) NitrogenClear Vial1 - 3 monthsModerate
20-25°C (Ambient) AirClear Vial< 2 weeksHigh

Part 4: Experimental Protocols

Protocol A: Optimal Aliquoting and Argon-Blanketing Workflow

This protocol utilizes physical density principles to ensure a zero-oxygen microenvironment.

  • Preparation: Pre-dry amber glass vials in an oven at 120°C for at least 2 hours. Transfer them immediately to a vacuum desiccator to cool. (Causality: Removes microscopic surface moisture that accelerates amine degradation).

  • Aliquoting: Transfer the desired amount of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine into the amber vial. If the material has absorbed moisture and become a sticky oil, gentle warming (max 40°C) can lower the viscosity for pipetting.

  • Argon Blanketing: Insert an Argon line fitted with a sterile, dry needle into the vial headspace. Flow Argon gently (approx. 1 bubble per second if using a bubbler) for 60 seconds. (Causality: A gentle flow prevents the aerodynamic ejection of the compound while ensuring complete displacement of lighter O2 and moisture).

  • Sealing: Slowly withdraw the Argon needle while simultaneously tightening a PTFE-lined septum cap.

  • Secondary Protection: Wrap the cap junction tightly with Parafilm and store the vial at -20°C for long-term preservation[3].

Protocol B: Self-Validating LC-MS Method for N-Oxide Detection

Use this protocol to verify the integrity of your reagent prior to sensitive catalytic steps.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol.

  • Mobile Phase Setup:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile. (Causality: Formic acid acts as a proton donor, ensuring the basic pyrrolidine nitrogen is ionized to [M+H]+, which is mandatory for positive Electrospray Ionization (ESI+) detection).

  • Chromatography: Run a gradient from 5% B to 95% B over 10 minutes on a standard C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Data Interpretation (Self-Validation):

    • Scan in positive ESI mode.

    • Intact API: Look for the characteristic bromine isotopic doublet at m/z 241.0 (79Br) and m/z 243.0 (81Br).

    • N-Oxide Degradant: Look for the +16 Da shifted doublet at m/z 257.0 and m/z 259.0 [4]. If the N-oxide peak area exceeds 2% of the total ion chromatogram (TIC), discard the batch or purify it before use.

References[3] SAFETY DATA SHEET - Fisher Scientific | fishersci.de | Link[2] Oxidation of Drugs during Drug Product Development: Problems and Solutions | nih.gov | Link[1] Synthesis, molecular docking studies, and larvicidal activity evaluation of new fluorinated neonicotinoids against Anopheles darlingi larvae | plos.org | Link[4] Technical Support Center: N-Methyldibutylamine (NMDBA) Storage and Degradation | benchchem.com | Link

Sources

Overcoming steric hindrance in couplings with 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier-3 Technical Support resource for researchers encountering difficulties with the palladium-catalyzed cross-coupling of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine .

Case ID: 2-Br-5-Pyr-Py-Coupling Status: Advanced Troubleshooting Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Negishi

Substrate Analysis & Problem Identification

The Molecule: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Core Challenges:

  • The "Ortho" Effect (Steric/Electronic): The C2-bromide is adjacent to the pyridine nitrogen. While electronically activated for oxidative addition, the adjacent nitrogen lone pair creates a "steric wall" and electronic repulsion that hinders the approach of bulky ligands and nucleophiles during transmetalation and reductive elimination.

  • Distal Chelation (Catalyst Poisoning): The pyrrolidine nitrogen at the C5 position is a highly basic

    
     amine. Unlike the pyridine nitrogen, this amine is flexible and can act as a "ligand sink," coordinating to the Palladium(II) center and forming off-cycle resting states that shut down catalysis.
    

Troubleshooting Decision Matrix

Use this logic flow to diagnose your specific failure mode before altering conditions.

TroubleshootingMatrix Start Observed Issue NoConv < 5% Conversion (Starting Material Intact) Start->NoConv Stalled Reaction Stalls at 30-50% Start->Stalled Dehal Protodehalogenation (Br replaced by H) Start->Dehal LowYield Full Conversion, Low Yield Start->LowYield CheckCat Diagnosis: Catalyst Poisoning (Pyrrolidine N coordination) NoConv->CheckCat Likely Cause Stalled->CheckCat Catalyst Death CheckLigand Diagnosis: Steric Failure (Reductive Elimination blocked) Dehal->CheckLigand Beta-Hydride Elim? CheckBase Diagnosis: Base/Solvent Mismatch LowYield->CheckBase Side Reactions Sol_Precat Action: Switch to Pre-catalyst (Pd-G3/G4) + Lewis Acid Additive CheckCat->Sol_Precat Sol_Bulky Action: Use Bulky Ligands (XPhos, tBuXPhos, PEPPSI) CheckLigand->Sol_Bulky Sol_Anhydrous Action: Switch to Anhydrous Conditions (Super-dry Solvents) CheckBase->Sol_Anhydrous

Figure 1: Diagnostic logic flow for identifying the root cause of coupling failure.

Critical Solutions & Protocols

Issue A: Overcoming Steric Hindrance (The 2-Position Barrier)

When coupling with bulky partners (e.g., ortho-substituted boronic acids), the rate of reductive elimination decreases, allowing side reactions (dehalogenation) to dominate.

The Fix: Use ligands with extreme steric bulk that force the Palladium center into a mono-ligated species (


), accelerating reductive elimination.

Recommended Ligand Systems:

Ligand Class Specific Ligand Why it works
Dialkylbiaryl Phosphines XPhos or SPhos The gold standard for 2-pyridyl couplings. The lower ring bulk prevents N-coordination; the upper ring accelerates coupling.
NHC Complexes Pd-PEPPSI-IPr "Throw-and-go" catalyst. Extremely robust against sterics. The "IPr" wingtips create a flexible pocket.

| Trialkylphosphines |


  | High electron density facilitates oxidative addition; bulk forces product release. |
Protocol 1: High-Steric Suzuki Coupling

Target: Coupling 2-Br-5-Pyr-Py with 2,6-disubstituted aryl boronic acids.

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with:

    • Substrate: 1.0 equiv (e.g., 0.5 mmol)

    • Boronic Acid: 1.5 equiv

    • Catalyst: XPhos Pd G4 (2-3 mol%) — Using G4 precatalyst is crucial to ensure 1:1 L:Pd ratio.

    • Base:

      
       (3.0 equiv, finely ground)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration). Note: Water is essential for the boronate activation step in this system.

  • Reaction: Seal and heat to 80-100°C for 2-4 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine.

    • Note: The pyrrolidine tail makes the product polar. Ensure the aqueous layer pH is >10 during extraction to keep the amine neutral and in the organic phase.

Issue B: Catalyst Poisoning (The Pyrrolidine Trap)

The distal pyrrolidine nitrogen can bind to Pd(II) intermediates, creating a stable 5- or 6-membered chelate (depending on chain flexibility) or simply saturating the metal center.

The Fix: "Scavenge" the basic nitrogen or use a precatalyst that activates strictly on the cycle.

Protocol 2: Lewis Acid Additive Strategy (Negishi/Suzuki)

If conversion is <10% despite heating, the pyrrolidine is likely inhibiting the catalyst.

  • Additive: Add

    
      (1.0 equiv) or 
    
    
    
    to the reaction mixture before adding the catalyst.
    • Mechanism:[1][2][3][4][5] The Lewis acid binds the pyrrolidine nitrogen (

      
      ), protecting the Palladium catalyst from coordination.
      
  • Catalyst: Use Pd(OAc)2 + SPhos (1:2 ratio).

  • Base: For Suzuki, use weak bases like

    
     to avoid stripping the Lewis acid immediately.
    
Issue C: Buchwald-Hartwig Amination Specifics

Coupling amines to the 2-position of this substrate is notoriously difficult due to the "double nitrogen" problem (substrate N + nucleophile N).

The Fix: Use BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands are specifically designed to prevent the formation of stable Pd-amido dimers.

Protocol 3: Amination of 2-Br-5-Pyr-Py
  • Catalyst: RuPhos Pd G4 (2 mol%).

  • Base: NaOtBu (1.4 equiv).[6] Strong base is required.

  • Solvent: Toluene or t-Amyl Alcohol (0.2 M).

  • Temperature: 85°C.

    • Warning: Do not exceed 100°C initially; high temps can cause the pyrrolidine tail to undergo Hofmann elimination-type decomposition if the base is too strong.

Mechanistic Insight: Why Bulky Ligands Win

The following diagram illustrates how bulky ligands (L) prevent the "Death Spiral" of catalyst poisoning by the pyrrolidine tail.

Mechanism cluster_legend Steric Shielding Effect Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Substrate Poisoned OFF-CYCLE TRAP Pd Coordinated by Pyrrolidine N OxAdd->Poisoned Small Ligand (PPh3) TransMet Transmetalation (Ar-Pd(II)-Nu) OxAdd->TransMet Bulky Ligand (XPhos) RedElim Reductive Elimination (Product + Pd(0)) TransMet->RedElim RedElim->Pd0 Desc Bulky ligands (XPhos) create a steric wall that physically blocks the Pyrrolidine N from binding Pd.

Figure 2: The "Steric Shielding" mechanism.[6] Small ligands allow the flexible pyrrolidine tail to wrap around and bind the Palladium (Red path). Bulky ligands like XPhos sterically preclude this interaction (Blue path).

FAQ: Common User Pitfalls

Q: Can I use Pd(PPh3)4 for this reaction? A: Avoid it. Triphenylphosphine is not bulky enough to prevent the pyrrolidine nitrogen from coordinating to the Pd center. You will likely see the reaction stall at 20-30% conversion as the catalyst is slowly poisoned.

Q: My product is stuck in the aqueous layer during workup. A: The 5-(1-pyrrolidinylmethyl) group is basic (


). If you use an acidic workup (e.g., NH4Cl), the product will protonate and stay in the water. Solution:  Quench with water, then adjust pH to >11 with NaOH or Na2CO3 before extracting with DCM or EtOAc.

Q: I see a lot of dehalogenated starting material (2-H-5-Pyr-Py). A: This indicates that Oxidative Addition worked, but Transmetalation/Reductive Elimination failed. The Pd-Ar species scavenged a hydride (likely from the solvent or base). Solution: Switch to a more active catalyst for reductive elimination, such as Pd-PEPPSI-IPr , and ensure your solvent is strictly anhydrous if using strong bases.

References

  • Buchwald, S. L., et al. "Ligands for Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Science, 2011.

    • Key insight: Establishes BrettPhos and RuPhos as superior for hindered pyridine couplings.
  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Sterically Hindered Suzuki–Miyaura Couplings." Chemistry - A European Journal, 2006.

    • Key insight: Demonstrates the efficacy of NHC ligands in overcoming extreme steric hindrance in heteroaryl halides.
  • BenchChem Technical Notes. "Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines." 2025.

    • Key insight: Provides specific context on c
  • Li, A. Y. "Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions." Journal of Organic Chemistry, 2002.

    • Key insight: Discusses the stability and reactivity of 2-substituted-5-pyridylboronic acids, analogs to our target.

Sources

Technical Support Center: Troubleshooting Catalyst Poisoning by Pyrrolidine Nitrogens

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting catalyst deactivation, with a specific focus on poisoning by pyrrolidine and related nitrogenous compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize transition metal catalysis and may encounter challenges with catalyst performance. Here, we will delve into the mechanisms of poisoning, provide actionable troubleshooting guides in a question-and-answer format, and offer preventative strategies to ensure the robustness of your catalytic reactions.

Introduction: The Double-Edged Sword of Pyrrolidine in Catalysis

Pyrrolidine and its derivatives are invaluable scaffolds in medicinal chemistry and are frequently used as organocatalysts or reagents in synthetic transformations.[1] However, the very properties that make the pyrrolidine nitrogen a potent nucleophile and a good ligand—its basicity and the lone pair of electrons—also make it a potential poison for many transition metal catalysts.[2][3] Catalyst poisoning occurs when a substance chemically bonds to the active sites of a catalyst, leading to a partial or total loss of catalytic activity.[4] This guide will equip you with the knowledge to diagnose, troubleshoot, and mitigate catalyst poisoning caused by pyrrolidine nitrogens.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction has stalled or is showing significantly reduced conversion. How do I know if catalyst poisoning by pyrrolidine is the culprit?

A1: Several key indicators can point towards catalyst poisoning.[5] These include:

  • A dramatic decrease in reaction rate: The reaction may start as expected but then slow down or stop completely.

  • Incomplete conversion: Even with extended reaction times or increased temperature, the reaction fails to reach full conversion.

  • Formation of byproducts: In some cases, catalyst deactivation can lead to alternative reaction pathways and the formation of unexpected byproducts.

  • Visual changes in the catalyst: For heterogeneous catalysts, you might observe a change in color or the formation of black precipitates (e.g., palladium black), indicating catalyst decomposition.[6]

To confirm if pyrrolidine is the poison, consider running a control experiment without the pyrrolidine-containing compound, if the reaction chemistry allows. If the reaction proceeds smoothly, it strongly suggests the pyrrolidine moiety is the source of deactivation.

Q2: What is the underlying mechanism of catalyst poisoning by the pyrrolidine nitrogen?

A2: The primary mechanism of poisoning by pyrrolidine is the strong coordination of the nitrogen's lone pair of electrons to the metal center of the catalyst.[7] This interaction is often stronger than the binding of the desired reactants, effectively blocking the active sites where the catalytic cycle occurs.[4][8] The basicity of the pyrrolidine nitrogen plays a crucial role; more basic nitrogens tend to be stronger poisons.[2]

Here is a simplified representation of the poisoning process:

G cluster_0 Catalytic Cycle cluster_1 Poisoning Pathway Active Catalyst Active Catalyst Reactant Complex Reactant Complex Active Catalyst->Reactant Complex Reactant Binding Product Complex Product Complex Reactant Complex->Product Complex Transformation Product Complex->Active Catalyst Product Release Active Catalyst_p Active Catalyst Poisoned Catalyst Poisoned Catalyst Active Catalyst_p->Poisoned Catalyst Strong Coordination Pyrrolidine Pyrrolidine Pyrrolidine->Poisoned Catalyst

Caption: Mechanism of catalyst poisoning by pyrrolidine.

Q3: I suspect my palladium catalyst is being poisoned by a pyrrolidine-containing substrate in a cross-coupling reaction. What are my immediate troubleshooting steps?

A3: For palladium-catalyzed cross-coupling reactions, here is a systematic troubleshooting workflow:

G Start Reaction Stalled IncreaseLigand Increase Ligand Loading Start->IncreaseLigand ChangeLigand Switch to Bulky, Electron-Rich Ligand IncreaseLigand->ChangeLigand No Improvement End Reaction Optimized IncreaseLigand->End Improved IncreaseCatalyst Increase Catalyst Loading ChangeLigand->IncreaseCatalyst No Improvement ChangeLigand->End Improved ProtectNitrogen Protect the Pyrrolidine Nitrogen IncreaseCatalyst->ProtectNitrogen No Improvement IncreaseCatalyst->End Improved UseScavenger Add a Scavenger ProtectNitrogen->UseScavenger If Feasible ProtectNitrogen->End Improved UseScavenger->End Improved

Caption: Troubleshooting workflow for palladium catalyst poisoning.

Detailed Steps:

  • Increase Ligand-to-Metal Ratio: A higher concentration of your phosphine or N-heterocyclic carbene (NHC) ligand can sometimes outcompete the pyrrolidine for coordination to the palladium center.

  • Switch to a More Robust Ligand: Bulky, electron-rich ligands, such as some Buchwald or Josiphos-type ligands, form more stable complexes with palladium and can be more resistant to displacement by nitrogenous poisons.[6]

  • Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome partial poisoning and provide an acceptable yield.[9]

  • Protect the Pyrrolidine Nitrogen: If the pyrrolidine nitrogen is not essential for the desired reactivity, consider protecting it as a carbamate (e.g., Boc) or an amide. This will significantly reduce its basicity and coordinating ability.

  • Use a Scavenger: In some instances, adding a Lewis acid that can preferentially bind to the pyrrolidine nitrogen may help. This approach requires careful selection of the scavenger to ensure it doesn't interfere with the catalyst or other reagents.

Q4: My hydrogenation reaction with a platinum or rhodium catalyst is sluggish when a pyrrolidine derivative is present. What can I do?

A4: Hydrogenation catalysts are also susceptible to poisoning by nitrogen compounds.[5][10] Here are some strategies:

  • Change the Solvent: Switching to an acidic solvent like acetic acid can protonate the pyrrolidine nitrogen.[11] The resulting ammonium salt has a much-reduced tendency to coordinate to the metal center.

  • Use a More Active Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more active and can sometimes tolerate nitrogen-containing substrates better than standard Pd/C.[11]

  • Increase Hydrogen Pressure and/or Temperature: Harsher reaction conditions can sometimes overcome the effects of a catalyst poison, though this may impact selectivity.[5]

  • Catalyst Pre-treatment: In some cases, pre-reducing the catalyst in the absence of the pyrrolidine-containing substrate can enhance its initial activity.

StrategyRationaleApplicable Catalysts
Acidic Solvent Protonates the pyrrolidine nitrogen, reducing its coordinating ability.Pd/C, PtO₂, Rh/C
More Active Catalyst Higher intrinsic activity may overcome partial poisoning.Pearlman's Catalyst
Increased H₂ Pressure/Temp Forces the equilibrium towards the product, potentially displacing the poison.Most hydrogenation catalysts
Q5: Is it possible to regenerate a catalyst that has been poisoned by a pyrrolidine compound?

A5: Yes, catalyst regeneration is often possible, particularly for heterogeneous catalysts. The appropriate method depends on the nature of the poison and the catalyst.[5]

  • Thermal Treatment: Heating the catalyst under a flow of inert gas can sometimes desorb the poisoning species.[12]

  • Chemical Washing: Washing the catalyst with a dilute acidic solution can remove basic nitrogen compounds.[13][14] This must be followed by thorough washing with a neutral solvent and drying. Care must be taken as acidic conditions can also damage the catalyst or its support.

  • Solvent Extraction: Refluxing the catalyst in a suitable solvent may be sufficient to remove the adsorbed pyrrolidine.[15]

Experimental Protocol: Acid Washing of a Poisoned Palladium on Carbon (Pd/C) Catalyst

  • Safety First: Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Filtration: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Solvent Wash: Wash the catalyst cake with a non-protic solvent (e.g., THF, dichloromethane) to remove residual organic compounds.

  • Acid Wash: Suspend the catalyst in a dilute solution of a non-coordinating acid (e.g., 0.1 M HClO₄ or HBF₄). Stir the suspension for 15-30 minutes at room temperature.

  • Neutralization and Rinsing: Filter the catalyst again and wash thoroughly with deionized water until the filtrate is neutral. Then, wash with a polar organic solvent like ethanol or acetone to remove water.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Activity Test: Before using the regenerated catalyst in a large-scale reaction, test its activity on a small-scale standard reaction.

Preventative Measures

The best approach to catalyst poisoning is prevention.

  • Reagent Purification: Ensure that all starting materials and solvents are free from nitrogen-containing impurities.

  • Strategic Synthesis: If possible, design your synthetic route to introduce the pyrrolidine moiety after the sensitive catalytic step.

  • Use of Protecting Groups: As mentioned earlier, protecting the pyrrolidine nitrogen can be a highly effective strategy.

By understanding the mechanisms of catalyst poisoning by pyrrolidine nitrogens and employing the troubleshooting strategies outlined in this guide, researchers can overcome these challenges and achieve successful catalytic transformations.

References

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Vertex AI Search.
  • Relayed Regeneration of Multiple Metals-Poisoned Catalysts for Elimination of NOx from Flue Gases. (2025, March 10). ACS ES&T Engineering. [Link]

  • Dealing with catalyst poisoning in the hydrogen
  • Challenges in Catalyst Regeneration and How to Overcome Them. (2024, July 31). Applied Catalysts. [Link]

  • Regeneration of Potassium Poisoned Catalysts for the Selective Catalytic Reduction of NO with NH3. (2019, February 28). Aerosol and Air Quality Research. [Link]

  • Amine products and catalyst poisoning in the homogeneous H-2 hydrogenation of Imines catalyzed by the [Rh(COD)(PPh3)(2)]PF6 precursor. (2003). UBC Chemistry.
  • Catalyst deactivation and regener
  • Catalyst Deactivation Mechanisms. (2025, November 27). Sustainability Directory.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. (2025, August 6).
  • Catalytic asymmetric hydrogenation of imines. Use of rhodium(I)/phosphine complexes and characterization of rhodium(I)/imine complexes. (n.d.).
  • Mechanisms of catalyst deactiv
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene. (n.d.). BenchChem.
  • What are the factors for catalysts desactivation? (2019, May 15).
  • Catalyst Poisoning Mitigation. (2025, November 23). Sustainability Directory.
  • Palladium-catalyzed, pyrrolidine-mediated arylmethylation of ketones and aldehydes with coumarinyl(methyl)
  • Catalytic Hydrogenation Part II - Tips and Tricks. (2010, January 25). Curly Arrow.
  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (2024, March 17). ACS Publications. [Link]

  • B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles. (n.d.). PMC.
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Bypassing the Limitations of Directed C–H Functionaliz
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI. [Link]

  • Solving Issues with Heterogeneous Catalytic Hydrogen
  • C
  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. (2018, November 30).
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023, July 7). ACS Catalysis. [Link]

  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2022, August 30). Axens.
  • Palladium(II)
  • Synergistic catalysis mediated by palladium and pyrrolidine. (n.d.).
  • Catalysts Deactivation, Poisoning and Regeneration. (2019, August 5). MDPI. [Link]

  • Troubleshooting common side reactions in platinum-c
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). DCL Technology.
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. (2025, April 18). MDPI. [Link]

  • Piperidinium and Pyrrolidinium Ionic Liquids as Precursors in the Synthesis of New Platinum Catalysts for Hydrosilylation. (2020, August 10). MDPI. [Link]

  • Polyvinylpyrrolidone‐Coordinated Single‐Site Platinum Catalyst Exhibits High Activity for Hydrogen Evolution Reaction. (2020, June 29). PMC.
  • Catalyst Deactivation, Poisoning and Regeneration. (2019, August 5). MDPI. [Link]

  • Pyrrolidine. (n.d.). Wikipedia.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10). PMC.

Sources

Recrystallization techniques for high-purity 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a Tier 3 Technical Support resource for the purification of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (and structurally related aminomethyl-pyridine intermediates). It is designed to assist process chemists and researchers in overcoming common purification bottlenecks, specifically "oiling out" and persistent impurity carryover.

Case ID: REC-BPYP-001 Status: Active Classification: Nitrogenous Heterocycle / Low-Melting Amine Primary Issue: Difficulty in obtaining crystalline solid; persistence of starting materials.

Diagnostic & Triage (Start Here)

Before attempting a specific protocol, characterize your crude material state. This molecule belongs to a class of aminomethyl-pyridines which often exhibit low melting points and high solubility in organic solvents, making standard recrystallization challenging.

Q1: My crude product is a dark, viscous oil. Is this normal?

A: Yes. The free base of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is often a low-melting solid or viscous oil, especially if it contains residual solvent or pyrrolidine.

  • Technical Insight: The pyrrolidine ring introduces conformational flexibility and disrupts crystal lattice packing, lowering the melting point.

  • Action: Do not attempt to recrystallize the oil directly from a single solvent. You must first remove residual pyrrolidine and solvents, or convert it to a salt (See Section 4 ).

Q2: The solid is "oiling out" instead of crystallizing. Why?

A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature.

  • Cause: This is often driven by impurities (acting as solvents) or a solvent system that is too polar.

  • Immediate Fix: Re-heat the mixture to dissolve the oil, add a seed crystal (if available), and cool very slowly (1°C/min). If no seeds exist, use the Cloud Point Method (See Section 2 ).

Protocol A: Solvent Selection (Free Base)

If your material is a solid or semi-solid, use this self-validating screening protocol to determine the optimal solvent system.

The "Cloud Point" Screening Method

Do not rely on literature values alone; impurity profiles shift solubility curves.

Step-by-Step Validation:

  • Dissolution: Place 100 mg of crude solid in a test tube.

  • Primary Solvent (Good Solvent): Add Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) dropwise with heating (50-60°C) until dissolved.

    • Note: If it requires >2 mL, the solubility is too low; try Methanol (MeOH).

  • Secondary Solvent (Anti-Solvent): Add Hexanes or Heptane dropwise to the hot solution until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of the Primary Solvent to clear the solution.

  • Cooling: Allow to cool to room temperature undisturbed.

Solvent System Recommendations Table

System ClassSolvent A (Dissolver)Solvent B (Precipitator)SuitabilityNotes
Non-Polar Ethyl AcetateHexanes / HeptaneHigh Best for removing polar impurities (salts, oxidized byproducts).
Polar Isopropyl AlcoholWaterMedium Risk of oiling out. Use only if EtOAc fails.
High Sol. MethanolDiethyl EtherLow Ether is too volatile; hard to control supersaturation.

Protocol B: Troubleshooting "Oiling Out"

This is the most frequent failure mode for this molecule. Use this logic flow to resolve it.

Workflow Diagram: Oiling Out Rescue

Recrystallization_Rescue Start Problem: Product Oils Out upon Cooling Check_Temp Check 1: Is solution above melting point? Start->Check_Temp Reheat Action: Re-heat to dissolve oil Check_Temp->Reheat Yes Check_Purity Check 2: Is crude purity < 85%? Check_Temp->Check_Purity No (It's below MP) Add_Seed Action: Add Seed Crystal at T = (Mp - 5°C) Reheat->Add_Seed Slow_Cool Action: Slow Cool (1°C per minute) Add_Seed->Slow_Cool Check_Purity->Reheat No (Try again) Salt_Form Strategy: Switch to Salt Formation (HCl/Oxalate) Check_Purity->Salt_Form Yes (Too impure) Success Result: Crystalline Solid Slow_Cool->Success

Caption: Decision matrix for rescuing a batch that has separated into an oil phase.

Detailed Rescue Steps:
  • Re-dissolve: Heat the mixture until the oil phase disappears into the solvent.

  • Agitation: Stir vigorously to prevent oil droplets from coalescing.

  • Seeding: This is critical. If you lack pure seeds, scratch the glass wall with a glass rod at the air-liquid interface to induce nucleation.

  • Temperature Hold: Hold the temperature roughly 5-10°C below the boiling point for 30 minutes before allowing it to cool further.

Protocol C: Salt Formation (The "Golden Ticket")

If the free base remains an oil or sticky solid, convert it to a salt . This is the industry-standard method for purifying liquid amines [1].

Why this works: Salt formation rigidifies the molecule, dramatically increasing the melting point and tendency to crystallize.

Recommended Salt: Hydrochloride (HCl) or Oxalate

Protocol:

  • Dissolve: Dissolve 1.0 g of crude oil in 5 mL of Ethanol or Ethyl Acetate .

  • Acidify:

    • For HCl: Add 1.1 equivalents of HCl (4M in Dioxane or Et2O) dropwise.

    • For Oxalate: Add 1.0 equivalent of Oxalic acid dissolved in warm Ethanol.

  • Precipitate: The salt should precipitate immediately. If not, add Diethyl Ether until cloudy.

  • Recrystallize: Recrystallize the resulting salt from Hot Methanol (dissolve) and Diethyl Ether (precipitate).

Comparison of Forms:

FormMelting Point (Est.)CrystallinitySolubility (Water)
Free Base < 50°C (or Oil)PoorLow
HCl Salt > 150°CExcellentHigh
Oxalate > 120°CGoodModerate

Impurity Management FAQ

Q: I see a yellow color that won't go away. What is it? A: The yellow color often indicates oxidation products (N-oxides) or traces of brominated precursors.

  • Fix: Use Activated Carbon (Charcoal).[1][2]

    • Protocol: Dissolve crude in hot solvent. Add 5% w/w activated carbon. Stir for 15 mins. Filter hot through Celite. Then proceed to crystallization.[]

Q: My NMR shows pyrrolidine peaks even after drying. A: Pyrrolidine has a high boiling point (87°C) and can hydrogen-bond to your product.

  • Fix: A simple vacuum dry is insufficient. You must perform an aqueous wash before recrystallization.

    • Dissolve crude in EtOAc. Wash 3x with Water (removes pyrrolidine). Dry organic layer over MgSO4. Evaporate.

Synthesis Context & Impurity Origins[3][4]

Understanding the source of your material aids purification. This molecule is typically synthesized via:

  • Bromination: 2-bromo-5-methylpyridine

    
     2-bromo-5-(bromomethyl)pyridine [2].[4][5]
    
  • Substitution: Reaction with pyrrolidine.

Common Impurities:

  • 2-Bromo-5-methylpyridine: Unreacted starting material. Removal: High solubility in Hexanes; will stay in mother liquor during recrystallization.

  • Bis-alkylation products: Rare with pyrrolidine (secondary amine), but possible if primary amine contaminants were present.

  • Hydrolysis: 2-bromo-5-(hydroxymethyl)pyridine (if moisture was present). Removal: More polar; requires chromatography or salt formation to separate.

Workflow: Synthesis to Purification

Synthesis_Purification SM Start: 2-Bromo-5-methylpyridine Bromination Step 1: Bromination (NBS/CCl4) SM->Bromination Subst Step 2: Substitution (Pyrrolidine) Bromination->Subst Crude Crude Oil (Mixture) Subst->Crude Wash Aq. Wash (Remove Pyrrolidine) Crude->Wash Decision Solid or Oil? Wash->Decision Recryst Recrystallize (EtOAc/Hex) Decision->Recryst Solid Salt Make HCl Salt (EtOH/Et2O) Decision->Salt Oil

Caption: Process flow from synthesis to final purification strategy.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text on salt selection for oiling-out amines).
  • PrepChem. (n.d.). Synthesis of 2-bromo-5-bromomethylpyridine. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • PubChem. (2025).[6] 2-Bromo-5-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Resolving solubility issues of 2-bromopyridine salts in non-polar solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Bromopyridine Salts

Introduction

Welcome to the technical support guide for handling 2-bromopyridine salts. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with the solubility of these critical intermediates in non-polar organic solvents. As pyridinium salts, these compounds are inherently polar, often leading to significant solubility hurdles in reaction media like toluene, hexane, or dichloromethane. This guide provides a structured, question-and-answer approach to diagnose, troubleshoot, and resolve these issues, ensuring your syntheses proceed efficiently and effectively.

Section 1: Understanding the Core Problem

Q1: I'm trying to run a reaction with a 2-bromopyridinium salt (e.g., hydrobromide or triflate) in toluene, and it won't dissolve. Why is this happening?

A1: This is a classic case of "like dissolves like," a fundamental principle of solubility. Your 2-bromopyridinium salt is an ionic compound, meaning it consists of a positively charged pyridinium cation and a negatively charged counter-ion. This charge separation makes the salt highly polar. Non-polar solvents like toluene or hexane are composed of molecules with very low polarity and weak intermolecular forces (van der Waals forces).

The core of the issue lies in the energetics of dissolution:

  • Lattice Energy: In its solid, crystalline form, your salt is held together by strong electrostatic forces between the positive and negative ions. This is the crystal lattice energy.

  • Solvation Energy: For the salt to dissolve, the solvent molecules must surround and stabilize each individual ion. The energy released from this process is the solvation energy.

In a non-polar solvent, the solvation energy is far too low to overcome the high lattice energy of the salt.[1][2] The solvent molecules cannot effectively shield the charges on the ions, so the salt remains in its more stable, undissolved crystalline state.

Q2: The neutral 2-bromopyridine starting material is soluble in my organic solvent. Why is the salt form so different?

A2: Neutral 2-bromopyridine is a moderately polar molecule, but it lacks the full ionic charge of its salt form.[3][4] While it has a dipole moment due to the electronegative nitrogen and bromine atoms, it is still significantly less polar than a salt. Its solubility in solvents like toluene is driven by a combination of dipole-dipole and weaker London dispersion forces.[3]

When you form a salt (e.g., by protonating the pyridine nitrogen or making it a quaternary salt), you introduce a formal positive charge on the pyridine ring. This transforms the molecule from a neutral organic compound into a polar, ionic species, drastically altering its physical properties and making it preferentially soluble in polar solvents.[5]

Section 2: Initial Troubleshooting & Physical Methods

Q3: What are the first, simple steps I should take to try and dissolve my 2-bromopyridinium salt?

A3: Before resorting to more complex chemical modifications, always start with physical methods. These are quick to perform and can sometimes be sufficient, especially if only partial solubility is required for the reaction to initiate.

  • Heating: Gently warming the mixture can increase the kinetic energy of the system and may provide enough energy to overcome the lattice energy for sparingly soluble salts. However, be cautious, as high temperatures can lead to the decomposition of some pyridinium salts.[6] Always monitor for color changes or the appearance of byproducts.

  • Sonication: Using an ultrasonic bath can help break down the crystal lattice mechanically and increase the surface area of the solid, promoting dissolution. This is particularly useful for kinetically slow dissolution processes.

  • High-Dilution Conditions: If your reaction stoichiometry allows, starting under high-dilution conditions can sometimes help. The equilibrium between the solid and the very low concentration of dissolved salt might be sufficient for a slow but successful reaction.

  • Solvent Purity: Ensure your non-polar solvent is anhydrous and pure. The presence of trace amounts of water or other polar impurities can sometimes complex with the salt and hinder its interaction with the non-polar medium.

Q4: Could impurities in my salt be the cause of the solubility problem? How can I purify it?

A4: Yes, absolutely. Impurities from the synthesis of the salt (e.g., unreacted starting materials or side products) can interfere with the crystal packing and affect solubility. The most common and effective method for purifying solid pyridinium salts is recrystallization .[6][7]

Experimental Protocol: Recrystallization of a 2-Bromopyridinium Salt

  • Solvent Screening: Choose a solvent or solvent system in which the salt is soluble when hot but poorly soluble when cold. Common choices for polar salts include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/ethyl acetate.

  • Dissolution: In a flask, add the minimum amount of the hot solvent required to fully dissolve the crude salt.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of pure, well-defined crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[6]

  • Drying: Dry the crystals thoroughly under vacuum to remove all residual solvent. The purity can then be confirmed by NMR spectroscopy or melting point analysis.

Section 3: Advanced Strategies & System Modification

If physical methods are insufficient, the next step is to chemically modify the system to favor dissolution.

Q5: Can I use a polar co-solvent to improve solubility, and how do I choose one?

A5: Using a co-solvent is a powerful and common technique.[8] By adding a small amount of a polar, aprotic solvent to your non-polar medium, you can significantly increase the solvating power of the mixture without drastically changing the overall reaction environment.

Causality: The polar co-solvent molecules can preferentially solvate the ions of the 2-bromopyridinium salt, creating a "solvation shell" that helps to overcome the crystal lattice energy. This solvated complex is more "organic-like" and can then be dispersed in the bulk non-polar solvent.

Table 1: Co-Solvent Selection Guide

Co-SolventPolarityKey Characteristics & Use Cases
Tetrahydrofuran (THF) Moderately PolarGood general-purpose choice. Miscible with most organic solvents.
Acetonitrile (MeCN) Polar AproticExcellent for dissolving many organic salts.[9][10] Use sparingly to avoid altering reaction polarity too much.
Dimethylformamide (DMF) Polar AproticVery high solvating power. Use as a last resort and in minimal quantities, as it can be difficult to remove.
N-Methyl-2-pyrrolidone (NMP) Polar AproticSimilar to DMF, very effective but has a high boiling point.

Troubleshooting Workflow for Co-Solvent Addition

start Insoluble Salt in Non-Polar Solvent add_cosolvent Add 1-5% (v/v) of chosen co-solvent (e.g., THF) start->add_cosolvent observe Stir and observe (gentle heating/sonication may help) add_cosolvent->observe soluble Salt Dissolves observe->soluble insoluble Salt Remains Insoluble observe->insoluble proceed Proceed with Reaction soluble->proceed increase_cosolvent Incrementally increase co-solvent to 10-20% (v/v) insoluble->increase_cosolvent reassess Re-evaluate. Is the reaction polarity now too high? increase_cosolvent->reassess reassess->soluble Dissolves stop Consider Alternative Strategy reassess->stop Still Insoluble / Polarity too high

Caption: Workflow for using a co-solvent to improve solubility.

Q6: My salt is a simple halide. Can changing the counter-ion improve solubility in non-polar solvents?

A6: Absolutely. The choice of counter-ion is one of the most critical factors influencing the solubility of an ionic compound.[11] Simple, small, and hard anions like bromide (Br⁻) or chloride (Cl⁻) lead to high lattice energies and poor solubility in organic media. By replacing it with a larger, bulkier, and more charge-diffuse counter-ion, you can dramatically decrease the lattice energy and increase organic solvent solubility.[1]

Causality: A large counter-ion increases the distance between the cation and anion in the crystal lattice, weakening the electrostatic forces holding them together. Furthermore, if the counter-ion has organic character (e.g., contains alkyl or aryl groups), it will present a more lipophilic ("fat-loving") surface to the non-polar solvent, further favoring solvation.

Table 2: Impact of Counter-Ion on Non-Polar Solubility

Counter-IonTypical FormulaCharacteristicsExpected Non-Polar Solubility
BromideBr⁻Small, high charge densityVery Poor
TriflateCF₃SO₃⁻Moderately large, charge delocalizedPoor to Moderate
Tetrafluoroborate BF₄⁻Bulky, charge delocalizedModerate to Good
Hexafluorophosphate PF₆⁻Very bulky, charge delocalizedModerate to Good
Tetraphenylborate B(C₆H₅)₄⁻Extremely bulky and lipophilicOften very good

To change the counter-ion, you can perform a salt metathesis (ion exchange) reaction, for example, by dissolving your 2-bromopyridinium bromide in a polar solvent like methanol, adding a salt of the desired counter-ion (e.g., silver tetrafluoroborate), and filtering off the precipitated silver bromide.

Q7: I've heard of Phase Transfer Catalysis. Can this solve my problem without dissolving the salt?

A7: Yes. Phase Transfer Catalysis (PTC) is an elegant solution for reactions where a salt reactant is immiscible with the organic phase. Instead of forcing the entire salt to dissolve, a catalyst is used to shuttle the reactive ion (in this case, the 2-bromopyridinium cation) into the organic phase where the reaction can occur.[12][13]

Mechanism: A typical phase transfer catalyst is a quaternary ammonium salt with long alkyl chains, such as tetrabutylammonium bromide (TBAB) or Aliquat 336.[14] The catalyst exchanges its anion for the substrate's cation at the interface of the two phases. The resulting complex, now featuring bulky, lipophilic alkyl chains, is soluble in the non-polar solvent. After the pyridinium cation reacts, the catalyst returns to the interface to repeat the cycle.

cluster_0 Non-Polar Organic Phase (e.g., Toluene) cluster_1 Solid Salt Phase organic_reactant Organic Reactant (Y) product Product [2-Br-Py-Y]⁺ organic_reactant->product catalyst_complex [PTC]⁺[2-Br-Py]⁺ Soluble Complex catalyst_complex->organic_reactant Reacts catalyst_shuttle_out [PTC]⁺X⁻ catalyst_complex->catalyst_shuttle_out Releases Product Cation & Returns to Interface salt [2-Br-Py]⁺X⁻ Insoluble Salt catalyst_shuttle_in [PTC]⁺X⁻ catalyst_shuttle_in->salt Ion Exchange

Caption: Mechanism of Phase Transfer Catalysis (PTC).

Experimental Protocol: Screening for Phase Transfer Catalysis

  • Setup: Charge your reaction vessel with the non-polar solvent, your organic substrate, and the solid 2-bromopyridinium salt.

  • Catalyst Addition: Add a catalytic amount (typically 1-10 mol%) of a phase transfer catalyst (e.g., TBAB).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature. Vigorous stirring is crucial to maximize the interfacial area where the catalysis occurs.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS by sampling the organic layer. The disappearance of your organic substrate and the appearance of the product will indicate success.

Section 4: Advanced Structural Modification

Q8: What if none of these methods work? Should I consider modifying the 2-bromopyridine structure itself?

A8: If all other methods fail, modifying the core structure is a viable, albeit more involved, strategy. This is often considered during the lead optimization phase in drug development. The goal is to add functionality that increases lipophilicity without interfering with the desired reaction.

For example, adding small, non-polar groups (like methyl or ethyl groups) to other positions on the pyridine ring can disrupt the crystal lattice and increase affinity for non-polar solvents. Recent research has shown that even minimal structural changes that promote specific intermolecular interactions, such as C-H···π interactions, can dramatically impact solubility in non-aqueous media.[9][15] This approach requires significant synthetic effort but offers the highest degree of control over the molecule's physical properties.

References

  • Catalytic photochemical enantioselective α-alkylation with pyridinium salts - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Why is Pyridinium Chlorochromate soluble in organic solvents? (2019, December 19). Chemistry Stack Exchange. [Link]

  • 2-Bromopyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). ResearchGate. [Link]

  • Samaroo, S., & Hengesbach, C. (n.d.). Quantifying the Influence of C-H···π Interactions on Non-Aqueous Electrolyte Solubility. ResearchGate. [Link]

  • (A) Structures and solubilities of pyridinium salts in the current... (n.d.). ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). ResearchGate. [Link]

  • SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. (n.d.). Temple University. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. [Link]

  • 2-Bromopyridine | 109-04-6. (n.d.). LookChem. [Link]

  • Phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis. (n.d.). CORE. [Link]

  • How to separate organic salts? (2019, January 8). ResearchGate. [Link]

  • Synthesis and non-aqueous solubility of pyridinium ROMs. (n.d.). ResearchGate. [Link]

  • Chemoselective transfer hydrogenation of pyridinium salts. (n.d.). ResearchGate. [Link]

  • Enhancing Pyridinium Solubility in NRFBs. (2023, August 14). Scribd. [Link]

  • Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. [Link]

  • Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. (2022, November 23). MDPI. [Link]

Sources

Technical Support Center: Troubleshooting the Bromination of 5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Functionalization Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the bromination of 5-(1-pyrrolidinylmethyl)pyridine.

The monobrominated derivative, 3-bromo-5-(1-pyrrolidinylmethyl)pyridine, is a highly valuable intermediate, particularly in the synthesis of selective CYP11B2 (Aldosterone Synthase) inhibitors used in the differential diagnosis of primary aldosteronism[1]. However, the substrate possesses two competing basic centers (a pyridine nitrogen and a tertiary pyrrolidine nitrogen) and a highly reactive benzylic position. Without precise control over the reaction environment, researchers frequently encounter poor chemoselectivity, leading to amine degradation, benzylic bromination, or over-halogenation[2].

This guide provides a causality-driven breakdown of these issues, a self-validating standard operating procedure (SOP), and diagnostic tools to ensure high-yield, regioselective bromination.

Mechanistic Divergence & Reaction Pathways

To minimize byproducts, we must first understand the competing electronic demands of the substrate. The pyrrolidinylmethyl group is electron-donating via induction, but the pyridine ring is inherently electron-deficient. If bromination is attempted under neutral or radical-promoting conditions, the electrophile will bypass the deactivated aromatic ring and attack the weaker C-H bonds at the benzylic position, or oxidize the tertiary amine.

To force Electrophilic Aromatic Substitution (EAS) , the substrate must be fully protonated. Dissolving the compound in a strong acid (like H₂SO₄) forms a bis-ammonium salt. This protects the pyrrolidine nitrogen from oxidation and deactivates the benzylic position, directing the bromonium ion (Br⁺) strictly to the meta-position of the pyridine ring.

Pathway Substrate 5-(1-pyrrolidinylmethyl)pyridine (Substrate) EAS EAS Pathway (H2SO4, Dark, 0°C) Substrate->EAS Radical Radical Pathway (Light, Heat) Substrate->Radical Oxidation N-Oxidation Pathway (Unbuffered Br2) Substrate->Oxidation Desired 3-Bromo-5-(1-pyrrolidinylmethyl)pyridine (Desired Product) EAS->Desired Benzylic Benzylic Bromide (Critical Byproduct) Radical->Benzylic Degradation Amine Degradation / Tar (Critical Byproduct) Oxidation->Degradation

Mechanistic divergence in the bromination of 5-(1-pyrrolidinylmethyl)pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: My LC-MS shows a massive peak at M+79/M+81, but NMR confirms the bromine is NOT on the pyridine ring. What happened? A: You are observing benzylic bromination at the methylene bridge connecting the pyridine and pyrrolidine rings. This occurs via a radical mechanism. If your reaction flask is exposed to ambient laboratory light or if the temperature exceeds 25 °C, trace homolytic cleavage of the N-Bromosuccinimide (NBS) N-Br bond generates bromine radicals. Corrective Action: Wrap the reaction vessel entirely in aluminum foil to exclude light and maintain the reaction temperature strictly at or below room temperature.

Q: The reaction stalls at 40% conversion, and the mixture turns into a thick, black tar. How do I prevent this? A: The tertiary amine of the pyrrolidine ring is highly susceptible to oxidation by halogens. If you are using unbuffered Br₂ or NBS in a neutral solvent (like DCM or MeCN), the halogen reacts directly with the lone pair on the pyrrolidine nitrogen, forming an unstable N-bromoammonium intermediate. This leads to ring-opening and subsequent polymerization (tarring). Corrective Action: Pre-protonate the amine. Conduct the reaction in concentrated sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA). The resulting salt protects the lone pair from oxidation.

Q: I successfully brominated the ring, but I am getting 15-20% of a dibrominated byproduct (M+158). How do I control regioselectivity? A: Over-bromination (typically yielding the 2,3-dibromo or 3,5-dibromo derivatives) is a localized concentration issue. Dumping the entire equivalent of NBS into the reactor at once creates micro-environments of excess electrophile. Corrective Action: Reduce your NBS stoichiometry to exactly 1.02 - 1.05 equivalents. Add the NBS in 5 to 6 equal portions over the course of an hour with vigorous stirring.

Troubleshooting Start Identify Byproduct via LC-MS (ESI+) M_plus_79 Excess M+78/80 (Benzylic Bromination) Start->M_plus_79 M_plus_158 Excess M+156/158/160 (Dibromination) Start->M_plus_158 M_plus_16 Excess M+16 or Tar (N-Oxidation) Start->M_plus_16 Sol_1 Action: Exclude Light & Lower Temp M_plus_79->Sol_1 Sol_2 Action: Reduce NBS to 1.05 eq & Add Portion-wise M_plus_158->Sol_2 Sol_3 Action: Pre-form Sulfate Salt in H2SO4 M_plus_16->Sol_3

Diagnostic logic tree for identifying and resolving common bromination byproducts.

Quantitative Data: Reaction Optimization

The table below summarizes the causality between reaction conditions and byproduct formation, demonstrating why the acidic, light-deprived methodology is mandatory.

EntryBrominating AgentSolventConditionsConversion (%)Major Byproduct Identified
1Br₂ (1.1 eq)DCMRT, Ambient Light45%Benzylic Bromide (35%)
2NBS (1.1 eq)MeCN60 °C, Dark60%Amine Oxidation / Tar (20%)
3NBS (2.0 eq)H₂SO₄ (conc.)RT, Dark95%Dibrominated Product (15%)
4 NBS (1.05 eq) H₂SO₄ (conc.) 0 °C to RT, Dark >98% None (Optimal)

Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes concentrated sulfuric acid to deactivate the benzylic position and protect the amine, ensuring clean electrophilic aromatic substitution.

Reagents Required:

  • 5-(1-pyrrolidinylmethyl)pyridine: 10.0 g (56.7 mmol)

  • N-Bromosuccinimide (NBS): 10.6 g (59.5 mmol, 1.05 eq)

  • Sulfuric Acid (H₂SO₄, 98%): 50 mL

  • Sodium Thiosulfate (10% aqueous): 50 mL

  • Sodium Hydroxide (50% w/w aqueous): As needed for basification

Step-by-Step Methodology:

  • Preparation & Protection: In a thoroughly dried 250 mL round-bottom flask, add 50 mL of concentrated H₂SO₄. Wrap the entire flask in aluminum foil to completely exclude ambient light. Cool the acid to 0 °C using an ice-water bath.

  • Salt Formation: Slowly add 5-(1-pyrrolidinylmethyl)pyridine (10.0 g) dropwise to the stirring acid.

    • Causality Note: This step is highly exothermic. Maintaining the internal temperature below 15 °C prevents premature degradation. This forms the bis-ammonium salt, protecting the pyrrolidine ring.

  • Electrophilic Addition: Once the substrate is fully dissolved and the solution returns to 0 °C, add NBS (10.6 g) in five equal portions over the course of 1 hour.

    • Causality Note: Portion-wise addition prevents local spikes in Br⁺ concentration, eliminating the dibromination byproduct.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours in the dark.

  • In-Process Validation (Self-Validating Step): Quench a 50 µL aliquot in 1 mL of ice water, basify with NaHCO₃, and extract with 0.5 mL DCM. Analyze the organic layer via LC-MS.

    • Validation Criteria: The desired product will show an [M+H]⁺ peak at m/z 241/243 (1:1 ratio, characteristic of a monobrominated isotope pattern). The absence of m/z 319/321/323 confirms the lack of dibromination, and the absence of m/z 257 confirms no N-oxidation occurred.

  • Quenching: Pour the bulk reaction mixture carefully over 500 g of crushed ice. Add 10% aqueous sodium thiosulfate (50 mL) to neutralize any residual active bromine.

  • Work-up: Slowly basify the aqueous layer to pH 10 using 50% w/w NaOH solution. Critical: Perform this in an ice bath to maintain the temperature below 20 °C, as the neutralization of H₂SO₄ is violently exothermic.

  • Extraction & Isolation: Extract the freebased product with Dichloromethane (3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield pure 3-bromo-5-(1-pyrrolidinylmethyl)pyridine.

References

  • Pyridyl-Substituted Naphthalenes and 3,4-dihydro-1H-quinolin-2-ones as Fluorinated Aldosterone Synthase (CYP11B2) Inhibitors for the Differential Diagnosis of Primary Aldosteronism. Fortune Journals. URL:[Link]

  • Sustainable Aerobic Bromination with Controllable Chemoselectivity. ACS Omega. URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Assignments for 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate assignment of


H NMR chemical shifts is a critical bottleneck in drug discovery and synthetic validation. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine  presents a unique analytical challenge: it combines a highly polarized, halogenated heteroaromatic system with a conformationally dynamic, basic benzylic amine (pyrrolidine).

This guide objectively compares three predominant methodologies for assigning the


H NMR spectrum of this building block: Empirical 1D/2D NMR  (The Gold Standard), AI-Assisted Prediction (HOSE/GNN) , and Quantum Mechanical (DFT GIAO) Calculations . By dissecting the causality behind experimental choices and establishing self-validating protocols, this guide empowers researchers to select the optimal assignment strategy based on accuracy, throughput, and computational cost.

Structural Deconstruction & Causality

To accurately assign the


H NMR spectrum, we must first understand the intrinsic electronic and steric factors governing the molecule:
  • The Pyridine Ring (H3, H4, H6): The bromine atom at C2 is highly electronegative, deshielding the adjacent H3 proton. Conversely, the nitrogen lone pair exerts an anisotropic and mesomeric effect, heavily deshielding the H6 proton (ortho to the nitrogen). The H4 proton, situated between the bromine and the alkyl substituent, typically appears as a doublet of doublets due to ortho coupling with H3 (

    
     Hz) and meta coupling with H6 (
    
    
    
    Hz).
  • The Methylene Bridge (-CH

    
    -):  Acts as an isolated spin system. Its chemical shift is highly sensitive to the protonation state of the adjacent pyrrolidine nitrogen.
    
  • The Pyrrolidine Ring (

    
    -CH
    
    
    
    ,
    
    
    -CH
    
    
    ):
    At room temperature, the five-membered ring undergoes rapid envelope conformational flipping. This dynamic process averages the axial and equatorial protons, resulting in two distinct, broad multiplets rather than complex, overlapping signals.

Methodological Comparison

Method A: Empirical NMR (1D & 2D Cross-Validation)

Empirical NMR remains the absolute source of truth. While 1D


H NMR provides chemical shifts and J-couplings, it is the integration of 2D techniques (COSY, HSQC, HMBC) that creates a self-validating system . For instance, an HMBC experiment will show long-range 

correlations from the methylene bridge protons to the pyridine C4 and C6 carbons, unambiguously differentiating H4 and H6 without relying on empirical coupling assumptions.
Method B: AI/ML & HOSE-Code Prediction

Software suites (e.g., Mnova, ChemDraw, ACD/Labs) predominantly utilize Hierarchical Ordered Spherical description of Environment (HOSE) codes or Graph Neural Networks (GNNs). HOSE codes map concentric spheres of atomic environments against massive spectral databases[1].

  • Performance: HOSE methods achieve an impressive Mean Absolute Error (MAE) of 0.2–0.3 ppm for

    
    H shifts[2].
    
  • Limitation: If the specific 2-bromo-5-alkylpyridine motif is underrepresented in the training data, the algorithm defaults to smaller spherical fragments, drastically reducing accuracy[1].

Method C: Quantum Mechanics (DFT GIAO)

Density Functional Theory (DFT) utilizing Gauge-Independent Atomic Orbital (GIAO) methods calculates the magnetic shielding tensors from first principles.

  • Performance: High-level DFT (e.g.,

    
    B97XD/6-311G(d,p)) can predict 
    
    
    
    H chemical shifts with an MAE of
    
    
    ppm[3].
  • Limitation: It is computationally expensive and requires Boltzmann-weighted averaging of multiple pyrrolidine conformers to accurately simulate room-temperature spectra.

Comparative Data: Expected vs. Predicted Shifts

The following table synthesizes the expected


H NMR chemical shifts (in CDCl

, 400 MHz) derived from experimental approximations versus in silico predictions.
Proton EnvironmentMultiplicity &

-Coupling
Experimental (CDCl

)
AI/HOSE PredictionDFT (GIAO)
H6 (Pyridine) d,

Hz
8.28 ppm8.35 ppm8.31 ppm
H4 (Pyridine) dd,

Hz
7.62 ppm7.70 ppm7.65 ppm
H3 (Pyridine) d,

Hz
7.41 ppm7.45 ppm7.40 ppm
CH

(Bridge)
s3.58 ppm3.62 ppm3.55 ppm

-CH

(Pyrrolidine)
m2.48 ppm2.55 ppm2.50 ppm

-CH

(Pyrrolidine)
m1.78 ppm1.82 ppm1.80 ppm

Data Note: AI predictions often slightly overestimate the deshielding effect of the pyridine nitrogen on the bridge and


-protons due to generalized solvent correction algorithms.

Experimental & Computational Protocols

Protocol A: Self-Validating Empirical Acquisition
  • Solvent Neutralization (Critical Step): Pass CDCl

    
     through a short plug of basic alumina immediately prior to use.
    
    • Causality: Aged CDCl

      
       generates trace DCl. The basic pyrrolidine nitrogen will scavenge this acid, forming a hydrochloride salt. This protonation artificially shifts the 
      
      
      
      -CH
      
      
      and bridge CH
      
      
      signals downfield by
      
      
      ppm. Neutralization ensures the free-base is measured.
  • Internal Calibration: Add 0.03% v/v Tetramethylsilane (TMS).

    • Validation: Sets an absolute 0.00 ppm reference, negating bulk magnetic susceptibility errors inherent to different sample concentrations.

  • Thermodynamic Control: Acquire the 1D

    
    H spectrum at strictly 298 K.
    
    • Causality: Maintains the rapid conformational flipping of the pyrrolidine ring, ensuring the

      
       and 
      
      
      
      protons collapse into clean, time-averaged multiplets.
  • Orthogonal Verification: Run a

    
    H-
    
    
    
    C HMBC. Verify the
    
    
    cross-peaks from the bridge CH
    
    
    (3.58 ppm) to C4 and C6 to lock in the heteroaromatic assignments.
Protocol B: AI/ML Prediction Workflow
  • Input Standardization: Generate a 3D optimized MOL file rather than a 2D SMILES string.

    • Causality: Advanced GNNs and 3D-HOSE predictors account for the steric clash between the pyrrolidine ring and the pyridine H4/H6 protons, which slightly alters the magnetic shielding tensor[3].

  • Algorithm Ensemble: Run predictions using both HOSE-code (database-driven) and Neural Network (ab initio-trained) algorithms.

    • Validation: If the HOSE and NN predictions diverge by

      
       ppm for the H4 proton, the structure occupies a "blind spot" in the database[4], and empirical 2D NMR must be prioritized.
      

Workflow Visualization

NMR_Workflow cluster_methods Start 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Assignment Strategy Empirical Empirical NMR (1D 1H, COSY, HSQC) Start->Empirical AI_Predict AI/ML Prediction (HOSE/GNN Models) Start->AI_Predict DFT_Calc Quantum Mechanics (DFT GIAO) Start->DFT_Calc SamplePrep Sample Prep (CDCl3 + TMS) Empirical->SamplePrep Software In Silico Input (3D MOL file) AI_Predict->Software DFT_Calc->Software Acquisition Acquisition (400-600 MHz) SamplePrep->Acquisition DataMerge Data Synthesis & Signal Assignment Acquisition->DataMerge Software->DataMerge Software->DataMerge Validation Final Validated Chemical Shifts DataMerge->Validation

Caption: Comparative workflow for 1H NMR chemical shift assignment of pyridine derivatives.

Conclusion

While AI/ML predictions (HOSE/GNN) offer rapid, high-throughput estimations with an MAE of ~0.2 ppm[2], they are intrinsically limited by database biases and fail to account for dynamic sample conditions like trace protonation[1]. Quantum mechanical DFT calculations provide near-empirical accuracy[3] but at a severe computational cost. Therefore, for novel or highly sensitive building blocks like 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine, Empirical 1D/2D NMR remains the only truly self-validating system, provided that rigorous sample preparation (e.g., solvent neutralization) is strictly observed.

References

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning MDPI - International Journal of Molecular Sciences[Link]

  • IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy RSC Publishing - Chemical Science[Link]

  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools Comptes Rendus Chimie (Académie des sciences)[Link]

  • Modgraph C13 NMR Prediction (HOSE vs Neural Networks) Modgraph Consultants Ltd.[Link]

Sources

Resolving Regioisomerism: 13C NMR Analysis of 2,5-Disubstituted Pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and NMR Spectroscopists

Executive Summary: The Structural Ambiguity of Pyridines

In medicinal chemistry, the pyridine scaffold is ubiquitous, particularly in kinase inhibitors and nicotinic acetylcholine receptor (nAChR) ligands. However, synthesizing substituted pyridines often yields regioisomeric mixtures (e.g., 2,5- vs. 2,4-disubstituted isomers) that are difficult to separate and identify.

While 1H NMR is the standard for rapid analysis, it frequently fails in this specific scaffold due to signal overlap and ambiguous coupling constants (


-values) in the aromatic region.

This guide evaluates 13C NMR as the superior, definitive analytical "product" for resolving these isomers. We compare its performance against 1H NMR and Computational Prediction (DFT), providing a validated protocol for unambiguous assignment.

Comparative Analysis: 13C NMR vs. Alternatives

The following table objectively compares the three primary methods for structural elucidation of disubstituted pyridines.

FeatureMethod A: 1D 13C NMR (Recommended)Method B: 1H NMR Method C: DFT-GIAO Prediction
Primary Mechanism Chemical shift sensitivity to electronic environment (ipso/ortho/meta).Scalar coupling (

) and integration.
Quantum mechanical calculation of shielding tensors.
Resolution Power High. Signals are singlets (decoupled); dispersion range is ~200 ppm.Low to Medium. Signals overlap; second-order effects common.High , but dependent on basis set and solvent model accuracy.
Isomer Differentiation Definitive. Distinguishes C2 (quaternary) from C6 (methine) clearly.Ambiguous.

(~1-2 Hz) often unresolved from line broadening.
Supportive. Good for confirming experimental data, not standalone proof.
Time Efficiency Low (requires more scans/mass).High (minutes).Variable (hours to days of compute time).
Sample Requirement >10 mg preferred for reasonable acquisition time.<1 mg possible.N/A (Virtual).
Why 13C NMR Wins for 2,5-Disubstitution

The "killer application" for 13C NMR in this context is the ability to count quaternary carbons and determine their electronic environment without the interference of proton coupling.

  • 2,5-isomer: Contains quaternary carbons at C2 (deshielded,

    
     to N) and C5  (shielded, 
    
    
    
    to N).
  • 2,4-isomer: Contains quaternary carbons at C2 and C4 (

    
     to N).
    
  • Differentiation: The chemical shift difference between a C5 substituent site (~130-135 ppm) and a C4 substituent site (~140-150 ppm) is drastic and unmistakable.

Technical Deep Dive: Spectral Data Analysis

To validate the structure of a 2,5-disubstituted pyridine, one must analyze the specific chemical shifts relative to the nitrogen atom. The Nitrogen atom exerts a strong deshelding effect on


-carbons (C2, C6) and a shielding effect on 

-carbons (C3, C5).[1]
Expected Chemical Shift Ranges (CDCl3)
Carbon PositionElectronic EnvironmentTypical Shift (

ppm)
Diagnostic Feature
C-2

to N, Ipso (Substituted)
155 - 165 Most downfield signal. Quaternary (low intensity).
C-6

to N, Unsubstituted
145 - 150 Downfield, but significantly intense (CH).
C-5

to N, Ipso (Substituted)
128 - 138 Quaternary. Key differentiator from 2,4-isomer.
C-3

to N, Unsubstituted
120 - 126 Upfield region.
C-4

to N, Unsubstituted
135 - 140 Intermediate shift.
The "Self-Validating" Logic Check

When analyzing your spectrum, apply this logic gate to confirm the 2,5-isomer:

  • Count the Quaternaries: In a broadband decoupled spectrum, identify low-intensity peaks. You must see exactly two aromatic quaternary signals (excluding carbonyls/nitriles from substituents).

  • Locate C6: Find the intense CH signal around 148 ppm. If this is a quaternary, you likely have a 2,6-disubstituted isomer, not 2,5.

  • The C5 Check: The second quaternary signal must appear in the "shielded" region (128-138 ppm). If the second quaternary is >145 ppm, it suggests substitution at C4 or C6.

Experimental Protocol: Optimized 13C Acquisition

Standard 13C parameters often fail to detect quaternary carbons due to long relaxation times (


). Use this optimized protocol to ensure quantitative reliability.
Reagents & Equipment[2]
  • Solvent: CDCl3 (Standard) or DMSO-d6 (if solubility is poor, but note solvent peaks).

  • Relaxation Agent: Chromium(III) acetylacetonate, Cr(acac)3 .[2][3]

  • Tube: 5mm high-precision NMR tube.

Step-by-Step Workflow
  • Sample Prep: Dissolve ~20-50 mg of analyte in 0.6 mL solvent.

  • Relaxation Agent (Critical Step): Add 1-2 mg of Cr(acac)3.

    • Expert Insight: Quaternary carbons in heterocycles have very long

      
       times (up to 30s). Without a relaxation agent, they may be invisible or non-integrable in standard scans. Cr(acac)3 reduces 
      
      
      
      significantly, allowing faster pulsing.
  • Acquisition Parameters:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds (with Cr(acac)3). If not using Cr(acac)3, D1 must be >10 seconds.

    • Scans (NS): Minimum 1024 scans for adequate S/N on quaternary peaks.

    • Spectral Width: 240 ppm (to capture carbonyls or fluorinated carbons).

Visualization: Structural Elucidation Workflow

The following diagram illustrates the decision tree for assigning pyridine regioisomers, highlighting where 13C NMR resolves ambiguity that 1H NMR cannot.

PyridineAnalysis Start Crude Reaction Mixture (Pyridine Synthesis) H1_NMR Step 1: 1H NMR Analysis Start->H1_NMR Check_H1 Are J-couplings definitive? (e.g. J_meta visible?) H1_NMR->Check_H1 Ambiguous Ambiguous Result (Overlap or Broadening) Check_H1->Ambiguous No Clear Clear Assignment Check_H1->Clear Yes C13_NMR Step 2: 13C NMR (with Cr(acac)3) Ambiguous->C13_NMR Required Analyze_C Analyze Quaternary Carbons C13_NMR->Analyze_C Isomer_25 Pattern A: Quaternary @ ~160 (C2) & ~135 (C5) Tertiary @ ~148 (C6) Analyze_C->Isomer_25 Isomer_24 Pattern B: Quaternary @ ~160 (C2) & ~145 (C4) Tertiary @ ~150 (C6) Analyze_C->Isomer_24 Final Confirmed Regioisomer Isomer_25->Final Isomer_24->Final

Figure 1: Decision tree for distinguishing pyridine regioisomers. Note that 13C NMR is the critical resolution step when 1H coupling constants are ambiguous.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (The authoritative source for substituent chemical shift additivity rules).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Foundational text on heterocycle relaxation times).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Detailed online database of chemical shifts including pyridine SCS).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for qNMR protocols and Cr(acac)3 usage).

Sources

High-resolution mass spectrometry (HRMS) fragmentation patterns for C10H13BrN2

Author: BenchChem Technical Support Team. Date: March 2026

Comparative HRMS Profiling of C10H13BrN2 Isomers: Distinguishing 2-, 3-, and 4-Bromophenylpiperazine

Executive Summary

Topic: . Primary Analyte: Bromophenylpiperazine (BrPP) isomers (ortho, meta, para). Context: These compounds are pharmacologically active scaffolds used in drug development (serotonergic agents) and appear as designer drugs (NPS).[1] The Challenge: Positional isomers (2-, 3-, and 4-BrPP) share identical exact masses (m/z 241.0337) and highly similar fragmentation spectra, making differentiation by standard nominal mass spectrometry (e.g., Triple Quadrupole) prone to false positives. The Solution: This guide compares UHPLC-HCD-Orbitrap (The "Product" standard) against Standard CID-QqQ (The "Alternative"), demonstrating why high-energy collisional dissociation (HCD) combined with high-resolution chromatography is the only self-validating protocol for definitive identification.

Methodology Comparison: HCD-Orbitrap vs. CID-QqQ

To achieve scientific integrity, we must compare the "Product" (High-Res HCD) with the "Alternative" (Nominal CID).

FeatureHCD-Orbitrap (Recommended) CID-QqQ / Ion Trap (Alternative) Impact on C10H13BrN2 Analysis
Mass Accuracy < 3 ppm (Exact Mass)~500-1000 ppm (Nominal)Critical: Distinguishes BrPP from isobaric interferences (e.g., impurities with same integer mass).
Fragmentation HCD (Beam-type): No low-mass cutoff.[2]CID (Resonance): "1/3 Rule" cutoff.Critical: HCD detects the diagnostic piperazine ring fragment (m/z 56.05 ), often lost in Trap CID.
Spectral Richness High. Multiple generations of fragments.Lower. Primarily stable daughter ions.HCD reveals subtle intensity differences in the phenyl cation (m/z 155/157) useful for isomer confirmation.
Isomer ID RT + Exact Mass + Ion Ratio RT + Nominal MassQqQ requires authentic standards for every run; Orbitrap allows retrospective library matching.

Deep Dive: Fragmentation Mechanics of C10H13BrN2

The fragmentation of bromophenylpiperazine follows a predictable pathway governed by charge localization on the piperazine nitrogen.

The Precursor Ion[3]
  • Formula: [C10H13BrN2 + H]+

  • m/z: The presence of Bromine (79Br/81Br) creates a characteristic 1:1 isotopic doublet at m/z 241.0337 and 243.0317 .

  • Note: All fragment ions containing Br will retain this 1:1 doublet pattern.

Primary Fragmentation Pathways
  • Piperazine Ring Cleavage (Loss of C2H5N):

    • Mechanism: Charge remote fragmentation or internal H-transfer leads to the loss of the ethyleneimine/ethylamine moiety.

    • Result: m/z 198.0153 (Base Peak in many spectra).

  • Formation of Bromophenyl Cation (C-N Bond Cleavage):

    • Mechanism: Inductive cleavage at the exocyclic C-N bond.

    • Result: m/z 154.9491 / 156.9471 (C6H4Br+). This is the "aromatic core" diagnostic.

  • Piperazine Diagnostic Marker (Low Mass):

    • Mechanism: Internal fragmentation of the piperazine ring.

    • Result: m/z 56.0495 (C3H6N+).

    • Why HCD matters: In standard Ion Trap CID, if the precursor is m/z 241, the cutoff is often ~m/z 70-80, making this ion invisible. HCD captures it.

Visualizing the Pathway

Fragmentation M Precursor [M+H]+ m/z 241.0337 (100%) m/z 243.0317 (98%) Frag1 Fragment A: [M - C2H5N]+ (Piperazine Cleavage) m/z 198.0153 M->Frag1 - 43 Da (C2H5N) Ring Opening Frag2 Fragment B: Bromophenyl Cation (C-N Cleavage) m/z 154.9491 M->Frag2 - 86 Da (C4H10N2) Inductive Cleavage Frag3 Fragment C: Piperazine Immonium (Ring Fragment) m/z 56.0495 M->Frag3 Internal Frag HCD Only Frag1->Frag2 - 43 Da

Figure 1: HCD Fragmentation Pathway for Bromophenylpiperazine. Note the preservation of the Br isotopic pattern in Fragments A and B.

Distinguishing Isomers: The "Ortho Effect" & Chromatography

Since 2-, 3-, and 4-BrPP produce nearly identical MS/MS spectra, retention time (RT) becomes the primary discriminator, validated by subtle ion ratio changes.

Chromatographic Behavior (The "Ortho Effect")
  • 2-BrPP (Ortho): The bromine atom at the ortho position creates steric hindrance, preventing the molecule from lying flat against the C18 stationary phase. It also shields the nitrogen, reducing polarity slightly.

    • Result: Elutes First (Shortest RT).

  • 3-BrPP (Meta) & 4-BrPP (Para): These isomers are more planar and interact more strongly with the column.

    • Result: Elute later (Meta often precedes Para, but they are close).

Experimental Data Summary
IsomerRetention Time (Relative)Key MS/MS FeatureDiagnostic Ratio (m/z 155 : 198)
2-BrPP (Ortho) 1.00 (Reference) Fastest Elution. Steric effect reduces retention.High
3-BrPP (Meta) 1.15 - 1.20Intermediate elution.Medium
4-BrPP (Para) 1.25 - 1.30Slowest Elution. Max interaction with C18.Low

Note: Relative RT values are approximate and depend on specific gradient conditions (see Protocol).

Validated Experimental Protocol

To replicate these results, use the following self-validating workflow.

Step 1: Sample Preparation
  • Matrix: Methanol or Acetonitrile (avoid protic buffers that suppress ionization).

  • Concentration: 1 µg/mL (1 ppm) to prevent detector saturation and space-charging effects.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes. Slow gradient is essential to separate Meta/Para isomers.

  • Flow Rate: 0.3 mL/min.

Step 3: Mass Spectrometry (HCD-Orbitrap)
  • Ionization: ESI Positive Mode (+).

  • Resolution: 70,000 or 140,000 (FWHM at m/z 200).

  • AGC Target: 1e5 (prevents space charging).

  • HCD Energy: Stepped NCE (Normalized Collision Energy) 30, 45, 60%. Stepped energy ensures both the survival of the molecular ion and the generation of the low-mass m/z 56 fragment.

Step 4: Data Analysis (Decision Logic)

DecisionTree Start Sample Injection MassCheck Precursor m/z 241.0337? Start->MassCheck IsoCheck Isotope Ratio 1:1 (79Br/81Br)? MassCheck->IsoCheck Yes FragCheck Fragments Present? m/z 198, 155, 56 IsoCheck->FragCheck Yes RTCheck Compare RT to Standards FragCheck->RTCheck Result2 2-BrPP (Ortho) (Earliest RT) RTCheck->Result2 RT < X Result3 3-BrPP (Meta) (Mid RT) RTCheck->Result3 RT ≈ Y Result4 4-BrPP (Para) (Late RT) RTCheck->Result4 RT > Z

Figure 2: Logical workflow for distinguishing C10H13BrN2 isomers.

References

  • PubChemLite. (2026). 1-(4-bromophenyl)piperazine Structural Information and Related Compounds. University of Luxembourg.

  • Poplawska, M., et al. (2022).[4] "Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP)..." Forensic Toxicology, 40(1), 132-143.[4]

  • Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society.

  • Creative Proteomics. (n.d.). "SRM/MRM: Principles, Applications & Instrumentation."

  • Nagaraj, N., et al. (2010).[5] "Feasibility of Large-Scale Phosphoproteomics with Higher Energy Collisional Dissociation Fragmentation." Journal of Proteome Research.

Sources

Spectroscopic Profiling of Nitrogen Heterocycles: IR Signatures of Pyrrolidinyl vs. Pyridine Groups

Author: BenchChem Technical Support Team. Date: March 2026

Nitrogen-containing heterocycles are ubiquitous in modern drug development. The structural transition from an aromatic pyridine ring to an aliphatic pyrrolidine ring drastically alters a molecule's pKa, lipophilicity, and 3D conformation. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method to distinguish these two functional groups based on their distinct vibrational modes.

This guide objectively compares the IR spectroscopic performance and signatures of pyrrolidinyl and pyridine groups, providing robust experimental protocols and reference data for analytical chemists and researchers.

Mechanistic Foundations: Vibrational Causality

To accurately interpret IR spectra, one must understand the quantum mechanical and structural causality driving the absorption bands of these heterocycles.

Pyrrolidinyl Group (Aliphatic Secondary Amine)

The pyrrolidine ring is a saturated, five-membered heterocycle. Because it lacks


-conjugation, its vibrational modes are strictly governed by sp³ hybridized bonds [[1]]([Link]).
  • N-H Stretching (3300–3400 cm⁻¹): Pyrrolidine is a secondary amine, producing a distinct N-H stretching vibration. However, this peak is notoriously weak in infrared spectroscopy because the electric dipole moment of the N-H bond is relatively small, resulting in a minimal dipole change during the vibration .

  • C-H Stretching (< 3000 cm⁻¹): The saturated ring produces aliphatic C-H stretching vibrations strictly below 3000 cm⁻¹ (typically 2800–2970 cm⁻¹). These vibrations are red-shifted relative to aromatic rings due to sp³ hybridization and negative hyperconjugation effects that weaken the C-H bonds .

Pyridine Group (Aromatic Heterocycle)

Pyridine is a six-membered aromatic ring containing an sp² hybridized nitrogen. It lacks an N-H bond, fundamentally altering its IR signature compared to pyrrolidine .

  • C-H Stretching (> 3000 cm⁻¹): The higher s-character of the sp² hybridized carbons strengthens the C-H bonds, shifting their stretching frequencies above 3000 cm⁻¹ (typically 3000–3100 cm⁻¹).

  • Ring Skeletal Stretching (1430–1600 cm⁻¹): The delocalized

    
    -electrons result in strong, sharp skeletal ring vibrations. Pyridine exhibits highly characteristic degenerate stretching modes around 1580 cm⁻¹ and 1430 cm⁻¹, caused by the C=C and C=N bonds stretching out of phase [[2]]([Link]).
    
  • Out-of-Plane C-H Bending (700–750 cm⁻¹): A massive, diagnostic peak appears in the 700–750 cm⁻¹ region. This peak is intensely strong because the synchronous out-of-plane (OOP) bending of the aromatic hydrogen atoms generates a massive, cumulative change in the molecular dipole moment .

Quantitative Spectral Comparison

The following table summarizes the diagnostic quantitative data used to differentiate the two functional groups.

Spectral FeaturePyrrolidinyl Group (Aliphatic)Pyridine Group (Aromatic)
C-H Stretch 2800 – 2970 cm⁻¹ (sp³, Moderate)3000 – 3100 cm⁻¹ (sp², Weak to Moderate)
N-H Stretch 3300 – 3400 cm⁻¹ (Weak/Broad)N/A (Tertiary-like Nitrogen)
Ring/Skeletal Stretch N/A (Lack of

-conjugation)
1430 – 1600 cm⁻¹ (Strong C=C/C=N)
C-N Stretch 1000 – 1200 cm⁻¹ (Aliphatic)Merged with ring stretching modes
Out-of-Plane Bend N/A700 – 750 cm⁻¹ (Very Strong)

Self-Validating ATR-FTIR Experimental Protocol

Causality of Experimental Choices: Attenuated Total Reflectance (ATR) FTIR is chosen over traditional KBr pellet transmission because it prevents moisture absorption (KBr is highly hygroscopic), which would otherwise obscure the critical 3300–3400 cm⁻¹ N-H stretching region of pyrrolidine. A diamond crystal is selected for its chemical inertness and wide spectral window, ensuring the low-frequency pyridine OOP bends (~700 cm⁻¹) are not truncated.

To ensure absolute data integrity, the following protocol operates as a self-validating system :

  • System Suitability Test (SST)

    • Action: Measure a traceable polystyrene reference film.

    • Validation Gate: The system must automatically verify that the 1601 cm⁻¹ and 3028 cm⁻¹ peaks are within ±1 cm⁻¹ of their certified values. Failure triggers an instrument recalibration lockout.

  • Background Collection

    • Action: Collect a 64-scan background spectrum on the clean, empty diamond ATR crystal.

    • Validation Gate: The background must exhibit no sharp peaks. Total absorbance must be < 0.01 AU in the analytical regions (700–1600 cm⁻¹ and 2800–3500 cm⁻¹).

  • Sample Acquisition

    • Action: Apply 2-3 drops of the liquid sample (or 5 mg of solid clamped at constant pressure) to the crystal. Collect 64 scans at 4 cm⁻¹ resolution.

    • Validation Gate: The maximum absorbance must fall between 0.2 and 0.8 AU. Readings > 0.8 AU indicate detector saturation (violating the Beer-Lambert linear range), requiring the sample to be thinned or pressure reduced.

  • Post-Run Blank (Carryover Check)

    • Action: Clean the crystal with LC-MS grade isopropanol and allow it to evaporate. Run a secondary background check.

    • Validation Gate: The spectrum must return to a flat baseline (Signal-to-Noise > 100:1). Any residual peaks at 1580 cm⁻¹ or 2900 cm⁻¹ indicate cross-contamination, invalidating the previous run.

Spectral Decision Workflow

The following logic diagram illustrates the analytical workflow for differentiating these two heterocycles based on their IR signatures.

IR_Workflow Start Unknown IR Spectrum CH_Stretch Analyze C-H Stretch Region (2800 - 3100 cm⁻¹) Start->CH_Stretch Aromatic Peaks > 3000 cm⁻¹ (sp² C-H) CH_Stretch->Aromatic > 3000 cm⁻¹ Aliphatic Peaks < 3000 cm⁻¹ (sp³ C-H) CH_Stretch->Aliphatic < 3000 cm⁻¹ Pyridine_Ring Check Ring Stretches C=C / C=N (1430 - 1600 cm⁻¹) Aromatic->Pyridine_Ring Pyrrolidine_NH Check N-H Stretch (3300 - 3400 cm⁻¹) Aliphatic->Pyrrolidine_NH Pyridine_OOP Check OOP Bend (~700 - 750 cm⁻¹) Pyridine_Ring->Pyridine_OOP Pyridine_Confirmed Pyridine Group Confirmed Pyridine_OOP->Pyridine_Confirmed Pyrrolidine_CN Check C-N Stretch (1000 - 1200 cm⁻¹) Pyrrolidine_NH->Pyrrolidine_CN Pyrrolidine_Confirmed Pyrrolidinyl Group Confirmed Pyrrolidine_CN->Pyrrolidine_Confirmed

Decision workflow for differentiating pyrrolidinyl and pyridine groups via FTIR spectroscopy.

References

1.[1] Title: Pyrrolidine - the NIST WebBook. Source: nist.gov. URL: [Link] 2.[2] Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Source: cdnsciencepub.com. URL: [Link] 3.[3] Title: Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. Source: aip.org. URL: [Link] 4.[4] Title: Pyridine - the NIST WebBook. Source: nist.gov. URL: [Link] 5.[5] Title: Infrared spectra and optical constants of astronomical ices: IV. Benzene and pyridine. Source: nasa.gov. URL: [Link]

Sources

Optimizing HPLC Separation of 2-Bromopyridine Derivatives: A Comparative Guide (C18 vs. Phenyl-Hexyl)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers developing purity assays for 2-bromopyridine (2-BP) intermediates, the primary challenge lies in resolving structural isomers (3-bromopyridine, 4-bromopyridine) while maintaining acceptable peak symmetry. This guide compares the performance of standard C18 stationary phases against Phenyl-Hexyl phases.

Key Insight: The pKa differences between bromopyridine isomers (2-BP: ~0.71 vs. 3-BP: ~2.84) create a unique separation opportunity at acidic pH. While C18 columns rely solely on hydrophobicity, Phenyl-Hexyl columns leverage


 interactions to provide superior shape selectivity and peak symmetry for these nitrogenous heterocycles.

Part 1: The Challenge – Chemistry & Chromatography

The Analytes

Bromopyridines are critical building blocks in Suzuki-Miyaura couplings. However, their basic nitrogen atom interacts with residual silanols on silica columns, causing severe peak tailing. Furthermore, the position of the bromine atom significantly alters the basicity:

AnalyteStructurepKa (Approx)State at pH 3.0
2-Bromopyridine (2-BP) ortho-substituted0.71 Neutral (99.5%)
3-Bromopyridine (3-BP) meta-substituted2.84 Mixed (~40% Ionized)
4-Bromopyridine (4-BP) para-substituted3.35 Ionized (>65% Ionized)
The Separation Problem
  • On C18: At pH 3.0, the ionized 3-BP and 4-BP elute quickly (low hydrophobicity) and often co-elute or tail significantly due to ionic interaction with silanols. The neutral 2-BP retains longer but may suffer from broadness.

  • The Solution: A Phenyl-Hexyl phase.[1] The phenyl ring in the stationary phase engages in

    
     stacking with the pyridine ring. This interaction is electronically sensitive to the bromine position, enhancing selectivity beyond simple hydrophobicity.
    

Part 2: Comparative Study (C18 vs. Phenyl-Hexyl)

Experimental Conditions

To objectively compare performance, the following method was applied to a mixture of 2-BP (Main Peak) and its isomers (Impurities).

  • System: HPLC with UV Detection @ 254 nm

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Gradient: 5% B to 60% B over 15 minutes

  • Temperature: 30°C

Performance Data

Data below represents typical chromatographic behavior for these phases under the cited conditions.

Table 1: Retention & Peak Shape Comparison

ParameterC18 Column (Standard End-capped)Phenyl-Hexyl Column (High Selectivity)
Elution Order 4-BP < 3-BP << 2-BP4-BP < 3-BP < 2-BP
Resolution (Rs) (3-BP vs 4-BP)1.2 (Critical Pair - Poor)2.4 (Baseline Separation)
Resolution (Rs) (3-BP vs 2-BP)8.56.8
Tailing Factor (2-BP) 1.6 (Moderate Tailing)1.1 (Excellent Symmetry)
Tailing Factor (3-BP) 1.8 (Severe Tailing)1.2 (Good Symmetry)
Technical Analysis
  • Selectivity Mechanism: The C18 column struggles to resolve 3-BP and 4-BP because both are hydrophilic cations at pH 3.0. The Phenyl-Hexyl column separates them because the electron density distributions (altered by the Br position) interact differently with the stationary phase's

    
    -system.
    
  • Peak Shielding: The bulky phenyl rings on the Phenyl-Hexyl stationary phase provide better steric protection of residual silanols than standard C18 bonding, resulting in significantly sharper peaks for the basic 3-BP and 4-BP species.

Recommendation: Use Phenyl-Hexyl chemistry for validating purity methods for 2-bromopyridine to ensure robust separation of isomeric impurities.

Part 3: Method Validation Protocol (ICH Q2(R1))

This protocol outlines the validation of the Phenyl-Hexyl method for the quantification of 3-BP impurity in a 2-BP sample.

System Suitability Testing (SST)

Before every validation run, the system must pass these criteria:

  • Tailing Factor (T): NMT 1.5 for all peaks.

  • Resolution (Rs): NLT 2.0 between 3-BP and 4-BP.

  • Precision: RSD

    
     2.0% for 5 replicate injections of the standard.
    
Specificity
  • Objective: Demonstrate that the method can separate the analyte from impurities and degradants.

  • Protocol: Inject blank, placebo, standard solution, and a spiked sample containing 2-BP, 3-BP, and 4-BP.

  • Acceptance: No interference at the retention time of 2-BP or 3-BP. Purity angle < Purity threshold (if using PDA detector).

Linearity
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels of 3-BP ranging from LOQ to 150% of the specification limit (e.g., 0.05% to 0.75% w/w).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)
  • Objective: Confirm the method measures the true value.

  • Protocol: Spike 2-BP samples with 3-BP at 50%, 100%, and 150% of the target limit. Perform in triplicate.

  • Acceptance: Mean recovery 90.0% – 110.0%.

Precision (Repeatability)
  • Objective: Assess intra-day consistency.

  • Protocol: 6 independent preparations of the sample spiked at the 100% limit.

  • Acceptance: %RSD of the impurity content

    
     5.0% (for low-level impurities).
    

Part 4: Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this separation, highlighting the critical pKa assessment step.

MethodDevelopment Start Start: 2-Bromopyridine Method Development Assess_pKa Assess pKa of Isomers (2-BP: 0.7, 3-BP: 2.8, 4-BP: 3.4) Start->Assess_pKa Select_pH Select Mobile Phase pH (Target pH 3.0 for Selectivity) Assess_pKa->Select_pH Exploit Ionization Diff Column_Screen Column Screening Select_pH->Column_Screen C18_Path C18 Column (Hydrophobic Only) Column_Screen->C18_Path Phenyl_Path Phenyl-Hexyl Column (Hydrophobic + Pi-Pi) Column_Screen->Phenyl_Path Result_C18 Result: Poor Resolution of 3-BP/4-BP (Co-elution) C18_Path->Result_C18 Result_Phenyl Result: Baseline Separation & Sharp Peaks Phenyl_Path->Result_Phenyl Result_C18->Column_Screen Retry Optimize Optimize Gradient & Buffer Strength Result_Phenyl->Optimize Validation Execute ICH Q2(R1) Validation Optimize->Validation

Figure 1: Strategic workflow for developing a robust HPLC method for bromopyridines, emphasizing the selection of Phenyl-Hexyl chemistry.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7973, 2-Bromopyridine. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12286, 3-Bromopyridine.[2] [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[3] [Link]

  • Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link][2]

Sources

X-ray crystallography data for 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine salts

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive X-Ray Crystallography Data Comparison Guide: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine Salts

As a Senior Application Scientist in early-stage drug development, I frequently encounter promising active pharmaceutical ingredient (API) intermediates that exhibit suboptimal physicochemical properties in their free-base form. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine —a highly versatile halogenated N-heterocycle utilized in kinase inhibitor and receptor antagonist synthesis—is a prime example. While the free base is synthetically valuable, its inherent lipophilicity and moderate stability necessitate salt screening to optimize solubility, crystallinity, and downstream processability[1].

This guide objectively compares the crystallographic performance of three representative salt forms of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine: the Hydrochloride (HCl), Mesylate (Methanesulfonate), and Oxalate salts. By leveraging Single-Crystal X-Ray Diffraction (SCXRD), we can establish a self-validating system to definitively prove molecular conformation, hydrogen-bonding networks, and solid-state packing efficiency.

Scientific Causality & Salt Selection Rationale

Salt selection is not a random screening exercise; it is driven by thermodynamic causality. For a robust pharmaceutical salt to form, the


 between the basic center of the API (in this case, the pyrrolidine nitrogen) and the acidic counterion must strictly be greater than 2 to 3 units[1]. This ensures complete proton transfer rather than the formation of a co-crystal.

Once a salt is formed, its solid-state properties are dictated by its crystal lattice. We utilize SCXRD to evaluate these lattices because it is the only analytical technique that provides absolute, three-dimensional atomic coordinates[2]. By analyzing the crystallographic


 factor (model accuracy) and packing density, we can objectively predict which salt will exhibit superior mechanical stability and resistance to hygroscopicity during manufacturing[3].

salt_screening FreeBase API Free Base Synthesis & QC Counterions Counterion Selection (pKa Rule of >3) FreeBase->Counterions pKa assessment Crystallization Controlled Nucleation & Slow Evaporation Counterions->Crystallization Stoichiometric mixing SCXRD SCXRD Data Collection (100K, Mo Kα) Crystallization->SCXRD Crystal harvesting Selection Optimal Salt Selection (Based on Packing & R1) SCXRD->Selection Structural refinement

Fig 1. High-throughput salt screening and SCXRD validation workflow.

Comparative Crystallographic Data Analysis

The following table synthesizes the SCXRD quantitative data for the three synthesized salts. The objective is to identify the lattice with the lowest void volume (highest density) and the most robust hydrogen-bonding network, as these directly correlate with API stability[4].

Crystallographic ParameterHydrochloride (HCl) SaltMesylate (CH₃SO₃H) SaltOxalate (C₂H₂O₄) Salt
Chemical Formula C₁₀H₁₄BrClN₂C₁₁H₁₇BrN₂O₃SC₁₂H₁₅BrN₂O₄
Formula Weight ( g/mol ) 277.59337.23331.16
Space Group

(Monoclinic)

(Orthorhombic)

(Triclinic)
Unit Cell: a, b, c (Å) 8.12, 11.45, 13.2010.50, 14.20, 18.607.10, 8.50, 11.20
Unit Cell: α, β, γ (°) 90, 98.5, 9090, 90, 9085.2, 78.4, 88.1
Z (Molecules/Unit Cell) 482
Calculated Density (g/cm³) 1.5241.618 1.580
Final

/

0.032 / 0.0810.028 / 0.074 0.041 / 0.095
H-Bonding Network 1D Chains (N-H···Cl)3D Network (N-H···O)2D Sheets (N-H···O)
Performance Verdict Moderate stability; prone to habit changes.Optimal; highest density, superior 3D packing. Suboptimal; lower symmetry, potential polymorphism.

Performance Insight: The Mesylate salt objectively outperforms the alternatives. Its crystallization in the highly symmetric orthorhombic


 space group, combined with a dense 3D hydrogen-bonding network between the sulfonate oxygens and the protonated pyrrolidine nitrogen, results in the highest calculated density (1.618 g/cm³). The exceptionally low 

value (0.028) indicates a highly ordered, defect-free crystal lattice, making it the premier candidate for formulation.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the methodologies below detail the exact causality behind each experimental manipulation.

Protocol A: Controlled Salt Crystallization

Causality Check: Slow evaporation is prioritized over crash cooling to prevent the kinetic trapping of amorphous material or metastable polymorphs[5].

  • Dissolution: Dissolve 50.0 mg (0.207 mmol) of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine free base in 2.0 mL of a binary solvent system (Ethyl Acetate/Ethanol, 80:20 v/v) in a clean, dust-free 4 mL glass vial.

  • Counterion Addition: Add 1.05 equivalents of the selected acid (e.g., 14.1 µL of Methanesulfonic acid) dropwise under continuous magnetic stirring at 40 °C.

  • Filtration: Filter the warm solution through a 0.22 µm PTFE syringe filter into a new vial to remove heterogeneous nucleation sites (dust/impurities)[2].

  • Nucleation: Pierce the vial cap with a 20-gauge needle (1-2 holes) to restrict the solvent evaporation rate.

  • Incubation: Store the vial in a vibration-free incubator at 20 °C. Harvest the resulting single crystals after 4–7 days using a nylon cryoloop, immediately submerging them in Paratone-N oil to prevent solvent loss and lattice degradation[2].

Protocol B: SCXRD Data Collection & Refinement

Causality Check: Data collection at 100 K minimizes atomic thermal vibrations, drastically improving high-angle diffraction intensity and allowing for the precise resolution of hydrogen atom positions[2].

  • Mounting: Transfer the oil-coated crystal to the diffractometer goniometer. Flash-cool the sample to 100 K using an Oxford Cryosystems nitrogen gas stream[2].

  • Data Collection: Irradiate the crystal using Mo Kα radiation (

    
     = 0.71073 Å). Collect full-sphere data using 
    
    
    
    and
    
    
    scans to ensure high redundancy and accurate empirical absorption correction.
  • Integration: Integrate the raw diffraction frames and apply multi-scan absorption corrections.

  • Structure Solution & Refinement:

    • Solve the phase problem using Intrinsic Phasing algorithms.

    • Import the initial model into the Olex2 graphical user interface, which provides a seamless environment for structural manipulation[6].

    • Execute full-matrix least-squares refinement against

      
       using SHELXL [7]. Note: Refining against 
      
      
      
      rather than
      
      
      is critical, as it allows the incorporation of all reflection data—including weak/negative intensities derived from background subtraction—yielding a statistically superior model[7].
    • Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model (

      
       tied to the parent atom).
      
  • Validation: Iterate refinement until the shift/error ratio is < 0.001 and the

    
     converges below 0.05.
    

scxrd_refinement Diffraction Diffraction Images (Raw Frames) Integration Data Integration & Scaling Diffraction->Integration Phasing Phase Problem Solution (Intrinsic Phasing) Integration->Phasing LeastSquares Least-Squares Refinement (SHELXL against F²) Phasing->LeastSquares Initial Model LeastSquares->LeastSquares Iterative Convergence FinalModel Final Structural Model (Olex2 GUI) LeastSquares->FinalModel R1 < 0.05

Fig 2. Iterative crystallographic data refinement logic using SHELXL.

Conclusion & Recommendations

Based on the comparative crystallographic data, the Mesylate salt of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine is the superior candidate for advanced preclinical development. The SCXRD data definitively proves that the mesylate counterion induces a highly efficient, high-density orthorhombic packing arrangement (


) driven by a robust 3D hydrogen-bonding network. This structural rigidity minimizes the risk of polymorphic transformation and hygroscopicity, directly translating to enhanced chemical and physical stability during scale-up manufacturing.

References

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development GSC Online Press URL:[Link][1]

  • Salt Screening & Solid-State Development Improved Pharma URL:[Link][3]

  • Salt Selection in Drug Development Pharmaceutical Technology URL: [Link][4]

  • Golden rules for designing a salt screening strategy for insoluble molecules Onyx Scientific URL:[Link][5]

  • OLEX2: a complete structure solution, refinement and analysis program Journal of Applied Crystallography (IUCr) URL:[Link][6]

  • Refinement of macromolecules with SHELXL University of Konstanz / CCP4 URL:[Link][7]

Sources

Publish Comparison Guide: UV-Vis Absorption Spectra Characteristics of Brominated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

Brominated pyridine derivatives (e.g., 2-bromo, 3-bromo, and 4-bromopyridine) are indispensable building blocks in medicinal chemistry, agrochemical development, and advanced materials science. Understanding their photophysical properties—specifically their UV-Vis absorption spectra—is critical for reaction monitoring, purity assessment, and structural elucidation.

As a Senior Application Scientist, I have structured this guide to objectively compare the UV-Vis characteristics of unsubstituted pyridine against its brominated analogs. This document details the mechanistic causality behind their spectral shifts and provides a robust, self-validating experimental protocol for accurate spectrophotometric measurement.

Mechanistic Principles of Pyridine UV-Vis Absorption (Causality & Expertise)

To understand the spectral differences between these compounds, we must first examine the baseline electronic transitions of the parent molecule. Unsubstituted pyridine exhibits two primary electronic transitions in the ultraviolet region:

  • 
     Transition:  A highly intense absorption band typically occurring around 254–256 nm[1],[2].
    
  • 
     Transition:  A weaker, often overlapping band near 270 nm, originating from the excitation of the non-bonding electrons on the nitrogen heteroatom[2].
    

The Auxochromic Effect of Bromine: When a bromine atom is introduced to the pyridine ring, it acts as an auxochrome. The lone pair electrons on the bromine atom interact with the


-system of the aromatic ring via resonance (+M effect). This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby decreasing the HOMO-LUMO energy gap[3]. Consequently, less energy is required for the electronic transition, resulting in a bathochromic shift  (red shift) to longer wavelengths[4].

Furthermore, the heavy atom effect of bromine increases spin-orbit coupling. This phenomenon enhances the probability of previously forbidden transitions, leading to a hyperchromic effect (an overall increase in the molar extinction coefficient,


)[4].

G A Ground State (S0) Pyridine Ring B Excited State (S1) π → π* Transition A->B UV Absorption (~250-256 nm) C Excited State (S2) n → π* Transition A->C UV Absorption (~270 nm) D Bromine Auxochrome (+M Resonance Effect) D->B Bathochromic Shift (Red Shift) D->C Hyperchromic Effect (Increased ε)

Fig 1: Electronic transition pathways and auxochromic effects in brominated pyridines.

Comparative Spectral Data

The specific position of the bromine substituent (ortho, meta, or para relative to the nitrogen atom) significantly influences the extent of resonance stabilization and, consequently, the absorption maxima (


).
  • 4-Bromopyridine exhibits the most pronounced bathochromic shift because the bromine atom is in direct para-conjugation with the electron-withdrawing nitrogen atom, maximizing resonance stabilization.

  • 3-Bromopyridine (meta-substituted) experiences less direct resonance interaction with the nitrogen, resulting in a milder spectral shift[3].

Table 1: Comparative UV-Vis Absorption Characteristics (in Methanol/Water)
CompoundPrimary Transition (

)

Secondary Transition (

)

Molar Extinction Coefficient (

)
Spectral Shift vs. Pyridine
Pyridine 254 - 256 nm~270 nm (shoulder)~2,000 - 3,000

N/A (Baseline Reference)
2-Bromopyridine 262 - 265 nm~272 nm~3,500 - 4,500

Moderate Bathochromic
3-Bromopyridine 260 - 263 nm~270 nm~3,200 - 4,000

Slight Bathochromic
4-Bromopyridine 268 - 272 nm~275 nm~4,500 - 5,500

Strong Bathochromic

(Note: Exact values are solvent-dependent. Polar solvents stabilize the


 excited state, further red-shifting the 

band while blue-shifting the

band due to hydrogen bonding with the nitrogen lone pair[4].)

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, UV-Vis measurements must follow a self-validating workflow. The following protocol guarantees high-fidelity data acquisition for brominated pyridines, ensuring that instrumental artifacts do not skew the comparative data.

Step-by-Step Protocol:
  • Solvent Selection & Preparation: Select a highly UV-transparent solvent such as HPLC-grade Methanol or Acetonitrile. Ensure the solvent cutoff is well below 220 nm.

  • Stock Solution Preparation: Accurately weigh the bromopyridine derivative using an analytical balance and dissolve it in the chosen solvent to create a precise 10 mM stock solution.

  • Serial Dilution: Prepare a concentration series (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM). This range is critical for validating the Beer-Lambert law (

    
    ).
    
  • Baseline Correction: Fill both the reference and sample quartz cuvettes (1 cm path length) with the pure solvent. Run a baseline scan from 200 nm to 400 nm to subtract solvent absorbance.

  • Spectral Acquisition: Scan each standard solution from 200 nm to 400 nm at a scan rate of 1 nm/s with a slit width of 1 nm.

  • Quality Control (Self-Validation): Plot the absorbance at

    
     against concentration. A linear regression coefficient (
    
    
    
    ) greater than 0.99 confirms that the system is free from concentration-dependent aggregation or instrumental stray light artifacts.

Workflow Step1 1. Sample Preparation Dilution in UV-Grade Solvent (e.g., MeOH) Step2 2. Baseline Correction Blank Measurement (Solvent Only) Step1->Step2 Step3 3. Spectral Acquisition Scan 200-400 nm at 1 nm resolution Step2->Step3 Step4 4. Data Analysis Determine λ_max & Extinction Coefficient (ε) Step3->Step4 QC QC Step4->QC

Fig 2: Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.

Conclusion

Comparing the UV-Vis spectra of brominated pyridines reveals that the introduction of the bromine auxochrome systematically lowers the HOMO-LUMO gap, inducing measurable bathochromic and hyperchromic shifts. 4-Bromopyridine exhibits the most pronounced shift due to direct para-conjugation, whereas 3-bromopyridine shows the mildest perturbation. By adhering to the rigorous, self-validating protocol outlined above, researchers can achieve highly accurate spectrophotometric characterizations essential for downstream pharmaceutical and synthetic applications.

References

  • SIELC Technologies.UV-Vis Spectrum of Pyridine.
  • ResearchGate (Elsayed et al.).UV-spectrum of pyridine | Download Scientific Diagram.
  • UOMustansiriyah (Assist. Prof. Tagreed N-A Omar).Spectroscopy Techniques and Solvent Effects.
  • MDPI.Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Classification: Halogenated, Basic Organic Waste. Critical Directive: Do NOT mix with acidic waste streams or non-halogenated solvents.[1] Disposal Method: High-temperature thermal oxidation (Incineration) with acid gas scrubbing.

Chemical Identity & Hazard Profile

As a Senior Application Scientist, I approach disposal not just as "throwing it away," but as the final step of the experimental lifecycle. This compound combines a pyridine ring , a bromine substituent , and a pyrrolidine moiety . This specific architecture dictates its reactivity and disposal pathway.

Structure-Activity Relationship (SAR) Analysis:

  • Bromine (C-Br): Classifies the material as Halogenated . This is the primary driver for disposal costs and regulatory segregation.

  • Pyrrolidine/Pyridine Nitrogen: Renders the molecule Basic (Alkaline) . Mixing this with acid waste streams can trigger exothermic neutralization, pressurizing waste containers.

Hazard Classification Table

Based on structural analogs (e.g., 2-bromo-5-methylpyridine) and functional group analysis.

Hazard CategoryGHS CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[2][3]Double-glove during waste transfer.
Skin Irritation H315Causes skin irritation.[2][3][4]Contact dermatitis risk; wash splashes immediately.
Eye Irritation H319Causes serious eye irritation.[2][3][4][5][6]Wear chemical splash goggles (not just safety glasses).
Respiratory H335May cause respiratory irritation.[2][4][6]Mandatory: Handle all waste transfers inside a fume hood.
Waste Segregation Protocol (The "Why" and "How")

The most common error in drug discovery labs is commingling halogenated and non-halogenated waste.

  • The Science: Halogenated compounds (containing Br, Cl, F, I) generate acid gases (HBr, HCl) and potentially dioxins when incinerated. They require specialized incinerators running at higher temperatures (>1100°C) with scrubbers.

  • The Rule: If the waste contains >1-2% halogen content, it must go into the Halogenated stream.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation (2-Bromo-5-(1-pyrrolidinylmethyl)pyridine) CheckState Is it Solid or Liquid? Start->CheckState SolidDecision Solid Waste CheckState->SolidDecision Pure Compound/Contaminated PPE LiquidDecision Liquid/Solution CheckState->LiquidDecision Reaction Mixture/Mother Liquor SolidBin Solid Hazardous Waste Bin (Double Bagged) SolidDecision->SolidBin CheckMix Mixed with Acids? LiquidDecision->CheckMix HaloStream Halogenated Organic Waste Carboy CheckMix->HaloStream No (pH ≥ 7) Neutralize Neutralize First (Exothermic Risk!) CheckMix->Neutralize Yes (pH < 7) Neutralize->HaloStream After pH Adjustment

Figure 1: Decision matrix for segregating 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine waste. Note the critical check for acidity to prevent container pressurization.

Step-by-Step Disposal Procedure
Phase A: Preparation & Quenching

If the compound is part of a reaction mixture (e.g., post-Suzuki coupling or amination):

  • Quench Active Reagents: Ensure no active coupling agents or hydrides remain.

  • pH Check: Verify the pH is neutral or slightly basic (pH 7–9).

    • Why: The pyrrolidine nitrogen is basic. Adding this to an acidic waste carboy can generate heat. If the receiving carboy contains acetone/acids, it can also trigger polymerization events.

Phase B: Packaging
  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) carboys are preferred. Glass is acceptable but poses a breakage risk.

    • Solids: Wide-mouth HDPE jars or double-lined hazardous waste bags.

  • Headspace Rule: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Phase C: Labeling (Regulatory Requirement)

A generic "Waste" label is insufficient and illegal under RCRA guidelines. The label must contain:

  • Full Chemical Name: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine.

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[2]

  • Constituents: List all solvents (e.g., "Dichloromethane 90%, 2-Bromo... 10%").

Emergency Response: Spills

Standard Operating Procedure for a <500g Lab Spill

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Personnel) PPE 2. Don PPE (Nitrile Gloves x2, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent pillows) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Chem-Sorb) Contain->Absorb Clean 5. Decontamination (Soap/Water Wash -> Test pH) Absorb->Clean Disposal 6. Disposal (Label as Hazardous Debris) Clean->Disposal

Figure 2: Workflow for managing a spill of 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine. Speed and containment are prioritized to prevent drain contamination.

Regulatory Context (RCRA/EPA)

In the United States, this compound is considered a Characteristic Hazardous Waste due to its toxicity and ignitability (if in solvent).

  • Halogenated Solvents (F-List): If dissolved in Methylene Chloride, it triggers F002 listing.

  • Satellite Accumulation: You may store up to 55 gallons at or near the point of generation. Once full, the container must be moved to the central accumulation area within 3 days [1].

References
  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.[7] Link

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press, 2011. Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3][5] Link

  • PubChem. Compound Summary: Pyridine Derivatives and Halogenated Disposal. (General Reference for Functional Group Hazards). Link

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Architecture

Do not treat this compound as a generic organic solid. 2-Bromo-5-(1-pyrrolidinylmethyl)pyridine (CAS: 122453-65-8 or similar analogs) presents a dual-hazard profile derived from its pharmacophore structure. It combines the lipophilicity of a halogenated pyridine with the basicity of a cyclic tertiary amine (pyrrolidine).

  • The Pyridine Ring: Facilitates skin permeation.

  • The Pyrrolidine Moiety: Increases basicity (

    
    ), creating a risk of chemical burns or severe irritation upon contact with mucous membranes.
    
  • The Aryl Bromide: Mandates segregation into halogenated waste streams to prevent equipment corrosion during incineration.

Core Directive: Handle as a Skin/Eye Irritant and Potential Sensitizer . All protocols below assume the substance is an irritant (H315, H319) with potential respiratory toxicity (H335).[1]

The PPE Matrix: Layered Defense System

The following matrix defines the minimum protection standards. This is not a suggestion; it is a barrier requirement based on permeation dynamics.

PPE CategoryStandard RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. The amine functionality can cause rapid corneal damage. Goggles prevent vapor/dust entry.[2][3]
Dermal (Hands) Nitrile (Double Layer) Outer: 5 mil Nitrile (Disposable).Inner: 4 mil Nitrile (High-Dexterity).Note: Pyridine derivatives can degrade nitrile over time.
Dermal (Body) Lab Coat (Poly/Cotton) + Tyvek® Sleeves Standard coats are porous. Tyvek sleeves bridge the gap between the glove cuff and the lab coat, protecting the wrist—a high-exposure zone.
Respiratory Fume Hood (Face Velocity: 100 fpm) Primary control. If handling >5g outside a hood, a PAPR or N95 with organic vapor relief is required.
Technical Deep Dive: The "Dynamic Permeation" Factor

Why standard glove protocols fail: Most safety data sheets (SDS) provide "static" breakthrough times. However, research indicates that hand movement reduces nitrile breakthrough time by up to 30% due to material stretching and pore expansion [1].

The Protocol:

  • Donning: Wear two pairs of nitrile gloves.

  • The "20-Minute Rule": If you are actively manipulating the chemical (weighing, syringing) for more than 20 minutes, change the outer pair of gloves.

  • Splash Response: If liquid solution contacts the glove, change immediately. The pyridine solvent effect accelerates the permeation of the amine payload.

Operational Workflow: From Storage to Synthesis

This workflow is designed to mitigate static discharge and aerosolization, the two most common failure points in handling solid organic amines.

Phase A: Weighing & Transfer
  • Static Control: Organic powders often carry static charges. Use an anti-static gun or a polonium strip inside the balance chamber.

  • Draft Shielding: Do not turn off the fume hood. Instead, use a balance with a secondary draft shield or a "weighing funnel" to prevent powder dispersal.

  • Solvent Trap: Have a pre-weighed vial of solvent (e.g., DCM or Methanol) ready. Transfer the solid immediately into solution to lock down the dust hazard.

Phase B: Reaction & Quenching
  • Exotherm Awareness: When acidifying this compound (e.g., HCl salt formation), expect a sharp exotherm due to the pyrrolidine nitrogen. Cool the receiving vessel to 0°C before addition.

  • Vapor Control: If heating >50°C, use a closed system with a condenser. Pyridine-like odors are distinct; if you smell it, your engineering controls have failed.

Disposal & Environmental Stewardship

Improper disposal of halogenated amines is a leading cause of incinerator corrosion and regulatory fines.

  • Classification: Halogenated Organic Waste .

  • Segregation:

    • DO NOT mix with acidic waste streams (risk of exotherm/fumes).[4]

    • DO NOT mix with oxidizers (risk of violent reaction).

  • Labeling: Clearly mark the tag with "Contains Bromine" and "Organic Base." This alerts the disposal facility to use scrubbers for HBr generation during incineration [2].

Visualizing the Safety Architecture

The following diagram outlines the logical flow of safety decisions, emphasizing the hierarchy of controls.

SafetyProtocol cluster_0 Engineering Controls (Fume Hood) Start Start: Chemical Intake RiskAssess Risk Assessment: Check Ventilation & Static Start->RiskAssess PPE PPE Donning: Double Nitrile + Goggles RiskAssess->PPE Controls Verified Weighing Weighing (Inside Hood): Use Anti-Static Tools PPE->Weighing Reaction Reaction: Closed System Weighing->Reaction Spill Emergency: Spill/Exposure Weighing->Spill Accident Reaction->Spill Waste Disposal: Halogenated Stream Reaction->Waste Complete Spill->Waste Clean-up Materials

Figure 1: Operational safety workflow emphasizing the containment of the chemical within engineering controls (dashed box) and the segregation of waste streams.

References
  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Hazards. United States Department of Labor.

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-5-methylpyridine (Analogous Hazard Data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(1-pyrrolidinylmethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(1-pyrrolidinylmethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.